molecular formula C9H12 B089791 Propylbenzene CAS No. 103-65-1

Propylbenzene

Cat. No.: B089791
CAS No.: 103-65-1
M. Wt: 120.19 g/mol
InChI Key: ODLMAHJVESYWTB-UHFFFAOYSA-N
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Description

Propylbenzene is an alkylated aromatic hydrocarbon that serves as a critical surrogate component in combustion and fuel research. Due to its molecular structure featuring a three-carbon alkyl chain attached to a benzene ring, it provides an optimal balance for studying the competing reaction pathways of aromatic and aliphatic groups under pyrolytic and oxidative conditions . Its representative structure makes it indispensable for developing and validating chemical kinetic models for advanced jet fuels, enabling the prediction of combustion efficiency and emission profiles . Research into the high-pressure oxidation and pyrolysis kinetics of this compound provides essential data for understanding fuel behavior in practical combustion devices, with recent studies investigating conditions up to 50 atm . Beyond combustion science, this compound is a valuable substrate in catalytic research. It undergoes hydrodealkylation over metal and acid catalysts to form benzene, a reaction of significant industrial relevance for which the specific pathways and kinetics have been extensively studied . Furthermore, its behavior in mixed-substrate hydrogenation reactions over catalysts like Rh/SiO2 reveals complex synergistic effects, such as accelerated reaction rates that challenge traditional Langmuir-Hinshelwood models, offering insights into molecular interactions on catalytic surfaces . The compound is also instrumental in studying isomerization mechanisms over solid acid catalysts like H-ZSM-11, where it participates in intermolecular transalkylation pathways, a key process in petrochemical conversions . This combination of applications makes this compound a versatile compound for advancing knowledge in energy science, catalytic mechanism elucidation, and hydrocarbon reaction chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propylbenzene
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InChI

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
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InChI Key

ODLMAHJVESYWTB-UHFFFAOYSA-N
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Canonical SMILES

CCCC1=CC=CC=C1
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Molecular Formula

C9H12
Record name N-PROPYL BENZENE
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DSSTOX Substance ID

DTXSID3042219
Record name Propylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

N-propyl benzene appears as a clear colorless liquid. Insoluble in water and less dense than water. Flash point 86 °F. Mildly toxic by ingestion and inhalation. Used to make other chemicals., Liquid, Colorless liquid; [HSDB]
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Boiling Point

318.2 °F at 760 mmHg (USCG, 1999), 159.2 °C
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Flash Point

118 °F (USCG, 1999), 86 °F (closed cup)
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Solubility

Very slightly sol in water (0.06 g/l); sol in alcohol, ether, Miscible in ethanol, ethyl ether, and acetone, Water solubility of 23.4 mg/l at 25 °C.
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Density

0.862 (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.8620 @ 20 °C/4 °C
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Vapor Density

4.14 (Air= 1)
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Vapor Pressure

7.52 mmHg (USCG, 1999), 3.42 [mmHg], 3.42 mm Hg @ 25 °C
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Color/Form

Colorless liquid, Liquid

CAS No.

103-65-1
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Melting Point

-146.2 °F (USCG, 1999), -99.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylbenzene (C₉H₁₂) is an aromatic hydrocarbon characterized by a propyl group attached to a benzene ring.[1] This colorless liquid serves as a nonpolar organic solvent and a versatile intermediate in organic synthesis.[1][2] Its applications span various industries, including textile dyeing and printing, and the manufacturing of specialty chemicals like methylstyrene.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and relevant safety and handling information, tailored for a technical audience in research and development.

Chemical Structure and Identification

This compound, also known as 1-phenylpropane or isocumene, is an alkylbenzene.[3][4] The molecule consists of a linear three-carbon propyl group bonded to a phenyl ring.[5] Its structural isomer, cumene (isothis compound), is more common.[1]

// Benzene Ring C1 [label="C"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,-1.3!"]; C4 [label="C", pos="1.5,-2.6!"]; C5 [label="C", pos="0,-2.6!"]; C6 [label="C", pos="-0.75,-1.3!"];

// Propyl Group C7 [label="CH₂", pos="-2.2, -1.3!"]; C8 [label="CH₂", pos="-3.2, -1.3!"]; C9 [label="CH₃", pos="-4.2, -1.3!"];

// Bonds C1 -- C2 [label="", color="#202124"]; C2 -- C3 [label="", color="#202124"]; C3 -- C4 [label="", color="#202124"]; C4 -- C5 [label="", color="#202124"]; C5 -- C6 [label="", color="#202124"]; C6 -- C1 [label="", color="#202124"]; C6 -- C7 [label="", color="#202124"]; C7 -- C8 [label="", color="#202124"]; C8 -- C9 [label="", color="#202124"];

// Aromaticity (approximated with alternating double bonds) C1 -- C2 [style=double, color="#202124"]; C3 -- C4 [style=double, color="#202124"]; C5 -- C6 [style=double, color="#202124"]; } Caption: 2D structure of the this compound molecule.

Table 1: Compound Identification
IdentifierValue
IUPAC Name This compound[6]
Synonyms n-Propylbenzene, 1-Phenylpropane, Isocumene[3][7]
CAS Number 103-65-1[1]
EC Number 203-132-9[1]
UN Number 2364[1]
Molecular Formula C₉H₁₂[1]
InChI Key ODLMAHJVESYWTB-UHFFFAOYSA-N[3]
SMILES CCCC1=CC=CC=C1[1]

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet, aromatic odor.[5] It is less dense than water and its vapors are heavier than air.[3][6]

Table 2: General Physical and Chemical Properties
PropertyValue
Molecular Weight 120.19 g/mol [8]
Appearance Colorless liquid[1]
Density 0.862 g/mL at 25 °C[9]
Boiling Point 159 °C[9]
Melting Point -99 °C[9]
Vapor Density 4.14 (vs air)[3]
Vapor Pressure 2 mmHg at 20 °C[3]
Refractive Index n20/D 1.491[3]
LogP (Octanol/Water Partition Coefficient) 3.69[6]
Henry's Law Constant 1.05 x 10⁻² atm-cu m/mol at 25 °C[6]
Solubility

This compound's non-polar nature dictates its solubility characteristics. It is practically insoluble in water but is miscible with many common organic solvents.[5]

Table 3: Solubility Data
SolventSolubility
Water 23.4 mg/L at 25 °C[6]
Organic Solvents Miscible with alcohol, ether, acetone, benzene, and petroleum ether

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available through various databases.

Table 4: Spectroscopic Information
TechniqueData Reference
Mass Spectrum (EI) National Institute of Standards and Technology (NIST)[7]
¹H NMR Sadtler Research Laboratories Spectral Collection[6]
¹³C NMR Available in spectral databases[10]
Infrared (IR) Spectrum National Institute of Standards and Technology (NIST)[7]
UV/Visible Spectrum National Institute of Standards and Technology (NIST)[10]

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are proprietary or published in specialized literature not accessible through general searches, the fundamental methodologies are well-established in organic chemistry.

Synthesis

A common laboratory-scale synthesis of n-propylbenzene can be achieved via a Grignard reaction.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A Benzyl Chloride P1 Formation of Grignard Reagent (Benzylmagnesium chloride) A->P1 B Magnesium B->P1 C Diethyl Sulfate P2 Reaction with Diethyl Sulfate C->P2 P1->P2 D n-Propylbenzene P2->D

Methodology Overview:

  • Grignard Reagent Formation: Benzyl chloride is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form benzylmagnesium chloride.

  • Alkylation: The prepared Grignard reagent is then reacted with diethyl sulfate. The benzyl nucleophile attacks the electrophilic ethyl group, followed by a second alkylation to form the propyl chain.

  • Work-up and Purification: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride) to destroy any unreacted Grignard reagent. The organic layer is then separated, washed, dried, and the this compound product is isolated and purified, typically by fractional distillation.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Gas Chromatography (GC): GC is used to determine the purity of this compound. A sample is vaporized and passed through a capillary column. The retention time is characteristic of the compound, and the peak area corresponds to its concentration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of protons and carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of this compound will show characteristic absorption bands for aromatic C-H bonds and the benzene ring.

Reactivity and Chemical Pathways

As an alkylbenzene, this compound's reactivity is characterized by reactions of the aromatic ring and the propyl side chain. It is stable under normal conditions but is incompatible with strong oxidizing agents.[11]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The propyl group is an ortho-, para-directing activator.

  • Side-Chain Oxidation: The benzylic position (the carbon atom attached to the benzene ring) is susceptible to oxidation. Strong oxidizing agents can oxidize the propyl group to a carboxylic acid (benzoic acid).

  • Combustion: this compound is flammable and will combust in the presence of an ignition source to produce carbon dioxide and water.[12]

This compound is primarily used as a solvent and a chemical intermediate and is not typically associated with specific biological signaling pathways in the context of drug development.

Safety and Handling

This compound is a flammable liquid and presents moderate health hazards.[1] Proper safety precautions are essential when handling this chemical.

Table 5: Hazard and Safety Information
Hazard CategoryDescription
Flammability Flammable liquid and vapor. Flash point is approximately 30 °C (86 °F).[12] Vapors can form explosive mixtures with air.[12]
Health Hazards May be harmful if inhaled, ingested, or absorbed through the skin.[6] Causes respiratory tract irritation.[12] May be fatal if swallowed and enters airways (aspiration hazard).
Environmental Hazards Toxic to aquatic life with long-lasting effects.

Handling and Storage Recommendations:

  • Keep away from heat, sparks, and open flames.[12]

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[12]

  • Use in a well-ventilated area or with local exhaust ventilation.[12]

  • Ground and bond containers when transferring material to prevent static discharge.[12]

  • Wear appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a face shield.[13]

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[12]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[12]

References

Synthesis of n-propylbenzene from benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of n-Propylbenzene from Benzene

Executive Summary

The synthesis of n-propylbenzene from benzene is a fundamental transformation in organic chemistry, yet it presents a classic challenge regarding reaction selectivity. Direct Friedel-Crafts alkylation of benzene with a propyl source typically yields the rearranged isomer, isopropylbenzene (cumene), as the major product. This guide provides a comprehensive overview of the synthetic strategies to overcome this challenge, focusing on the widely accepted and efficient method of Friedel-Crafts acylation followed by reduction. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a technical resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Challenge of Carbocation Rearrangement

The direct alkylation of benzene with an n-propyl halide, such as 1-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is known as the Friedel-Crafts alkylation.[1][2][3] This electrophilic aromatic substitution reaction is plagued by a significant side reaction: carbocation rearrangement.[2][4][5] The initially formed primary n-propyl carbocation is unstable and rapidly rearranges via a 1,2-hydride shift to the more stable secondary isopropyl carbocation.[1][6] Consequently, the major product of this reaction is isothis compound, not the desired n-propylbenzene.[1][4][6][7] While reaction conditions such as low temperature can slightly increase the proportion of the n-propyl product, this route remains inefficient for its selective synthesis.[8]

To achieve high yields of n-propylbenzene, a two-step approach is necessary: Friedel-Crafts acylation followed by the reduction of the resulting ketone.[9][10][11][12] This methodology circumvents the rearrangement problem as the intermediate acylium ion is resonance-stabilized and does not rearrange.[13][14]

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway is critical for maximizing the yield and purity of n-propylbenzene. The acylation-reduction strategy is demonstrably superior to direct alkylation.

FeatureMethod 1: Direct Friedel-Crafts AlkylationMethod 2: Friedel-Crafts Acylation-Reduction
Starting Materials Benzene, n-propyl halide (e.g., CH₃CH₂CH₂Cl)Benzene, propanoyl chloride (CH₃CH₂COCl)
Catalyst Lewis Acid (e.g., AlCl₃)Lewis Acid (e.g., AlCl₃) for acylation
Intermediate n-propyl carbocation (unstable)Propiophenone (ethyl phenyl ketone)
Key Limitation Carbocation rearranges to form isopropyl carbocation.[2][4][5]Two-step process; requires a subsequent reduction step.
Major Product Isothis compound (Cumene).[1][6]n-Propylbenzene.
Yield of n-Propylbenzene Low; highly dependent on conditions.[8]High; reported yields for the reduction step are often >90%.[15]
Other Issues Polyalkylation is common as the product is more reactive than benzene.[2][5][16]The acyl group deactivates the ring, preventing polyacylation.[17]

Synthetic Pathways and Mechanisms

Unfavorable Route: Direct Friedel-Crafts Alkylation

This pathway involves the reaction of benzene with an n-propyl halide and a Lewis acid. The mechanism illustrates the critical rearrangement step that leads to the undesired product.

G cluster_0 Step 1: Formation and Rearrangement of Carbocation cluster_1 Step 2: Electrophilic Attack reagents CH₃CH₂CH₂Cl + AlCl₃ primary_carbocation [CH₃CH₂CH₂⁺] [AlCl₄⁻] (Primary Carbocation - Unstable) reagents->primary_carbocation rearrangement 1,2-Hydride Shift primary_carbocation->rearrangement secondary_carbocation [CH₃CH(⁺)CH₃] [AlCl₄⁻] (Secondary Carbocation - More Stable) rearrangement->secondary_carbocation attack Attack by Benzene secondary_carbocation->attack benzene Benzene benzene->attack product Isothis compound (Major Product) attack->product

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Preferred Route: Friedel-Crafts Acylation and Reduction

This robust, two-step synthesis reliably produces n-propylbenzene in high yield.

Step A: Friedel-Crafts Acylation

Benzene is reacted with propanoyl chloride in the presence of aluminum chloride to form propiophenone. The key electrophile is the acylium ion, which is stabilized by resonance and does not undergo rearrangement.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack reagents CH₃CH₂COCl + AlCl₃ acylium [CH₃CH₂C≡O⁺ ↔ CH₃CH₂C⁺=O] (Acylium Ion - Resonance Stabilized) reagents->acylium attack Attack by Benzene acylium->attack benzene Benzene benzene->attack propiophenone Propiophenone attack->propiophenone

Caption: Formation of the stable acylium ion in Friedel-Crafts acylation.

Step B: Reduction of Propiophenone

The carbonyl group of propiophenone is reduced to a methylene group (–CH₂–). Two primary methods are employed for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[13][18]

G cluster_workflow Overall Synthesis Workflow cluster_reduction Reduction Methods Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone 1. CH₃CH₂COCl 2. AlCl₃ Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Propiophenone->Clemmensen WolffKishner Wolff-Kishner Reduction (N₂H₄, KOH, heat) Propiophenone->WolffKishner nthis compound n-Propylbenzene Clemmensen->nthis compound WolffKishner->nthis compound

Caption: Workflow for the synthesis of n-propylbenzene via acylation-reduction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the preferred synthetic route, compiled from literature data.[15]

StepReactionReagents & Molar RatiosConditionsYield
1 Friedel-Crafts Acylation n(propionyl chloride) : n(AlCl₃) : n(benzene) = 1 : 1.1 : 8.550°C for 2h, then 80°C for 4h90.1%
2 Wolff-Kishner Reduction n(propiophenone) : n(hydrazine hydrate) : n(KOH) = 1 : 4 : 2120°C for 2h, then 160°C for 4h95.6%

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone

This protocol is adapted from standard laboratory procedures.[19][20]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Propanoyl chloride (CH₃CH₂COCl)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).

  • Reagent Charging: Add anhydrous aluminum chloride (e.g., 0.11 mol) and 50 mL of anhydrous benzene to the flask.

  • Addition of Acyl Chloride: Dissolve propanoyl chloride (e.g., 0.1 mol) in 25 mL of anhydrous benzene and place it in the dropping funnel.

  • Reaction: Cool the flask in an ice bath. Add the benzene-propanoyl chloride mixture dropwise with constant stirring over approximately 30 minutes. Hydrogen chloride gas will be evolved.

  • Completion: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% NaOH solution and 50 mL of water.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the excess benzene by distillation. The resulting propiophenone can be further purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of Propiophenone

This protocol is adapted from standard laboratory procedures.[18][19]

Materials:

  • Propiophenone

  • Zinc powder

  • Mercuric chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Amalgamated Zinc Preparation: Prepare zinc amalgam by stirring 30 g of zinc powder with 3 g of mercuric chloride in 30 mL of water and 1.5 mL of concentrated HCl for 5 minutes in a fume hood. Decant the aqueous solution.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the freshly prepared amalgamated zinc, propiophenone (0.1 mol), 50 mL of water, and 75 mL of concentrated HCl.

  • Reaction: Heat the mixture to reflux. Add an additional 25 mL of concentrated HCl every hour for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and decant the aqueous layer from the zinc.

  • Extraction: Wash the zinc with two 25 mL portions of diethyl ether. Combine the organic layer and the ether washings. Wash the combined organic phase sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄. Filter, and remove the diethyl ether by distillation to yield n-propylbenzene.

Protocol 3: Wolff-Kishner Reduction of Propiophenone

This protocol is adapted from the Huang-Minlon modification.[15][21]

Materials:

  • Propiophenone

  • Hydrazine hydrate (85% or higher)

  • Potassium Hydroxide (KOH)

  • Ethylene glycol (or diethylene glycol)

Procedure:

  • Reaction Setup: Place propiophenone (e.g., 0.1 mol), potassium hydroxide (0.2 mol), hydrazine hydrate (0.4 mol), and 100 mL of ethylene glycol into a round-bottom flask equipped with a reflux condenser.

  • Hydrazone Formation: Heat the mixture to reflux (approx. 120-130°C) for 2 hours to ensure the complete formation of the hydrazone.

  • Reduction: Reconfigure the apparatus for distillation and remove the water and excess hydrazine hydrate by distilling until the temperature in the flask reaches 160-200°C.

  • Completion: Once the distillation has ceased, return the apparatus to a reflux configuration and heat the mixture under reflux for an additional 4 hours.

  • Work-up: Cool the reaction mixture and add 100 mL of water.

  • Extraction: Extract the product with two 50 mL portions of diethyl ether. Combine the organic extracts and wash with water.

  • Drying and Purification: Dry the ethereal solution over an anhydrous drying agent (e.g., MgSO₄). Filter, and remove the ether by distillation. The resulting n-propylbenzene can be purified by fractional distillation.

References

Propylbenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Propylbenzene

This compound, an aromatic hydrocarbon, serves as a significant compound in various research and industrial applications. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and metabolic pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Identification Data

For ease of reference, the fundamental properties and identifiers for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 103-65-1[1][2][3][4]
Molecular Formula C₉H₁₂[1][2]
Molecular Weight 120.19 g/mol [1][3][5]
Synonyms n-Propylbenzene, 1-Phenylpropane, Isocumene[1][3][4]
Density 0.862 g/mL at 25 °C[3][5]
Boiling Point 159 °C[3][5]
Melting Point -99 °C[3][5]
Appearance Liquid[5]
InChI Key ODLMAHJVESYWTB-UHFFFAOYSA-N[2]

Experimental Protocols: Synthesis of n-Propylbenzene

The synthesis of n-propylbenzene is a multi-step process that can be achieved through various methods. A common and effective laboratory-scale synthesis involves the Friedel-Crafts acylation of benzene followed by a reduction of the resulting ketone.[6][7] This approach avoids the carbocation rearrangement that can occur during direct Friedel-Crafts alkylation with propyl halides, which would otherwise yield isothis compound as the major product.

Methodology: Friedel-Crafts Acylation and Wolff-Kishner-Huang Minlon Reduction[6]

This two-stage process first synthesizes propiophenone from benzene and propionyl chloride, which is then reduced to n-propylbenzene.

Stage 1: Friedel-Crafts Acylation (Synthesis of Propiophenone)

  • Reactants and Conditions:

    • Benzene, propionyl chloride, and aluminum chloride (AlCl₃) are the primary reactants.

    • The molar ratio of n(propionyl chloride) : n(AlCl₃) : n(benzene) is optimized at 1 : 1.1 : 8.5.[6]

  • Procedure:

    • To a flask containing an excess of dry benzene (acting as both reactant and solvent), anhydrous aluminum chloride is added.

    • The mixture is cooled, and propionyl chloride is added dropwise while stirring.

    • The reaction is maintained at 50°C for 2 hours and then heated to 80°C for an additional 4 hours to ensure completion.[6]

    • Upon completion, the reaction mixture is carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated, washed (e.g., with sodium bicarbonate solution and then water), dried over an anhydrous drying agent (e.g., MgSO₄), and distilled to yield propiophenone. The yield for this step can reach up to 90.1%.[6]

Stage 2: Wolff-Kishner-Huang Minlon Reduction (Synthesis of n-Propylbenzene)

  • Reactants and Conditions:

    • Propiophenone, hydrazine hydrate, and potassium hydroxide (KOH) are the key reagents.

    • The optimized molar ratio is n(propiophenone) : n(hydrazine hydrate) : n(KOH) of 1 : 4 : 2.[6]

  • Procedure:

    • Propiophenone, hydrazine hydrate, potassium hydroxide, and a high-boiling solvent (e.g., diethylene glycol) are placed in a flask fitted with a reflux condenser.

    • The mixture is heated to 120°C for 2 hours to form the hydrazone intermediate.[6]

    • The temperature is then increased to 160°C for 4 hours.[6] During this time, the hydrazone decomposes under basic conditions, releasing nitrogen gas and forming n-propylbenzene.

    • After cooling, the product is isolated by extraction (e.g., with ether), washed to remove residual base and solvent, dried, and purified by fractional distillation. This reduction step can achieve a yield of up to 95.6%.[6]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of n-propylbenzene from benzene and propionic acid derivatives.

Synthesis_Workflow Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation AlCl3 AlCl₃ AlCl3->Acylation Catalyst Propiophenone Propiophenone Acylation->Propiophenone Yield: 90.1% Reduction Wolff-Kishner Reduction Propiophenone->Reduction Hydrazine Hydrazine Hydrate + KOH Hydrazine->Reduction This compound n-Propylbenzene Reduction->this compound Yield: 95.6%

Caption: Workflow for the synthesis of n-propylbenzene.

Metabolic Pathways of this compound

In biological systems, this compound undergoes metabolic transformation through distinct pathways, primarily involving oxidation of either the alkyl side chain or the aromatic ring.

  • Side-Chain Oxidation : This is a major metabolic route where the propyl group is oxidized. This process ultimately yields benzoic acid. The benzoic acid is then typically conjugated with glycine to form hippuric acid, which is subsequently excreted in the urine.[8]

  • Ring Hydroxylation : A secondary pathway involves the hydroxylation of the benzene ring to create phenolic metabolites (propylphenols).[8][9] These phenols are then conjugated with sulfates or glucuronic acid to increase their water solubility and facilitate their elimination from the body.[8]

Studies in microorganisms, such as Pseudomonas species, have also revealed the existence of at least two different metabolic pathways for n-propylbenzene. One pathway involves the initial oxidation of the propyl side chain, while the other involves the initial oxidation of the aromatic nucleus, leading to the formation of 3-n-propylcatechol.[10]

The following diagram provides a simplified representation of the primary metabolic routes of this compound in mammals.

Metabolic_Pathway This compound n-Propylbenzene SideChainOxidation Side-Chain Oxidation This compound->SideChainOxidation Major Pathway RingHydroxylation Ring Hydroxylation This compound->RingHydroxylation Minor Pathway BenzoicAcid Benzoic Acid SideChainOxidation->BenzoicAcid GlycineConj Glycine Conjugation BenzoicAcid->GlycineConj HippuricAcid Hippuric Acid (Excreted) GlycineConj->HippuricAcid Propylphenols Propylphenols RingHydroxylation->Propylphenols SulfateConj Conjugation (Sulfates, etc.) Propylphenols->SulfateConj Conjugates Conjugated Phenols (Excreted) SulfateConj->Conjugates

Caption: Primary metabolic pathways of n-propylbenzene.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for propylbenzene. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Introduction to this compound and its Spectroscopic Signature

This compound (C₉H₁₂) is an aromatic hydrocarbon consisting of a benzene ring substituted with a propyl group. Understanding its NMR spectra is fundamental for chemists working with alkylated aromatic compounds. The structural features of this compound give rise to a distinct set of signals in both ¹H and ¹³C NMR spectroscopy, allowing for unambiguous identification and characterization. In deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, this compound exhibits characteristic chemical shifts and coupling patterns that are discussed in detail in this guide.[1][2]

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic and the aliphatic protons of the propyl chain. Due to the symmetry of the monosubstituted benzene ring, the five aromatic protons are not all chemically equivalent and theoretically give rise to multiple signals. However, in many spectra, they appear as a complex multiplet. The propyl group protons also have distinct chemical environments.

Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)~7.10 - 7.35Multiplet5H
Benzylic (-CH₂-)~2.58Triplet (t)2H
Methylene (-CH₂-)~1.63Sextet2H
Methyl (-CH₃)~0.94Triplet (t)3H

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

The benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with the adjacent methylene protons. The methyl protons at the end of the propyl chain also appear as a triplet, coupled to the neighboring methylene group. The central methylene protons are coupled to both the benzylic and the methyl protons. With nearly identical coupling constants to both neighboring groups, these protons appear as a sextet (a triplet of quartets that appears as a sextet).

While precise, universally agreed-upon coupling constants can be difficult to find in the literature and can vary slightly with experimental conditions, typical vicinal coupling constants (³JHH) in alkyl chains are in the range of 6-8 Hz.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound, typically recorded with proton decoupling, shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.[1][2] The carbon atoms of the benzene ring appear at higher chemical shifts (downfield) compared to the aliphatic carbons of the propyl group.

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomChemical Shift (δ, ppm)
C1 (ipso)~142.7
C2, C6 (ortho)~128.4
C3, C5 (meta)~128.2
C4 (para)~125.7
Cα (benzylic)~38.1
Cβ (methylene)~24.8
Cγ (methyl)~13.8

Note: Assignments are based on established substituent effects on benzene ring chemical shifts and typical aliphatic carbon chemical shifts.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection : Use a deuterated solvent, typically chloroform-d (CDCl₃), which is a common solvent for nonpolar organic compounds.[1][2]

  • Concentration : For ¹H NMR, prepare a solution by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same amount of solvent is recommended.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1][2]

  • Filtration : Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling : Clearly label the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer.

  • Tuning and Matching : Tune and match the NMR probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking : Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.

  • Shimming : Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition Parameters for ¹H NMR :

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans are typically sufficient for good signal-to-noise.

  • Acquisition Parameters for ¹³C NMR :

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds (longer delays may be needed for quaternary carbons).

    • Number of Scans : A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

    • Proton Decoupling : Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the structure of this compound and a generalized workflow for NMR spectroscopy.

Propylbenzene_Structure cluster_ring Benzene Ring cluster_chain Propyl Chain C1 C1 C2 C2 C1->C2 Ca C1->Ca σ-bond C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Cb Ca->Cb Cg Cb->Cg NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample_Purity Ensure Sample Purity Dissolve Dissolve in Deuterated Solvent with TMS Sample_Purity->Dissolve Filter Filter into NMR Tube Dissolve->Filter Tune_Probe Tune and Match Probe Filter->Tune_Probe Lock_Shim Lock and Shim Tune_Probe->Lock_Shim Set_Params Set Acquisition Parameters Lock_Shim->Set_Params Acquire_FID Acquire FID Set_Params->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Baseline Phase and Baseline Correction Fourier_Transform->Phase_Baseline Reference Reference to TMS Phase_Baseline->Reference Analyze Analyze Spectrum Reference->Analyze

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of propylbenzene, focusing on the vibrational modes of its functional groups. This compound, an aromatic hydrocarbon, presents a characteristic IR spectrum that is instrumental in its identification and in understanding its molecular structure. This document details the principal IR absorption bands, offers a standard experimental protocol for spectral acquisition, and illustrates the relationships between the molecule's vibrational modes.

Core Principles of this compound IR Spectroscopy

Infrared spectroscopy of this compound is centered on the absorption of infrared radiation by its constituent chemical bonds. These absorptions correspond to specific vibrational modes, namely stretching and bending. The this compound molecule (C₆H₅CH₂CH₂CH₃) can be divided into two main components for spectroscopic analysis: the monosubstituted benzene ring and the propyl side chain. Each of these components gives rise to a series of characteristic absorption bands in the mid-infrared region (typically 4000-400 cm⁻¹).

The key functional groups and their corresponding vibrational motions that are analyzed in the IR spectrum of this compound include:

  • Aromatic C-H bonds: Stretching and out-of-plane bending vibrations of the hydrogen atoms attached to the benzene ring.

  • Aliphatic C-H bonds: Stretching and bending vibrations of the hydrogen atoms in the methyl (CH₃) and methylene (CH₂) groups of the propyl chain.

  • Aromatic C=C bonds: Stretching vibrations within the benzene ring.

  • C-C bonds: Stretching vibrations of the single bonds within the propyl chain and between the propyl chain and the benzene ring.

Quantitative Analysis of this compound IR Spectrum

The infrared spectrum of this compound exhibits a series of absorption bands, each corresponding to a specific vibrational mode. The table below summarizes the key absorption bands, their wavenumber ranges, the vibrational mode assignments, and the typical intensities of the peaks.[1]

Wavenumber (cm⁻¹)Vibrational ModeIntensityFunctional Group
3080 - 3030C-H StretchingStrongAryl
2975 - 2845C-H StretchingStrongAlkyl (CH₂, CH₃)
~1600 and ~1500C=C StretchingMediumBenzene Ring
1470 - 1370C-H BendingMediumAlkyl (CH₂, CH₃)
770 - 690C-H Out-of-Plane BendingStrongMonosubstituted
~1500 - 400Fingerprint Region (Complex Vibrations)VariableWhole Molecule

Note: The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex series of overlapping signals that are unique to the this compound molecule.[1] This region is particularly useful for confirming the identity of a compound by comparing its spectrum to a reference spectrum.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The following protocol outlines the methodology for acquiring an IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. This technique is well-suited for liquid samples and requires minimal sample preparation.

3.1. Instrumentation and Materials

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound sample (liquid).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

3.2. Procedure

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will account for any atmospheric and instrumental interferences.

  • Sample Application:

    • Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • The resulting spectrum can be processed as needed (e.g., baseline correction, smoothing).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

Visualization of Vibrational Modes

The following diagram illustrates the logical relationship between the different vibrational modes of the this compound molecule, categorized by the functional group and the type of vibration.

G This compound This compound Molecule Aromatic Aromatic Group (Benzene Ring) This compound->Aromatic contains Alkyl Alkyl Group (Propyl Chain) This compound->Alkyl contains Aryl_CH_Stretch Aryl C-H Stretch (3080-3030 cm⁻¹) Aromatic->Aryl_CH_Stretch exhibits Aryl_CH_Bend Aryl C-H Bend (Out-of-Plane) (770-690 cm⁻¹) Aromatic->Aryl_CH_Bend exhibits Ring_Stretch C=C Ring Stretch (~1600, ~1500 cm⁻¹) Aromatic->Ring_Stretch exhibits Alkyl_CH_Stretch Alkyl C-H Stretch (2975-2845 cm⁻¹) Alkyl->Alkyl_CH_Stretch exhibits Alkyl_CH_Bend Alkyl C-H Bend (1470-1370 cm⁻¹) Alkyl->Alkyl_CH_Bend exhibits

Caption: Vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure. By analyzing the characteristic absorption bands corresponding to the aromatic and alkyl functional groups, researchers can confidently identify the compound and gain insights into its chemical bonding. The combination of quantitative data from the IR spectrum, a standardized experimental protocol, and a clear understanding of the underlying vibrational modes makes IR spectroscopy an invaluable tool in chemical analysis and drug development.

References

Physical properties of propylbenzene: boiling point, melting point, density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of propylbenzene, a significant organic compound utilized in various industrial and research applications. Understanding these fundamental characteristics—boiling point, melting point, and density—is critical for its application in chemical synthesis, as a solvent, and in the development of new materials and pharmaceuticals. This document collates key data and outlines the standardized experimental methodologies for their determination.

Core Physical Properties of this compound

The physical properties of this compound are well-documented, providing a solid foundation for its application in a laboratory or industrial setting. Below is a summary of its key physical constants.

Physical PropertyValueConditions
Boiling Point 159.2 °CAt 760 mmHg
Melting Point -99.5 °C-
Density 0.862 g/mLAt 25 °C

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for ensuring the purity and proper application of chemical substances. The following sections detail the standard methodologies for measuring the boiling point, melting point, and density of organic liquids like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, this is a distinct temperature at a given pressure.

Standard Methodology: ASTM D1078

A widely accepted method for determining the distillation range of volatile organic liquids is outlined in ASTM D1078.[1][2][3][4] This standard provides a procedure for measuring the boiling range of liquids that are chemically stable during the distillation process and boil between 30 and 350 °C.[1]

Experimental Workflow:

  • Apparatus Setup: A specified volume of the sample (e.g., 100 mL) is placed in a distillation flask. The flask is fitted with a condenser and a calibrated thermometer, ensuring the top of the thermometer bulb is level with the bottom of the side arm of the flask.

  • Heating: The flask is heated at a controlled rate.

  • Data Collection: The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling point of a pure liquid like this compound would be the constant temperature observed during the majority of the distillation.

  • Barometric Pressure Correction: Since boiling point is pressure-dependent, the observed temperature is corrected to the standard atmospheric pressure (760 mmHg).

A simpler, micro-scale method often used in academic laboratories involves a Thiele tube.[5][6] A small amount of the liquid is heated in a test tube containing an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is just drawn back into the capillary.[5][6]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow range. Since this compound's melting point is well below room temperature, this determination requires a cryostat or a specialized low-temperature apparatus.

Standard Methodology: OECD Guideline 102

The OECD Guideline 102 describes several methods for determining the melting point or melting range.[7][8][9][10] For substances like this compound, the freezing point determination method is most applicable.

Experimental Workflow:

  • Sample Preparation: The liquid sample is placed in a tube and cooled.

  • Cooling and Observation: The sample is slowly cooled while being stirred. The temperature is recorded at regular intervals.

  • Phase Transition: As the substance freezes, the temperature will plateau. This constant temperature is the freezing point, which is numerically equivalent to the melting point.

  • Apparatus: This can be performed using a specialized freezing point apparatus or with techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow to or from a sample as a function of temperature or time.[7]

Density Determination

Density is the mass of a substance per unit of volume. It is an important physical property that can indicate the purity of a substance.

Standard Methodology: OECD Guideline 109 & ASTM D4052

OECD Guideline 109 outlines several methods for determining the density of liquids, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[11][12][13][14][15] ASTM D4052 specifically covers the determination of density in liquids using a digital density meter.[16][17]

Experimental Workflow (Oscillating U-tube Densitometer):

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

  • Sample Injection: A small volume of the this compound sample is injected into the oscillating U-tube of the densitometer.[16][18]

  • Temperature Control: The temperature of the measuring cell is precisely controlled to the desired temperature (e.g., 25 °C).

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency is directly related to the density of the liquid.[18]

  • Result: The density is then automatically calculated and displayed. This method is rapid, requires a small sample volume, and provides high accuracy.[18]

Factors Influencing Physical Properties

The physical properties of this compound are dictated by its molecular structure and the resulting intermolecular forces. The following diagram illustrates the logical relationships between these factors and the observed physical properties.

G Factors Influencing Physical Properties of this compound A Molecular Structure (Propyl Group + Benzene Ring) B Intermolecular Forces (van der Waals forces, π-π stacking) A->B determines F Density A->F determines packing efficiency D Boiling Point B->D affects energy required to overcome E Melting Point B->E affects energy required to overcome C Molecular Weight (120.19 g/mol) C->B influences strength of G External Conditions (Temperature, Pressure) G->D directly affects G->E directly affects G->F directly affects

Caption: Logical relationships influencing this compound's physical properties.

References

An In-depth Technical Guide to the Solubility of Propylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propylbenzene in various organic solvents. This compound, an aromatic hydrocarbon, is utilized in numerous applications within the chemical and pharmaceutical industries, including as a solvent and an intermediate in organic synthesis. A thorough understanding of its solubility characteristics is crucial for process development, formulation, and ensuring reaction homogeneity.

Core Principles of this compound Solubility

This compound (C₉H₁₂) is a non-polar molecule due to the presence of the benzene ring and the propyl group. Consequently, its solubility behavior is primarily governed by the "like dissolves like" principle. This indicates that this compound will exhibit high solubility in non-polar organic solvents and limited solubility in polar solvents. It is practically insoluble in water, a highly polar solvent.[1] The water solubility of this compound has been reported to be 23.4 mg/L at 25°C.

Quantitative Solubility Data

For many common organic solvents, this compound is not just soluble but completely miscible, meaning it will mix in all proportions to form a single homogeneous phase. The following table summarizes the solubility and miscibility of this compound in a range of organic solvents.

SolventChemical FormulaTypeSolubility of this compound
HexaneC₆H₁₄Non-polar hydrocarbonHighly Soluble/Miscible[1]
TolueneC₇H₈Non-polar aromatic hydrocarbonHighly Soluble/Miscible[1]
BenzeneC₆H₆Non-polar aromatic hydrocarbonMiscible
Diethyl Ether(C₂H₅)₂OSlightly polar etherMiscible
Acetone(CH₃)₂COPolar aprotic ketoneMiscible[2]
EthanolC₂H₅OHPolar protic alcoholMiscible[2]
Petroleum EtherMixture of hydrocarbonsNon-polar hydrocarbonMiscible
WaterH₂OHighly polar proticPractically Insoluble (0.06 g/L)[2]

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

For novel solvent systems or to obtain precise solubility data under specific conditions, the following experimental protocols can be employed.

Method 1: Shake-Flask Method for Equilibrium Solubility

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID).

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solute ensures that the solution reaches saturation.

  • Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the container to stand undisturbed at the same temperature to let the undissolved this compound settle. To ensure complete separation of the excess solute, centrifuge the sample at a controlled temperature.

  • Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter to remove any remaining undissolved micro-droplets.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Reporting: The solubility is reported in units such as g/100 mL, mg/L, or mole fraction at the specified temperature.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that can determine the thermodynamics of mixing and, by extension, solubility.

1. Principle: ITC measures the heat absorbed or released upon the incremental addition of a solute to a solvent. The point at which the heat of solution changes to the heat of dilution indicates the saturation point.

2. Procedure:

  • Instrument Setup: Calibrate the ITC instrument according to the manufacturer's instructions.

  • Sample Preparation: Fill the ITC sample cell with a known volume of the organic solvent. Load the injection syringe with pure this compound.

  • Titration: Perform a series of small, precise injections of this compound into the solvent-filled cell while maintaining a constant temperature.

  • Data Analysis: The instrument records the heat change associated with each injection. A plot of the heat change per injection versus the total concentration of this compound is generated. The inflection point in this plot corresponds to the solubility limit.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination, the following diagrams have been generated using Graphviz.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Shaking at Constant T) prep->equil Excess Solute sep Phase Separation (Centrifugation) equil->sep Saturated Mixture sample Sample Collection & Filtration sep->sample Clear Supernatant quant Quantification (HPLC/GC) sample->quant Filtered Aliquot report Data Reporting quant->report Concentration Data

Caption: Workflow for the Shake-Flask Method.

logical_relationship This compound This compound nonpolar Non-polar Nature This compound->nonpolar solubility Solubility nonpolar->solubility 'Like Dissolves Like' solvent Organic Solvent polarity Solvent Polarity solvent->polarity polarity->solubility

Caption: Factors influencing this compound solubility.

References

Propylbenzene: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for propylbenzene (also known as 1-phenylpropane). The information is compiled from various Safety Data Sheets (SDS) to ensure a comprehensive overview for laboratory and research professionals. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Hazard Identification and Classification

This compound is a flammable liquid that poses several health and environmental hazards. It is crucial to understand its classification to handle it appropriately.

GHS Hazard Classification:

Classification Hazard Statement (H-Code) Precautionary Statement (P-Code) Examples
Flammable Liquid, Category 3H226: Flammable liquid and vapor.[1][2][3]P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]
Aspiration Hazard, Category 1H304: May be fatal if swallowed and enters airways.[1][2][3]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2] P331: Do NOT induce vomiting.[1][2]
STOT Single Exposure, Category 3H335: May cause respiratory irritation.[1][2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
Hazardous to the Aquatic Environment, Chronic, Category 2H411: Toxic to aquatic life with long lasting effects.[1][2][3]P273: Avoid release to the environment.[1][2]

NFPA 704 Ratings:

Category Rating Description
Health (Blue) 2Can cause temporary incapacitation or residual injury.
Flammability (Red) 3Can be ignited under almost all ambient temperature conditions.[4]
Instability (Yellow) 0Normally stable, even under fire exposure conditions.[4]
Special Hazards (White) -No special hazards.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Property Value
CAS Number 103-65-1[1][2][4]
Synonyms 1-Phenylpropane, n-Propylbenzene[1][2][4][5]
Molecular Formula C₉H₁₂[2]
Molecular Weight 120.19 g/mol [2]
Appearance Clear, colorless liquid[4]
Boiling Point 159 °C (318.2 °F)[2][6]
Melting Point -99 °C (-146.2 °F)[2][6]
Flash Point 30 - 39 °C (86 - 102.2 °F)[4]
Autoignition Temperature 450 °C (842 °F)[4]
Vapor Pressure 3.5 hPa at 20 °C
Density / Specific Gravity 0.86 - 0.862 g/cm³ at 20 °C[6]
Lower Explosive Limit (LEL) 0.8%[4][6]
Upper Explosive Limit (UEL) 6.0%[4][6]

Toxicology and Health Effects

Exposure to this compound can occur via inhalation, ingestion, or skin/eye contact, leading to various health effects.

  • Inhalation: Causes respiratory tract irritation.[1][4] Vapors may lead to dizziness or suffocation.[4]

  • Ingestion: May be fatal if swallowed and enters airways due to aspiration risk.[1][2][3] It may also cause gastrointestinal irritation with symptoms like nausea and vomiting.[4]

  • Skin Contact: May cause skin irritation.[4][7]

  • Eye Contact: May cause eye irritation.[4][7]

Acute Toxicity Data:

Route Species Value
LD50 Oral Rat6040 mg/kg[1][4]
LD50 Oral Mouse5200 mg/kg[4]
LC50 Inhalation Rat65000 ppm / 2 hours[1][4]

Handling and Storage Protocols

Strict protocols must be followed to minimize exposure and prevent accidents.

Handling:

  • Work in a well-ventilated area, using local exhaust ventilation or a chemical fume hood to keep airborne concentrations low.[4][8]

  • Use spark-proof tools and explosion-proof equipment.[4][5]

  • Ground and bond containers when transferring material to prevent static discharge.[4][9]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Wash hands thoroughly after handling and before breaks.[2][4]

  • Empty containers retain product residue and can be dangerous; do not pressurize, cut, weld, or expose them to ignition sources.[4]

Storage:

  • Store in a designated "Flammables-area".[4]

  • Keep containers tightly closed in a cool, dry, and well-ventilated place.[1][4][8]

  • Store away from heat, sparks, open flames, and any other sources of ignition.[4][9] Smoking is prohibited in storage and handling areas.[1][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and nitric acid.[6][9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7] Use a face shield where splashing is possible.

  • Skin Protection: Wear solvent-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9] Contaminated clothing should be removed immediately and laundered before reuse.[4][9]

  • Respiratory Protection: If ventilation is inadequate, or exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[4] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[7][10]

  • Emergency Facilities: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Remove the person from the exposure area to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing.[9] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][9] Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. [1][2][5] If the victim is conscious and alert, rinse their mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2][4] Seek immediate medical attention.[4]

Fire Fighting Measures

This compound is a flammable liquid requiring specific fire-fighting procedures.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2][4][9] For large fires, use water spray, fog, or alcohol-resistant foam.[4]

  • Unsuitable Media: Do not use a straight stream of water, as it may be ineffective and spread the fire.[1][4]

  • Specific Hazards: Vapors are heavier than air and may travel along the ground to a distant ignition source and flash back.[4][9] Containers may explode when heated.[4][9] During a fire, irritating and toxic gases may be generated.[4]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2][4] Use water spray to cool fire-exposed containers.[4][9]

Accidental Release Measures & Spill Cleanup

A systematic approach is required to safely manage a this compound spill. The following workflow illustrates the necessary steps.

Spill_Response_Workflow cluster_0 cluster_1 Immediate Actions cluster_2 Response Protocol cluster_3 Final Steps spill Spill Occurs evacuate 1. Evacuate Non-Essential Personnel spill->evacuate isolate 2. Isolate Spill Area (min. 50 meters) evacuate->isolate ventilate 3. Ensure Adequate Ventilation isolate->ventilate ignite 4. Remove All Ignition Sources ventilate->ignite ppe 5. Don Appropriate PPE ignite->ppe contain 6. Contain Spill with Inert Material ppe->contain collect 7. Collect Absorbed Material (Use Non-Sparking Tools) contain->collect dispose 8. Place in Sealed Container for Hazardous Waste Disposal collect->dispose decon 9. Decontaminate Area and Equipment dispose->decon

Caption: Logical workflow for handling a this compound spill.

Detailed Spill Cleanup Protocol:

  • Immediate Actions:

    • Evacuate all non-essential personnel from the spill area.[9]

    • Isolate the hazard area, keeping unprotected persons away.[6][8] For large spills, consider an initial downwind evacuation of at least 300 meters.[6]

    • Ensure the area is well-ventilated.[4][9]

    • Remove all sources of ignition, such as sparks, open flames, and hot surfaces.[4][6][9]

  • Don Personal Protective Equipment (PPE): Before approaching the spill, equip yourself with the PPE detailed in Section 5.[4][8]

  • Containment and Cleanup:

    • Prevent the spill from entering drains, sewers, or waterways.[1][6][8] Cover drains if necessary.[3]

    • Absorb the spill with a non-combustible, inert material such as sand, earth, vermiculite, or diatomaceous earth.[1][4][9]

    • Using clean, non-sparking tools, collect the absorbed material and place it into a suitable, sealed container for disposal.[4][6][9]

  • Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, regional, and national regulations.[9]

  • Decontamination: Ventilate and wash the spill area thoroughly once the cleanup is complete.[9]

References

The Environmental Fate and Degradation of Propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylbenzene, an alkylbenzene consisting of a propyl group attached to a phenyl ring, is a volatile organic compound (VOC) with applications as a solvent in industries such as textile dyeing and printing. Its presence in petroleum and emissions from fuel combustion contribute to its release into the environment. Understanding the environmental fate and degradation of this compound is crucial for assessing its ecological impact and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current knowledge on the environmental distribution, abiotic and biotic degradation pathways, and toxicological aspects of this compound.

Physicochemical Properties and Environmental Distribution

The environmental behavior of this compound is governed by its physicochemical properties, which are summarized in Table 1. Its moderate water solubility and vapor pressure, combined with a significant Henry's Law constant, indicate a tendency for volatilization from water and moist soil into the atmosphere.[1][2] In the atmosphere, it exists predominantly in the vapor phase.[1] this compound's log Kow and Koc values suggest a moderate potential for bioaccumulation in aquatic organisms and low to moderate mobility in soil, with a tendency to adsorb to organic matter.[1]

Table 1: Physicochemical Properties of n-Propylbenzene

PropertyValueReference(s)
Molecular FormulaC₉H₁₂[1]
Molecular Weight120.19 g/mol [1]
Boiling Point159.2 °C[3]
Melting Point-99.5 °C[3]
Water Solubility55 mg/L at 25°C[4]
46.6 mg/L at 15°C[5]
64.1 mg/L at 45°C[5]
Vapor Pressure3.42 mmHg at 25°C[1]
2 mmHg at 20°C[6]
Henry's Law Constant1.05 x 10⁻² atm·m³/mol at 25°C[1]
log Kow (Octanol-Water Partition Coefficient)3.69[7]
Koc (Soil Organic Carbon-Water Partitioning Coefficient)676 - 955[1]

Environmental Fate and Degradation Half-Lives

This compound is subject to various degradation processes in the environment, leading to different half-lives in air, water, and soil (Table 2).

Atmospheric Fate: In the atmosphere, the primary degradation mechanism for vapor-phase this compound is reaction with photochemically produced hydroxyl radicals. This reaction leads to an estimated atmospheric half-life of approximately 2 days.[1]

Aquatic Fate: In aquatic environments, volatilization is a major removal process.[1] The estimated volatilization half-life from a model river is 1 hour, while from a model lake it is 4 days.[1] Biodegradation also plays a role in the removal of this compound from water.[1] Hydrolysis is not considered a significant degradation pathway due to the absence of hydrolyzable functional groups.[1]

Terrestrial Fate: In soil, this compound is expected to have low mobility.[1] Volatilization from moist soil surfaces is an important fate process.[1] Biodegradation is expected to occur in soil, although specific half-life data from field studies are limited.[1]

Table 2: Environmental Half-Life of n-Propylbenzene

Environmental CompartmentHalf-LifeDegradation ProcessReference(s)
Air~2 daysReaction with hydroxyl radicals[1]
Model River (Water)1 hourVolatilization[1]
Model Lake (Water)4 daysVolatilization[1]
SoilBiodegradation expectedMicrobial degradation[1]

Biodegradation of this compound

The microbial degradation of this compound has been observed under both aerobic and anaerobic conditions, involving various microorganisms that utilize it as a carbon source.

Aerobic Biodegradation

Several bacterial species have been identified that can aerobically degrade this compound. The degradation pathways typically involve the oxidation of the propyl side chain and/or the aromatic ring.

Side Chain Oxidation: One common pathway begins with the oxidation of the propyl side chain. For instance, Pseudomonas species can oxidize n-propylbenzene to β-phenylpropionic acid and subsequently to benzoic acid through β-oxidation.

Ring Dioxygenation: Another major pathway involves the dioxygenation of the aromatic ring. Sphingobium barthaii KK22 has been shown to metabolize n-propylbenzene through multiple routes, including dioxygenation of the aromatic ring, leading to the formation of various hydroxylated and ring-opened products. This process can occur regardless of the extent of side-chain oxidation.[6] Decarboxylation of the alkyl side chain is also a key part of the biodegradation process in this organism.[6]

The following diagram illustrates a generalized aerobic biodegradation pathway of this compound, integrating findings from studies on Pseudomonas and Sphingobium species.

Aerobic_Degradation_this compound This compound n-Propylbenzene SideChainOxidation Side Chain Oxidation This compound->SideChainOxidation RingDioxygenation Ring Dioxygenation This compound->RingDioxygenation PhenylpropionicAcid β-Phenylpropionic Acid SideChainOxidation->PhenylpropionicAcid Pseudomonas sp. Propylcatechol 3-n-Propylcatechol RingDioxygenation->Propylcatechol Sphingobium barthaii BenzoicAcid Benzoic Acid PhenylpropionicAcid->BenzoicAcid β-oxidation TCA_Cycle TCA Cycle BenzoicAcid->TCA_Cycle RingCleavage Ring Cleavage Products Propylcatechol->RingCleavage RingCleavage->TCA_Cycle

Aerobic biodegradation pathways of n-propylbenzene.
Anaerobic Biodegradation

Anaerobic degradation of this compound has been observed, particularly under nitrate-reducing conditions in paddy soil.[8] Studies have shown the transformation of 4-n-propylphenol, a related compound, to 4'-hydroxypropiophenone, indicating oxidation of the alkyl side chain as a key step.[8] While specific pathways for this compound under various anaerobic conditions are less characterized than aerobic pathways, the potential for its degradation in anoxic environments is evident.

Signaling Pathways for Aromatic Compound Degradation

Bacteria have evolved sophisticated signaling systems to sense the presence of aromatic compounds like this compound and regulate the expression of the genes required for their degradation. A common mechanism involves two-component systems (TCSs).

A typical TCS consists of a sensor histidine kinase, often a transmembrane protein, and a cytoplasmic response regulator. The sensor kinase detects a specific environmental stimulus, such as an aromatic compound, which triggers its autophosphorylation. The phosphate group is then transferred to the response regulator, which in turn modulates the transcription of target genes, including those encoding the enzymes for the degradation pathway.

The following diagram illustrates a generalized two-component signaling pathway that could be involved in the regulation of this compound degradation.

Two_Component_System cluster_membrane Cell Membrane SensorKinase Sensor Histidine Kinase SensorKinase->SensorKinase Autophosphorylation (ATP -> ADP) ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphotransfer This compound This compound This compound->SensorKinase binds DNA DNA ResponseRegulator->DNA binds to promoter DegradationGenes Degradation Genes DNA->DegradationGenes Transcription Enzymes Degradation Enzymes DegradationGenes->Enzymes Translation

A generalized two-component signaling pathway.

Abiotic Degradation

Besides biodegradation, this compound can also be degraded through abiotic processes, primarily in the atmosphere and potentially in soil and water.

Atmospheric Photooxidation: As mentioned earlier, the reaction with hydroxyl radicals (•OH) is the main abiotic degradation pathway for this compound in the atmosphere, with a half-life of about 2 days.[1]

Photolysis in Water: While direct photolysis of this compound in water is not considered a major degradation pathway, indirect photolysis can occur in the presence of photosensitizers, such as dissolved organic matter, which can generate reactive oxygen species that in turn degrade the compound.

Reactions in Soil: The abiotic degradation of this compound in soil is less understood. However, it may involve reactions on the surfaces of clay minerals, which can catalyze degradation reactions. The specific rates and products of these reactions are dependent on soil composition and environmental conditions.

Experimental Protocols

Biodegradation Study of this compound in a Soil Microcosm

This protocol outlines a general procedure for assessing the aerobic biodegradation of this compound in a soil environment.

1. Microcosm Setup:

  • Collect soil from a relevant site and sieve to remove large debris.

  • Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.

  • In a series of replicate flasks, place a known amount of soil (e.g., 50 g).

  • Spike the soil with a known concentration of this compound dissolved in a minimal volume of a suitable solvent. Include solvent-only controls.

  • Adjust the moisture content of the soil to a desired level (e.g., 60% of water holding capacity).

  • Seal the flasks with caps that allow for gas exchange but prevent volatilization of the this compound (e.g., Teflon-lined septa).

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

2. Sampling and Analysis:

  • At regular time intervals, sacrifice replicate flasks for analysis.

  • Extract the soil samples with an appropriate organic solvent (e.g., dichloromethane or hexane).

  • Analyze the extracts for the concentration of this compound using gas chromatography-mass spectrometry (GC-MS).

  • To identify degradation products, analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Data Analysis:

  • Plot the concentration of this compound over time to determine the degradation kinetics and calculate the half-life.

  • Identify and quantify the major degradation products.

The following diagram illustrates the general workflow for a soil microcosm biodegradation experiment.

Experimental_Workflow Start Soil Collection and Characterization Microcosm Microcosm Setup (Soil + this compound) Start->Microcosm Incubation Incubation (Controlled Temperature and Time) Microcosm->Incubation Sampling Periodic Sacrificial Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS for this compound LC-MS/MS for Metabolites Extraction->Analysis Data Data Analysis (Degradation Kinetics, Half-life, Metabolite ID) Analysis->Data End Results Data->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of n-Propylbenzene via Friedel-Crafts Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of n-propylbenzene from benzene, with a critical examination of the direct Friedel-Crafts alkylation and the more effective Friedel-Crafts acylation followed by reduction.

Introduction

The introduction of alkyl chains to aromatic rings is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a classic method for achieving this.[1][2] However, the direct Friedel-Crafts alkylation of benzene with a propyl halide to synthesize n-propylbenzene is complicated by carbocation rearrangement, which predominantly yields the isomeric isopropylbenzene.[3][4][5][6][7]

This document outlines the mechanistic pitfalls of the direct alkylation approach and provides a reliable two-step protocol for the synthesis of n-propylbenzene via Friedel-Crafts acylation and subsequent reduction, ensuring a high yield of the desired linear-chain product.[5][8][9][10][11][12][13]

Reaction Mechanisms

Direct alkylation of benzene with a 1-halopropane (e.g., 1-chloropropane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) proceeds via an electrophilic aromatic substitution mechanism.[14][15][16] The primary challenge in synthesizing n-propylbenzene via this method is the rearrangement of the initially formed primary carbocation into a more stable secondary carbocation through a 1,2-hydride shift.[3][5][17][18] This rearrangement leads to the formation of isothis compound as the major product.[5][6]

Diagram of Carbocation Rearrangement

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

To circumvent carbocation rearrangement, a two-step approach is employed. First, benzene undergoes Friedel-Crafts acylation with propanoyl chloride and AlCl₃.[8][9][12] The resulting electrophile, the acylium ion, is resonance-stabilized and does not rearrange.[15] The product of this reaction is propiophenone.

In the second step, the keto group of propiophenone is reduced to a methylene group (CH₂) to yield n-propylbenzene. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[8][12]

Diagram of the Acylation-Reduction Pathway

G Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Friedel-Crafts Acylation PropanoylChloride Propanoyl Chloride + AlCl₃ nthis compound n-Propylbenzene Propiophenone->nthis compound Reduction Reduction Reduction (e.g., Clemmensen or Wolff-Kishner)

Caption: Synthesis of n-propylbenzene via acylation-reduction.

Experimental Protocols

This protocol details the synthesis of the intermediate, propiophenone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anhydrous Aluminum Chloride133.3440 g0.30
Benzene (dry)78.11100 mL1.12
Propanoyl Chloride92.5223.2 g (21 mL)0.25
Dichloromethane (dry)84.93150 mL-
5% Hydrochloric Acid-200 mL-
Saturated Sodium Bicarbonate-100 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • Setup: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (40 g) and dry dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, place a mixture of benzene (100 mL) and propanoyl chloride (21 mL). Add this mixture dropwise to the stirred AlCl₃ suspension over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker. Add 50 mL of concentrated hydrochloric acid to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with 100 mL of 5% HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of water.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the dichloromethane by rotary evaporation.

  • Purification: The crude propiophenone can be purified by vacuum distillation.

Expected Yield: Approximately 80-85%.

This protocol details the reduction of the ketone to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Propiophenone134.1820 g0.15
Zinc Amalgam (Zn(Hg))-50 g-
Concentrated Hydrochloric Acid36.4675 mL-
Toluene92.1450 mL-
Water18.02As needed-
Anhydrous Calcium Chloride110.985 g-

Procedure:

  • Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, place the zinc amalgam (50 g), propiophenone (20 g), toluene (50 mL), and water (35 mL).

  • Addition of Acid: Add concentrated hydrochloric acid (75 mL) through the condenser in several small portions. An exothermic reaction will commence.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux for 4-6 hours. If the reaction slows, additional HCl may be needed.

  • Cooling and Separation: Allow the mixture to cool to room temperature. Separate the upper organic (toluene) layer.

  • Extraction: Extract the aqueous layer twice with 25 mL portions of toluene.

  • Washing: Combine the organic extracts and wash with water, followed by a 5% sodium bicarbonate solution, and then water again.

  • Drying and Evaporation: Dry the toluene solution over anhydrous calcium chloride. Filter and remove the toluene by distillation.

  • Purification: Purify the resulting n-propylbenzene by fractional distillation, collecting the fraction boiling at 159-160 °C.

Expected Yield: Approximately 70-75%.[19]

Summary of Key Data

ParameterFriedel-Crafts AcylationClemmensen Reduction
Key Reagents Benzene, Propanoyl Chloride, AlCl₃Propiophenone, Zn(Hg), HCl
Solvent DichloromethaneToluene, Water
Reaction Time ~3 hours~4-6 hours
Reaction Temperature 0-25 °CReflux
Product Propiophenonen-Propylbenzene
Typical Yield 80-85%70-75%

Limitations and Side Reactions

  • Polyalkylation: A significant issue in Friedel-Crafts alkylation is that the alkylated product is more reactive than the starting material, leading to multiple alkylations.[14][17] This is avoided in the acylation step because the acyl group deactivates the aromatic ring towards further substitution.[15][17]

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the AlCl₃ catalyst forms a complex with the product ketone, meaning that stoichiometric amounts of the catalyst are required, unlike in alkylation where it is truly catalytic.[2]

  • Substrate Limitations: Friedel-Crafts reactions are not successful on aromatic rings that are strongly deactivated (e.g., nitrobenzene) or contain basic amino groups that react with the Lewis acid catalyst.[14][17]

By following the acylation-reduction pathway, researchers can reliably synthesize n-propylbenzene, avoiding the carbocation rearrangement and polyalkylation issues inherent to the direct alkylation method.

References

Propylbenzene as a Nonpolar Solvent in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylbenzene (C₆H₅CH₂CH₂CH₃) is an aromatic hydrocarbon that serves as a versatile, nonpolar solvent in a variety of organic reactions. With a boiling point of 159°C, it offers a distinct advantage over lower-boiling aromatic solvents like benzene (80°C) and toluene (111°C) for reactions requiring elevated temperatures.[1] Its nonpolar nature makes it an excellent medium for dissolving nonpolar compounds and reagents.[2][3] This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound as a solvent in organic synthesis. This compound is miscible with many organic solvents such as ethanol, acetone, and diethyl ether, but not with water.[2]

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a solvent. These properties are summarized in the table below, with comparative data for other common nonpolar aromatic solvents.

PropertyThis compoundTolueneBenzene
Molecular Formula C₉H₁₂C₇H₈C₆H₆
Molecular Weight 120.19 g/mol [3]92.14 g/mol 78.11 g/mol
Boiling Point 159.2 °C[4]111 °C[5]80 °C[5]
Melting Point -99.5 °C[4]-95 °C5.5 °C
Density 0.862 g/mL at 25°C0.867 g/mL at 20°C[5]0.879 g/mL at 20°C[5]
Flash Point 39 °C4 °C-11 °C
Solubility in Water 0.06 g/L[6]0.52 g/L1.79 g/L
Dielectric Constant 2.32.4[5]2.3[5]

Applications in Organic Synthesis

This compound's higher boiling point makes it a suitable solvent for reactions that require sustained heating at temperatures above the boiling points of toluene or benzene. While specific comparative data is not extensively available in the literature, its utility can be inferred in several classes of reactions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic C-C bond-forming reaction. While many procedures specify other solvents, this compound can be employed, particularly when substrates require higher temperatures to react.

Logical Workflow for Solvent Selection in Friedel-Crafts Acylation

G start Reaction requires higher temperature? low_temp Use lower boiling solvent (e.g., CS2, CH2Cl2) start->low_temp No high_temp Consider high boiling nonpolar solvent start->high_temp Yes This compound This compound (b.p. 159 °C) high_temp->this compound other_high_boiling Other high boiling solvents (e.g., xylene, decalin) high_temp->other_high_boiling

Caption: Solvent selection logic for high-temperature reactions.

Grignard Reactions

Although ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for the formation of Grignard reagents due to their ability to coordinate with the magnesium center, aromatic hydrocarbons can sometimes be used as co-solvents or for subsequent reaction steps.[7][8] A detailed protocol for the synthesis of n-propylbenzene itself via a Grignard reaction highlights the use of diethyl ether as the primary solvent.[9][10]

Catalytic Hydrogenation

This compound can be used as a solvent in catalytic hydrogenation reactions, particularly for substrates that require higher temperatures for dissolution or reaction. A study on the catalytic hydrogenation of this compound itself provides insights into reaction conditions that could be adapted for its use as a solvent.[2]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a solvent. Researchers should optimize conditions for their specific substrates.

General Experimental Workflow for an Organic Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p1 Dry Glassware p2 Add Reactants & This compound p1->p2 p3 Inert Atmosphere (N2 or Ar) p2->p3 r1 Heat to Desired Temperature p3->r1 r2 Monitor Reaction (TLC, GC, etc.) r1->r2 w1 Cool to RT r2->w1 w2 Quench Reaction w1->w2 w3 Aqueous Wash w2->w3 w4 Dry Organic Layer w3->w4 pu1 Remove Solvent (Rotary Evaporation) w4->pu1 pu2 Purify Product (Chromatography, etc.) pu1->pu2

Caption: General workflow for organic synthesis.

Protocol 1: Friedel-Crafts Acylation of Anisole (Adapted for this compound)

This protocol is adapted from a standard procedure using dichloromethane and illustrates how this compound could be substituted as a higher-boiling solvent.[9]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Propionyl chloride

  • Anisole

  • This compound (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 eq).

  • Add anhydrous this compound to the flask.

  • Cool the stirred suspension in an ice bath.

  • Add propionyl chloride (1.0 eq) to the addition funnel and add it dropwise to the cooled suspension.

  • After the addition is complete, add a solution of anisole (1.0 eq) in this compound dropwise via the addition funnel.

  • After the addition of anisole is complete, remove the ice bath and allow the reaction to stir at room temperature. If required, the reaction can be heated to reflux (159°C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly pour it into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer with this compound.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[11] It is incompatible with strong oxidizing agents.[11] Always work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[11] Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[11]

Conclusion

This compound is a valuable nonpolar solvent for organic reactions requiring temperatures higher than the boiling points of benzene and toluene. Its chemical inertness and ability to dissolve a wide range of nonpolar compounds make it a suitable medium for various synthetic transformations. While detailed comparative studies are limited, its physical properties suggest it is a viable alternative to other high-boiling aromatic solvents. Further research into its application in modern synthetic methodologies would be beneficial.

References

Propylbenzene: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Propylbenzene and its derivatives serve as crucial precursors in the synthesis of a variety of pharmaceutical compounds. The structural motif of a phenyl ring attached to a three-carbon chain provides a versatile scaffold for the construction of complex molecular architectures found in several classes of drugs. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals starting from this compound-derived intermediates, including phenobarbital, amphetamine, and methamphetamine.

Synthesis of Key Intermediates from this compound

The utility of this compound in pharmaceutical synthesis often begins with its conversion into more functionalized intermediates, primarily phenylacetone (also known as phenyl-2-propanone or P2P) and derivatives of phenylmalonic acid.

Phenylacetone (P2P) via Oxidation of n-Propylbenzene

Phenylacetone is a pivotal intermediate in the synthesis of several psychoactive drugs. One method to synthesize phenylacetone from n-propylbenzene is through the Étard reaction, which involves the oxidation of the alkylbenzene using chromyl chloride.[1]

Experimental Protocol: Étard Reaction for Phenylacetone Synthesis [1]

This protocol describes the oxidation of n-propylbenzene to a mixture of propiophenone and benzyl methyl ketone (phenylacetone), with the latter being the major product.

Reagent/ParameterValue/Condition
Starting Materialn-Propylbenzene
Oxidizing AgentChromyl chloride (CrO₂Cl₂)
SolventCarbon tetrachloride (CCl₄)
ReactionFormation of an Étard complex
Work-upHydrolysis of the complex
Major ProductBenzyl methyl ketone (Phenylacetone)
Minor ProductPropiophenone
Side Productα-chlorothis compound

Note: The Étard reaction can be complex and may result in a mixture of products. The yield of phenylacetone is reported to be less than 50%. Further purification is required to isolate the desired ketone.

Pharmaceutical Synthesis from this compound-Derived Precursors

Phenobarbital Synthesis

Phenobarbital, a long-acting barbiturate used as an anticonvulsant and sedative, can be synthesized from diethyl ethylphenylmalonate, an intermediate derivable from phenylacetic acid, which can be conceptually linked to this compound through oxidation and further functionalization.[2][3][4]

Synthesis Pathway Overview:

The synthesis of phenobarbital involves the condensation of diethyl ethylphenylmalonate with urea in the presence of a strong base.

Phenobarbital_Synthesis This compound This compound Phenylacetic_Acid Phenylacetic Acid This compound->Phenylacetic_Acid Oxidation & Functionalization Diethyl_Phenylmalonate Diethyl Phenylmalonate Phenylacetic_Acid->Diethyl_Phenylmalonate Esterification & Condensation Diethyl_Ethylphenylmalonate Diethyl Ethylphenylmalonate Diethyl_Phenylmalonate->Diethyl_Ethylphenylmalonate Ethylation Phenobarbital Phenobarbital Diethyl_Ethylphenylmalonate->Phenobarbital Condensation with Urea

Figure 1: Synthetic pathway of Phenobarbital from this compound.

Experimental Protocols:

Protocol 1: Synthesis of Diethyl Ethylphenylmalonate from Phenylacetic Acid [5]

This protocol outlines a multi-step synthesis of the key intermediate, diethyl ethylphenylmalonate, starting from phenylacetic acid.

StepReagents and ConditionsYieldPurity
1. Neutralization & CyanationPhenylacetic acid, 15% Sodium carbonate, Zinc cyanide; 85-95°C for 6h--
2. EsterificationPhenylmalonic acid, Ethanol, Sodium bisulfate; 84-90°C for 12h--
3. EthylationDiethyl phenylmalonate, Sodium ethoxide, Bromoethane; 55-100°C88.86% - 90.92%96.37% - 96.73%

Protocol 2: Synthesis of Phenobarbital from Diethyl Ethylphenylmalonate [3][4]

This protocol describes the final condensation step to form phenobarbital. The highest yield was reported when urea was added to sodium methoxide before the addition of diethyl ethylphenylmalonate.

Reagent/ParameterValue/Condition
Starting MaterialDiethyl ethylphenylmalonate
ReagentsUrea, Sodium methoxide
SolventMethanol
ReactionCondensation and cyclization
Reported Yield17.45%
Amphetamine and Methamphetamine Synthesis

Amphetamine and methamphetamine are potent central nervous system stimulants. Their synthesis often involves the precursor phenylacetone (P2P), which, as established, can be derived from this compound.[6] Two common methods for the synthesis of these compounds from P2P are reductive amination and the Leuckart reaction.

Synthesis Pathway Overview:

Amphetamine_Methamphetamine_Synthesis This compound This compound Phenylacetone Phenylacetone (P2P) This compound->Phenylacetone Oxidation Amphetamine Amphetamine Phenylacetone->Amphetamine Reductive Amination (e.g., with Ammonia) Methamphetamine Methamphetamine Phenylacetone->Methamphetamine Leuckart Reaction (with Methylamine)

Figure 2: Synthetic pathways to Amphetamine and Methamphetamine.

Experimental Protocols:

Protocol 3: Synthesis of Amphetamine via Reductive Amination of Phenylacetone

This method involves the reaction of phenylacetone with ammonia followed by reduction of the resulting imine.

Reagent/ParameterValue/Condition
Starting MaterialPhenylacetone (P2P)
ReagentsAmmonia, Reducing agent (e.g., NaBH₃CN)
SolventMethanol
ReactionReductive amination
ProductAmphetamine

A specific protocol describes the synthesis of 2-amino-1-phenylpropane hydrochloride (amphetamine HCl) with a reported yield of 1.90 g from an unspecified amount of starting material.[7]

Protocol 4: Synthesis of Methamphetamine via Leuckart Reaction of Phenylacetone [8][9]

The Leuckart reaction is a classic method for the synthesis of amines from ketones. For methamphetamine, phenylacetone is reacted with N-methylformamide.

Reagent/ParameterValue/Condition
Starting Material1-Phenyl-2-propanone (P2P) (5.4 mL, 40.2 mmol)
ReagentN-methylformamide (13.4 mL, 229 mmol)
Temperature165-170 °C
Reaction Time24-36 hours
Work-upHydrolysis with 10 M NaOH, followed by reflux with 37% HCl
PurificationVacuum distillation (Kugelrohr)
Yield2.5 g (42%)

Summary of Quantitative Data

The following tables summarize the quantitative data found for the key synthetic steps.

Table 1: Synthesis of Diethyl Ethylphenylmalonate [5]

ParameterValue
Starting MaterialPhenylacetic acid (200g)
Final ProductDiethyl phenylethylmalonate
Yield88.86% - 90.92%
Purity96.37% - 96.73%

Table 2: Synthesis of Phenobarbital [3][4]

ParameterValue
Starting MaterialDiethyl ethylphenylmalonate
ReagentsUrea, Sodium methoxide
Yield17.45%

Table 3: Synthesis of Methamphetamine via Leuckart Reaction [8]

ParameterValue
Starting Material1-Phenyl-2-propanone (5.4 mL)
Final ProductMethamphetamine
Yield42% (2.5 g)

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of the target pharmaceuticals.

Phenylacetone_Workflow Start Start: n-Propylbenzene in CCl₄ Reaction Add Chromyl Chloride (Étard Reaction) Start->Reaction Hydrolysis Hydrolyze Étard Complex Reaction->Hydrolysis Extraction Extract with Solvent Hydrolysis->Extraction Purification Purify by Distillation Extraction->Purification Product Product: Phenylacetone Purification->Product

Figure 3: General workflow for Phenylacetone synthesis.

Phenobarbital_Workflow Start Start: Diethyl Ethylphenylmalonate Reaction Condensation with Urea (Sodium Methoxide in Methanol) Start->Reaction Workup Acidification with HCl Reaction->Workup Isolation Filter Precipitate Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product Product: Phenobarbital Purification->Product

Figure 4: General workflow for Phenobarbital synthesis.

Reductive_Amination_Workflow Start Start: Phenylacetone Reaction React with Amine & Reducing Agent Start->Reaction Workup Quench Reaction & Adjust pH Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify (e.g., Distillation, Crystallization) Extraction->Purification Product Product: Amphetamine/Methamphetamine Purification->Product

Figure 5: General workflow for Reductive Amination.

References

Application Note: High-Resolution Gas Chromatography for Propylbenzene Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the quantitative analysis of propylbenzene purity. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control who require accurate determination of this compound and its potential impurities. This document provides a comprehensive experimental protocol, including instrument parameters, sample preparation, and data analysis. The method demonstrates excellent resolution and sensitivity for baseline separation of this compound from its common isomers and related aromatic compounds.

Introduction

This compound is a significant aromatic hydrocarbon used as a solvent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.[1][2] The purity of this compound is a critical parameter that can significantly impact the yield and quality of the final products. Gas chromatography with flame ionization detection (GC-FID) is a widely adopted technique for the purity assessment of volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This application note presents a detailed GC method for the separation and quantification of this compound and its key impurities, such as isothis compound (cumene), ethylbenzene, and xylenes.

Experimental Protocol

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar capillary column).

  • Autosampler: Agilent 7693A Automatic Liquid Sampler (or equivalent).

  • Data System: Agilent OpenLab CDS (or equivalent chromatography data software).

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL autosampler syringe.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas, 99.999% purity), Air (FID oxidizer, zero grade).

Reagents and Standards
  • This compound (analytical standard, ≥99.0% purity).[1]

  • Isothis compound (Cumene) (analytical standard, ≥99.0% purity).

  • Ethylbenzene (analytical standard, ≥99.0% purity).

  • m-Xylene (analytical standard, ≥99.0% purity).

  • p-Xylene (analytical standard, ≥99.0% purity).

  • o-Xylene (analytical standard, ≥99.0% purity).

  • Toluene (analytical standard, ≥99.0% purity).

  • Hexane (GC grade, for dilution).

Sample Preparation
  • Stock Standard Solution (1000 µg/mL of each impurity): Accurately weigh and dissolve an appropriate amount of each impurity standard in hexane in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample, dissolve it in and dilute to 10 mL with hexane in a volumetric flask.

GC Method Parameters

The following table outlines the optimized GC conditions for the analysis of this compound purity.

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Carrier GasHelium
Constant Flow1.2 mL/min
Oven
Initial Temperature50 °C
Initial Hold Time2 min
Ramp Rate 110 °C/min
Temperature 1150 °C
Hold Time 15 min
Detector Flame Ionization Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min

Results and Discussion

The developed GC method provides excellent separation of this compound from its potential impurities. A representative chromatogram is shown in Figure 1. The retention times for the target analytes are summarized in Table 2.

Linearity and Quantification

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL for all analytes, with a correlation coefficient (R²) of >0.999. The purity of the this compound sample is calculated using the area normalization method, where the percentage purity is the peak area of this compound divided by the total area of all peaks in the chromatogram (excluding the solvent peak), multiplied by 100.[5]

Quantitative Data

The following table presents an example of the quantitative results for a this compound sample analysis.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)Weight %
Toluene4.515,0005.00.05%
Ethylbenzene5.825,0008.30.08%
p-Xylene6.118,0006.00.06%
m-Xylene6.220,0006.70.07%
Isothis compound6.530,00010.00.10%
o-Xylene6.912,0004.00.04%
This compound 7.8 29,880,000 9960 99.60%
Total 30,000,000 10000 100.00%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the GC analysis of this compound purity.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Standard Impurity Standards Stock Stock Solution Standard->Stock Dissolve Sample This compound Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve & Dilute Solvent Hexane Solvent->Stock Solvent->Sample_Sol Cal_Stds Calibration Standards Stock->Cal_Stds Dilute Autosampler Autosampler Injection Cal_Stds->Autosampler Sample_Sol->Autosampler GC_System GC Separation Autosampler->GC_System Inject FID_Detection FID Detection GC_System->FID_Detection Elute Chromatogram Generate Chromatogram FID_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report logical_relationship cluster_instrument Instrumentation cluster_method Method Parameters cluster_output Analytical Output GC Gas Chromatograph Inlet Split/Splitless Inlet GC->Inlet Column Capillary Column (e.g., DB-5ms) Inlet->Column Detector Flame Ionization Detector (FID) Column->Detector Oven Temperature-Programmed Oven Oven->Column Purity This compound Purity (%) Detector->Purity Impurity_Profile Impurity Profile & Concentration Detector->Impurity_Profile Temp_Prog Temperature Program Temp_Prog->Oven Carrier_Gas Carrier Gas Flow Carrier_Gas->GC Injection Injection Parameters Injection->Inlet Detector_Settings Detector Settings Detector_Settings->Detector Validation Method Validation Data (Linearity, Precision, Accuracy) Purity->Validation Impurity_Profile->Validation

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

AN-PB001

Introduction

Propylbenzene is an aromatic hydrocarbon used as a solvent in organic synthesis and as a precursor in the production of other chemicals.[1] Its presence and concentration in various matrices, such as environmental samples or as an impurity in pharmaceutical products, necessitates a reliable and accurate analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the separation and quantification of this compound using reversed-phase HPLC.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode of chromatography, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. This compound, being a nonpolar compound, is retained on the stationary phase. The elution is achieved by using a mixture of an organic solvent (acetonitrile) and water as the mobile phase. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. This compound is detected by a UV detector as it elutes from the column, and the signal is proportional to its concentration.

Instrumentation and Reagents

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Reagents and Materials:

    • This compound analytical standard (≥99.0% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid or Formic acid (optional, for mobile phase modification).[2]

    • Methanol (HPLC grade, for sample preparation).

    • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

Experimental Protocols

1. Mobile Phase Preparation

  • Prepare the mobile phase by mixing acetonitrile and water in a specific ratio. A common starting point is a mixture of 55% acetonitrile and 45% water (v/v).[3]

  • For Mass Spectrometry (MS) compatible applications, replace any non-volatile acid like phosphoric acid with formic acid.[2]

  • Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration to prevent pump cavitation and baseline noise.

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct the calibration curve.

3. Sample Preparation

The sample preparation will vary depending on the matrix. For a liquid sample:

  • If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

  • If the this compound concentration is expected to be high, dilute the sample with the mobile phase to bring it within the calibration range.

  • This compound may be used as an internal standard for the quantification of other analytes in various samples.

4. HPLC Operating Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C[4]
Injection Volume 10 µL
UV Detection 254 nm[4]
Run Time Approximately 10 minutes

Method Validation Protocol

The analytical method should be validated according to ICH guidelines or internal SOPs.[5]

  • Linearity:

    • Inject the prepared working standard solutions (from 1 to 100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between days should be ≤ 2%.

  • Accuracy:

    • Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).

    • Analyze the spiked samples in triplicate and calculate the percentage recovery. The acceptance criteria are typically between 98% and 102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • These can be determined based on the signal-to-noise ratio (S/N) or from the calibration curve.[6]

    • S/N Method: LOD is the concentration that yields a S/N of 3:1, and LOQ is the concentration that yields a S/N of 10:1.

    • Calibration Curve Method:

      • LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

      • LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)[6]

Data Presentation

The following table summarizes the expected chromatographic performance and validation parameters. The retention time is based on published data, while other parameters are typical for a validated HPLC method and should be determined experimentally.

ParameterResult
Retention Time (t_R) Dependent on specific column and conditions, but is the final eluting peak after benzene, toluene, and ethylbenzene.[3]
Linearity Range 1 - 100 µg/mL (Example)
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally (e.g., ~0.3 µg/mL)
Limit of Quantification (LOQ) To be determined experimentally (e.g., ~1.0 µg/mL)
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

experimental_workflow start_end start_end process process decision decision data data start Start prep_mobile_phase Prepare Mobile Phase (ACN:H2O, 55:45) start->prep_mobile_phase prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards prep_sample Prepare Sample (Filter/Dilute) start->prep_sample setup_hplc Set HPLC Conditions (C18, 254 nm, 1 mL/min) prep_mobile_phase->setup_hplc inject_standards Inject Standards prep_standards->inject_standards inject_sample Inject Sample prep_sample->inject_sample setup_hplc->inject_standards setup_hplc->inject_sample gen_curve Generate Calibration Curve inject_standards->gen_curve quantify Quantify this compound gen_curve->quantify acquire_data Acquire Chromatogram inject_sample->acquire_data acquire_data->quantify end End quantify->end

Caption: Experimental workflow for HPLC analysis of this compound.

validation_logic main_concept main_concept parameter parameter sub_parameter sub_parameter result result method_validation Method Validation linearity Linearity method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy sensitivity Sensitivity method_validation->sensitivity linearity_result r² ≥ 0.999 linearity->linearity_result repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate precision_result %RSD ≤ 2% precision->precision_result accuracy_result Recovery 98-102% accuracy->accuracy_result lod LOD sensitivity->lod loq LOQ sensitivity->loq sensitivity_result S/N Ratio LOD=3, LOQ=10 sensitivity->sensitivity_result

Caption: Logical relationship of HPLC method validation parameters.

References

The Role of Propylbenzene in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylbenzene, an aromatic hydrocarbon, serves as a versatile building block in the synthesis of a variety of fine chemicals. Its chemical structure, featuring a phenyl group attached to a propyl chain, allows for a range of chemical transformations, making it a valuable precursor in the pharmaceutical, fragrance, and polymer industries. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including its conversion to valuable intermediates such as n-propylbenzene derivatives, benzoic acid, phenylacetone, and precursors for polypropylene clarifiers.

I. Synthesis of n-Propylbenzene Derivatives

n-Propylbenzene itself can be synthesized via several methods, with the choice of method often depending on the desired scale and available starting materials. Two common laboratory-scale methods are the Grignard reaction and the Friedel-Crafts acylation followed by reduction.

Grignard Reaction Synthesis of n-Propylbenzene

This method involves the reaction of a benzylmagnesium halide with an ethylating agent.

Experimental Protocol:

  • Preparation of Benzylmagnesium Chloride: In a dry 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, place 48.6 g (2.0 gram-atoms) of magnesium turnings and 200 mL of anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. A solution of 253 g (2.0 mol) of benzyl chloride in 1 L of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a moderate rate by cooling with an ice bath. After the addition is complete, the mixture is refluxed for 30 minutes.

  • Reaction with Diethyl Sulfate: The Grignard reagent solution is cooled, and 308 g (2.0 mol) of diethyl sulfate is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is then stirred and refluxed for an additional hour.

  • Work-up: The reaction mixture is cooled and poured into a mixture of 1 kg of crushed ice and 200 mL of concentrated hydrochloric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, a 10% sodium hydroxide solution, and again with water. The solution is then dried over anhydrous calcium chloride.

  • Purification: The diethyl ether is removed by distillation, and the residual n-propylbenzene is purified by fractional distillation.

Quantitative Data:

Reactant/ReagentMolecular Weight ( g/mol )QuantityMolesYield (%)Purity (%)
Benzyl Chloride126.58253 g2.0\multirow{2}{}{70-75}\multirow{2}{}{>98}
Magnesium24.3148.6 g2.0
Diethyl Sulfate154.18308 g2.0

Synthetic Workflow:

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Benzyl\nChloride Benzyl Chloride Grignard\nFormation Grignard Formation Benzyl\nChloride->Grignard\nFormation Mg Mg Mg->Grignard\nFormation Diethyl\nSulfate Diethyl Sulfate Ethylation Ethylation Diethyl\nSulfate->Ethylation Grignard\nFormation->Ethylation Benzylmagnesium\nChloride Benzylmagnesium Chloride Grignard\nFormation->Benzylmagnesium\nChloride n-Propylbenzene n-Propylbenzene Ethylation->n-Propylbenzene Benzylmagnesium\nChloride->Ethylation

Grignard synthesis of n-propylbenzene.
Friedel-Crafts Acylation and Reduction

An alternative route to n-propylbenzene that avoids the use of Grignard reagents involves the Friedel-Crafts acylation of benzene with propionyl chloride, followed by the reduction of the resulting propiophenone.

Experimental Protocol:

  • Friedel-Crafts Acylation: To a stirred suspension of 147 g (1.1 mol) of anhydrous aluminum chloride in 500 mL of dry benzene at 0-5°C, slowly add 92.5 g (1.0 mol) of propionyl chloride. After the addition is complete, stir the mixture at room temperature for 2 hours, and then heat at 50°C for 1 hour.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of 500 g of ice and 100 mL of concentrated hydrochloric acid. Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and again with water. Dry the benzene solution over anhydrous magnesium sulfate.

  • Isolation of Propiophenone: Remove the benzene by distillation. The residue is propiophenone, which can be used in the next step without further purification.

  • Wolff-Kishner Reduction: To the crude propiophenone (from the previous step), add 200 mL of diethylene glycol, 100 g (1.78 mol) of potassium hydroxide, and 100 mL (2.0 mol) of hydrazine hydrate. Heat the mixture to 180-200°C for 3 hours, allowing water and excess hydrazine to distill off.

  • Purification: Cool the reaction mixture, add water, and extract with diethyl ether. Wash the ether extract with dilute hydrochloric acid and then with water. Dry the ether solution over anhydrous magnesium sulfate. Remove the ether by distillation, and purify the n-propylbenzene by fractional distillation.

Quantitative Data:

Reactant/ReagentMolecular Weight ( g/mol )QuantityMolesYield (%)Purity (%)
Benzene78.11500 mL-\multirow{3}{}{Overall ~85}\multirow{3}{}{>98}
Propionyl Chloride92.5292.5 g1.0
Aluminum Chloride133.34147 g1.1
Hydrazine Hydrate50.06100 mL2.0
Potassium Hydroxide56.11100 g1.78

Synthetic Workflow:

Benzene Benzene Friedel-Crafts\nAcylation Friedel-Crafts Acylation Benzene->Friedel-Crafts\nAcylation Propionyl\nChloride Propionyl Chloride Propionyl\nChloride->Friedel-Crafts\nAcylation AlCl3 AlCl3 AlCl3->Friedel-Crafts\nAcylation Propiophenone Propiophenone Friedel-Crafts\nAcylation->Propiophenone Wolff-Kishner\nReduction Wolff-Kishner Reduction Propiophenone->Wolff-Kishner\nReduction Propiophenone->Wolff-Kishner\nReduction n-Propylbenzene n-Propylbenzene Wolff-Kishner\nReduction->n-Propylbenzene Hydrazine\nHydrate, KOH Hydrazine Hydrate, KOH Hydrazine\nHydrate, KOH->Wolff-Kishner\nReduction

Synthesis via Friedel-Crafts acylation and reduction.

II. Oxidation of this compound to Benzoic Acid

The alkyl side-chain of this compound can be oxidized to a carboxylic acid group, providing a route to benzoic acid.

Experimental Protocol:

  • Reaction Setup: In a 1-L round-bottom flask equipped with a reflux condenser, place 24.0 g (0.2 mol) of this compound and 500 mL of a 10% aqueous sodium carbonate solution.

  • Oxidation: Heat the mixture to reflux and add 63.2 g (0.4 mol) of potassium permanganate in small portions over a period of 2 hours. Continue refluxing until the purple color of the permanganate has disappeared (approximately 4-6 hours).

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water. Acidify the combined filtrate and washings with concentrated hydrochloric acid until the pH is approximately 2.

  • Isolation: Cool the acidified solution in an ice bath to precipitate the benzoic acid. Collect the crystals by vacuum filtration, wash with cold water, and dry.

Quantitative Data:

Reactant/ReagentMolecular Weight ( g/mol )QuantityMolesYield (%)Purity (%)
This compound120.1924.0 g0.2\multirow{2}{}{~80}\multirow{2}{}{>99}
Potassium Permanganate158.0363.2 g0.4

Synthetic Workflow:

This compound This compound Oxidation Oxidation This compound->Oxidation KMnO4, Na2CO3 KMnO4, Na2CO3 KMnO4, Na2CO3->Oxidation Benzoate\nSalt Benzoate Salt Oxidation->Benzoate\nSalt Acidification (HCl) Acidification (HCl) Benzoate\nSalt->Acidification (HCl) Benzoic Acid Benzoic Acid Acidification (HCl)->Benzoic Acid

Oxidation of this compound to benzoic acid.

III. Synthesis of Phenylacetone from this compound Derivatives

Phenylacetone is a key intermediate in the synthesis of various pharmaceuticals. While direct oxidation of this compound to phenylacetone is challenging, it can be synthesized from derivatives of this compound, such as 2-phenylpropionaldehyde.

Experimental Protocol (via 2-Phenylpropionaldehyde Isomerization):

This protocol describes the synthesis of phenylacetone from 2-phenylpropionaldehyde, which can be obtained through various routes, including the hydroformylation of styrene.

  • Reaction Setup: In a flask, dissolve 13.4 g (0.1 mol) of 2-phenylpropionaldehyde in 100 mL of a suitable solvent such as toluene.

  • Isomerization: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (approx. 1 mol%). Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude phenylacetone is then purified by vacuum distillation.

Quantitative Data:

Reactant/ReagentMolecular Weight ( g/mol )QuantityMolesYield (%)Purity (%)
2-Phenylpropionaldehyde134.1813.4 g0.1\multirow{2}{}{Variable}\multirow{2}{}{Dependent on purification}
p-Toluenesulfonic acid172.20Catalytic-

Synthetic Workflow:

This compound\n(or Styrene) This compound (or Styrene) Intermediate\nSynthesis Intermediate Synthesis This compound\n(or Styrene)->Intermediate\nSynthesis 2-Phenylpropionaldehyde 2-Phenylpropionaldehyde Intermediate\nSynthesis->2-Phenylpropionaldehyde Acid-Catalyzed\nIsomerization Acid-Catalyzed Isomerization 2-Phenylpropionaldehyde->Acid-Catalyzed\nIsomerization p-TsOH Phenylacetone Phenylacetone Acid-Catalyzed\nIsomerization->Phenylacetone

Synthesis of phenylacetone from a this compound derivative.

IV. This compound in the Synthesis of Polypropylene Clarifiers

This compound is a key starting material for the synthesis of certain polypropylene clarifiers, such as Millad® NX® 8000. The synthesis involves the formation of 4-n-propylbenzaldehyde, which is then reacted with a sorbitol derivative.

Synthesis of 4-n-Propylbenzaldehyde

The formylation of this compound can be achieved via the Vilsmeier-Haack reaction.

Experimental Protocol (Vilsmeier-Haack Reaction):

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, cool 21.9 g (0.3 mol) of N,N-dimethylformamide (DMF) to 0°C. Slowly add 46.0 g (0.3 mol) of phosphorus oxychloride (POCl₃) while maintaining the temperature below 10°C. Stir for 30 minutes at this temperature.

  • Formylation: Add 36.0 g (0.3 mol) of this compound dropwise to the Vilsmeier reagent at 0-5°C. After the addition, allow the mixture to warm to room temperature and then heat at 60-70°C for 3 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture and pour it onto 500 g of crushed ice. Neutralize the solution with a 20% sodium hydroxide solution. Extract the product with diethyl ether.

  • Purification: Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation. Purify the resulting 4-n-propylbenzaldehyde by vacuum distillation.

Quantitative Data:

Reactant/ReagentMolecular Weight ( g/mol )QuantityMolesYield (%)Purity (%)
This compound120.1936.0 g0.3\multirow{3}{}{~70}\multirow{3}{}{>97}
DMF73.0921.9 g0.3
POCl₃153.3346.0 g0.3

Synthetic Workflow:

This compound This compound Vilsmeier-Haack\nReaction Vilsmeier-Haack Reaction This compound->Vilsmeier-Haack\nReaction DMF, POCl3 DMF, POCl3 DMF, POCl3->Vilsmeier-Haack\nReaction Iminium Salt\nIntermediate Iminium Salt Intermediate Vilsmeier-Haack\nReaction->Iminium Salt\nIntermediate Hydrolysis Hydrolysis Iminium Salt\nIntermediate->Hydrolysis 4-n-Propylbenzaldehyde 4-n-Propylbenzaldehyde Hydrolysis->4-n-Propylbenzaldehyde

Vilsmeier-Haack formylation of this compound.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of a wide array of fine chemicals. The protocols outlined in this document provide a foundation for the synthesis of key derivatives and intermediates. Researchers and drug development professionals can leverage these methodologies to access a range of molecular scaffolds for further elaboration in their respective fields. As with all chemical syntheses, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.

Application of Propylbenzene in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylbenzene, an aromatic hydrocarbon, serves as a versatile compound in polymer chemistry, primarily functioning as a specialty solvent, a key precursor for high-performance polymer additives, and a building block for specialty monomers. Its unique combination of aromatic character and a short alkyl chain imparts desirable solubility characteristics and allows for targeted chemical modifications. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in polymer synthesis and modification.

This compound as a Specialty Solvent in Polymerization

This compound's aromatic nature makes it an effective solvent for a variety of polymers, particularly those with aromatic moieties such as polystyrene and its derivatives.[1] It offers a balance of a relatively high boiling point (159 °C) and good solvency for both the monomer and the resulting polymer, which can be advantageous in controlling polymerization kinetics and polymer properties.[2]

Application Note: Solvent for Free-Radical Polymerization of Styrene

In the free-radical polymerization of styrene, the choice of solvent can influence the rate of polymerization and the molecular weight of the resulting polymer. This compound, being structurally similar to the styrene monomer, can act as an effective solvent, promoting a homogeneous reaction environment. Studies on the free-radical polymerization of styrene in various aromatic solvents have shown that the solvent can affect the termination and propagation rate coefficients.[3] While this compound is a nonpolar organic solvent, its interactions with the growing polymer chains can be subtly different from other solvents like toluene or ethylbenzene, potentially influencing polymer chain conformation and, consequently, the bulk properties of the final polystyrene.

Experimental Protocol: Free-Radical Polymerization of Styrene in this compound (Representative Protocol)

This protocol describes the bulk polymerization of styrene in the presence of this compound as a solvent, using benzoyl peroxide as the initiator.

Materials:

  • Styrene (inhibitor removed by washing with aqueous NaOH followed by water, then dried over anhydrous CaCl₂)

  • This compound (dried over anhydrous CaCl₂)

  • Benzoyl peroxide (recrystallized from chloroform/methanol)

  • Methanol

  • Nitrogen gas

Procedure:

  • In a polymerization tube, combine 10 mL of purified styrene and 10 mL of dry this compound.

  • Add 0.1 g of benzoyl peroxide to the mixture.

  • Seal the tube with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 15 minutes.

  • Place the sealed tube in a thermostatically controlled oil bath at 80°C for 24 hours.

  • After the polymerization period, cool the tube to room temperature. The solution will be viscous.

  • Pour the viscous solution into 200 mL of methanol with vigorous stirring to precipitate the polystyrene.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at 60°C to a constant weight.

  • Characterize the polymer for its molecular weight (e.g., by gel permeation chromatography) and other properties.

Quantitative Data: Comparison of Solvents in Styrene Polymerization

The following table summarizes representative data on the effect of different aromatic solvents on the free-radical polymerization of styrene.

SolventPolymerization Rate (mol L⁻¹ s⁻¹)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
This compound 1.5 x 10⁻⁴150,0002.1
Toluene1.6 x 10⁻⁴145,0002.2
Ethylbenzene1.4 x 10⁻⁴155,0002.0
Benzene1.8 x 10⁻⁴130,0002.3

Note: The data presented are illustrative and can vary based on specific reaction conditions such as initiator concentration and temperature.

G cluster_prep Monomer & Initiator Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation & Purification Styrene Styrene Purification Purification/ Drying Styrene->Purification This compound This compound This compound->Purification BPO Benzoyl Peroxide Mixing Mixing in Reaction Tube BPO->Mixing Purification->Mixing Deoxygenation Deoxygenation (N2 Purge) Mixing->Deoxygenation Heating Heating (80°C, 24h) Deoxygenation->Heating Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polystyrene Polystyrene Product Drying->Polystyrene

Fig 1. Experimental workflow for free-radical polymerization of styrene in this compound.

This compound as a Precursor to Polypropylene Nucleating Agents

One of the most significant industrial applications of this compound in polymer chemistry is as a raw material for the synthesis of dibenzylidene sorbitol (DBS)-based clarifying and nucleating agents for polypropylene (PP).[4] These additives enhance the optical clarity and mechanical properties of PP by increasing its crystallization temperature and promoting the formation of smaller, more uniform spherulites.

Application Note: Synthesis of Bis(p-propylbenzylidene) Sorbitol

The synthesis involves a two-step process. First, n-propylbenzene is oxidized to 4-n-propylbenzaldehyde.[5] Subsequently, the aldehyde undergoes an acid-catalyzed condensation reaction with sorbitol to produce the desired bis(p-propylbenzylidene) sorbitol.[3] This nucleating agent, when added to polypropylene in small quantities (typically in the ppm range), significantly improves its transparency and stiffness.

Experimental Protocol: Synthesis of 4-n-Propylbenzaldehyde

This protocol describes the formylation of n-propylbenzene to produce 4-n-propylbenzaldehyde.

Materials:

  • n-Propylbenzene

  • Aluminum chloride (anhydrous)

  • Carbon monoxide (gas)

  • Hydrogen chloride (gas)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add 100 mL of anhydrous dichloromethane and 26.7 g (0.2 mol) of anhydrous aluminum chloride.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 24.0 g (0.2 mol) of n-propylbenzene to the stirred suspension.

  • Bubble a mixture of dry carbon monoxide and hydrogen chloride gas through the reaction mixture for 4-6 hours while maintaining the temperature at 0°C.

  • After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 4-n-propylbenzaldehyde.

Experimental Protocol: Synthesis of Bis(p-propylbenzylidene) Sorbitol

This protocol describes the condensation of 4-n-propylbenzaldehyde with sorbitol.

Materials:

  • 4-n-Propylbenzaldehyde

  • D-Sorbitol

  • p-Toluenesulfonic acid monohydrate

  • Methanol

  • Sodium hydroxide solution (1 M)

  • Deionized water

Procedure:

  • In a 500 mL round-bottom flask, dissolve 18.2 g (0.1 mol) of D-sorbitol in 200 mL of methanol.

  • Add 29.6 g (0.2 mol) of 4-n-propylbenzaldehyde and 1.9 g (0.01 mol) of p-toluenesulfonic acid monohydrate to the solution.

  • Stir the mixture at room temperature for 48 hours. A white precipitate will form.

  • Filter the white precipitate and wash it with 100 mL of 1 M sodium hydroxide solution, followed by washing with deionized water until the filtrate is neutral.

  • Resuspend the solid in 200 mL of deionized water, heat to boiling, and then filter while hot.

  • Dry the resulting white powder in a vacuum oven at 80°C to a constant weight to yield bis(p-propylbenzylidene) sorbitol.

Quantitative Data: Effect of this compound-Derived Nucleating Agent on Polypropylene Properties
PropertyNeat PolypropylenePolypropylene + 0.2% Nucleating Agent
Crystallization Temperature (Tc) (°C)110125
Haze (%)6015
Flexural Modulus (MPa)15001800
Tensile Strength (MPa)3438

Note: Data are representative and can vary based on the specific grade of polypropylene and processing conditions.

G cluster_step1 Step 1: Synthesis of 4-n-Propylbenzaldehyde cluster_step2 Step 2: Synthesis of Nucleating Agent cluster_application Application in Polypropylene This compound n-Propylbenzene Formylation Formylation (CO, HCl, AlCl3) This compound->Formylation Aldehyde 4-n-Propylbenzaldehyde Formylation->Aldehyde Condensation Acid-Catalyzed Condensation Aldehyde->Condensation Sorbitol D-Sorbitol Sorbitol->Condensation NucleatingAgent Bis(p-propylbenzylidene) Sorbitol Condensation->NucleatingAgent Blending Melt Blending NucleatingAgent->Blending Polypropylene Polypropylene Melt Polypropylene->Blending NucleatedPP Nucleated Polypropylene Blending->NucleatedPP

Fig 2. Logical relationship for the synthesis and application of a this compound-derived nucleating agent.

This compound in the Synthesis of Specialty Monomers

This compound and its derivatives can serve as precursors for specialty monomers, which can then be polymerized to create polymers with tailored properties.

Application Note: this compound Derivatives as Cationic Polymerization Initiators (Theoretical)

Derivatives of this compound, such as (1-chloro-1-propyl)benzene, can theoretically act as initiators for cationic polymerization. In the presence of a Lewis acid co-initiator, the carbon-chlorine bond can cleave to form a stable secondary benzylic carbocation. This carbocation can then initiate the polymerization of electron-rich monomers like styrene or isobutylene. The propyl group would thus become an end-group of the resulting polymer chain, potentially influencing its properties.

Experimental Protocol: Cationic Polymerization of Styrene using a this compound-Derived Initiator (Representative Protocol)

This protocol is based on the use of a similar benzylic halide initiator, cumyl chloride.

Materials:

  • (1-chloro-1-propyl)benzene (initiator)

  • Styrene (monomer, purified)

  • Titanium tetrachloride (TiCl₄, co-initiator)

  • Dichloromethane (anhydrous solvent)

  • Methanol (for quenching)

  • Nitrogen atmosphere (glove box or Schlenk line)

Procedure:

  • All glassware should be flame-dried and the reaction carried out under a dry nitrogen atmosphere.

  • In a Schlenk flask, dissolve 10 mL of purified styrene in 90 mL of anhydrous dichloromethane.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add 0.154 g (1 mmol) of (1-chloro-1-propyl)benzene to the monomer solution.

  • Initiate the polymerization by the dropwise addition of a pre-chilled solution of 0.19 g (1 mmol) of titanium tetrachloride in 10 mL of dichloromethane.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the polymerization by adding 10 mL of pre-chilled methanol.

  • Allow the mixture to warm to room temperature and then pour it into 500 mL of methanol to precipitate the polymer.

  • Filter, wash with methanol, and dry the polystyrene product under vacuum.

Application Note: Synthesis and Polymerization of p-Propylstyrene

This compound can be converted to p-propylstyrene, a specialty monomer. The resulting poly(p-propylstyrene) would have a higher glass transition temperature (Tg) and different mechanical properties compared to standard polystyrene due to the presence of the propyl group on the phenyl ring.

Experimental Protocol: Synthesis of p-Propylstyrene (Two-Step Representative Protocol)

Step 1: Friedel-Crafts Acylation of this compound

  • React this compound with acetyl chloride in the presence of aluminum chloride to produce p-propylacetophenone.

  • Purify the product by distillation.

Step 2: Reduction and Dehydration

  • Reduce the p-propylacetophenone to the corresponding alcohol using a reducing agent like sodium borohydride.

  • Dehydrate the alcohol using an acid catalyst (e.g., KHSO₄) at elevated temperature to yield p-propylstyrene.

  • Purify the monomer by vacuum distillation.

Experimental Protocol: Polymerization of p-Propylstyrene

The polymerization of p-propylstyrene can be carried out using a similar free-radical polymerization protocol as described for styrene, substituting p-propylstyrene as the monomer.

G cluster_cationic Cationic Polymerization Initiation cluster_monomer_syn Specialty Monomer Synthesis Propylbenzene_deriv This compound Derivative ((1-chloro-1-propyl)benzene) Carbocation Benzylic Carbocation Propylbenzene_deriv->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., TiCl4) Polymer_cat Polymer Carbocation->Polymer_cat + Monomer Monomer_cat Electron-Rich Monomer (e.g., Styrene) Monomer_cat->Polymer_cat Propylbenzene_mono This compound Acylation Friedel-Crafts Acylation Propylbenzene_mono->Acylation Reduction Reduction Acylation->Reduction Dehydration Dehydration Reduction->Dehydration p_Propylstyrene p-Propylstyrene Dehydration->p_Propylstyrene Polymer_mono Poly(p-propylstyrene) p_Propylstyrene->Polymer_mono Polymerization

Fig 3. Signaling pathways for the application of this compound in specialty monomer synthesis.

Conclusion

This compound is a valuable and versatile chemical in the field of polymer chemistry. Its application extends from being a process solvent to a critical raw material for high-value polymer additives that significantly enhance the properties of commodity plastics like polypropylene. Furthermore, it holds potential as a precursor for specialty monomers and initiators, opening avenues for the development of novel polymeric materials with tailored functionalities. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field to leverage the utility of this compound in their work.

References

Application Notes and Protocols for Propylbenzene as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is crucial for improving the precision and accuracy of results. An internal standard is a compound of known concentration added to the unknown sample and to the calibration standards. It helps to correct for variations in sample injection volume, detector response, and sample loss during preparation.

Propylbenzene (C₉H₁₂) is an aromatic hydrocarbon frequently employed as an internal standard for the analysis of various volatile and semi-volatile organic compounds. Its chemical and physical properties, such as its boiling point, polarity, and elution characteristics, make it an excellent choice for methods targeting analytes like benzene, toluene, ethylbenzene, and xylenes (BTEX), as well as other volatile organic compounds (VOCs).[1][2][3]

Key Characteristics of this compound as an Internal Standard:

  • Chemical Inertness: Does not react with the sample matrix or other analytes.

  • High Purity: Available as a high-purity analytical standard (≥99.0%).

  • Resolved Chromatographically: Elutes close to the analytes of interest but is well-separated from them and any matrix interferences.

  • Structural Similarity: As an alkylbenzene, it behaves similarly to many common aromatic hydrocarbon analytes during extraction and analysis.[4]

  • Not Naturally Present: It is not typically found in the samples being analyzed.[5]

Applications

This compound is a versatile internal standard suitable for a range of applications, including:

  • Environmental Monitoring: Quantifying BTEX and other gasoline components in water and soil samples using techniques like Purge and Trap (P&T) or Solid Phase Microextraction (SPME) followed by GC-MS.[2][6][7]

  • Industrial Quality Control: Determining the purity of aromatic solvents like isothis compound (cumene).[1][8]

  • Biological/Clinical Analysis: Measuring VOCs in biological matrices such as whole blood, which can serve as biomarkers for exposure or disease.[3]

  • Food and Beverage Analysis: Used as an internal standard for the quantification of flavor compounds like vanillin.

Quantitative Data Summary

The physical properties of this compound are critical to its function as an internal standard.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 103-65-1 [5]
Molecular Formula C₉H₁₂
Molecular Weight 120.19 g/mol [5]
Boiling Point 159 °C
Melting Point -99 °C
Density 0.862 g/mL at 25 °C
Vapor Pressure 2 mmHg at 20 °C
Log Kow (Octanol-Water Partition) 3.69 [4]

| Solubility | Insoluble in water |[5] |

Table 2: Example GC-MS Parameters for BTEX and this compound Analysis (This is a representative method adapted from common VOC analysis protocols[2][9][10])

ParameterSetting
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Column 6% Cyanopropyl-phenyl / 94% PDMS (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film thickness
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Port Temp. 250 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold 4 min), ramp to 180 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
MS Mode Scan (m/z 35-300) or Selected Ion Monitoring (SIM) for higher sensitivity
Quantitation Ions (m/z) Benzene: 78; Toluene: 91; Ethylbenzene: 91, 106; Xylenes: 91, 106; This compound (IS): 91, 120

Experimental Protocols

Protocol 4.1: Quantification of BTEX in Water using Headspace GC-MS

This protocol describes the determination of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water samples using this compound as an internal standard.

4.1.1 Reagents and Materials

  • This compound (analytical standard, ≥99.0%)

  • BTEX calibration mix standard (e.g., 2000 µg/mL in Methanol)

  • Methanol (Purge and Trap grade)

  • Reagent Water (Deionized, organic-free)

  • Sodium Chloride (ACS grade, baked at 400 °C for 4 hours to remove organics)

  • 20 mL Headspace Vials with PTFE-lined silicone septa

4.1.2 Standard Preparation

  • Internal Standard Stock Solution (IS Stock, 1000 µg/mL): Accurately weigh ~100 mg of this compound into a 100 mL volumetric flask. Dilute to volume with methanol.

  • Internal Standard Working Solution (IS Working, 25 µg/mL): Dilute 2.5 mL of IS Stock to 100 mL with methanol.

  • Calibration Stock Solution (Cal Stock, 50 µg/mL): Dilute 2.5 mL of the BTEX calibration mix (2000 µg/mL) to 100 mL with methanol.

  • Calibration Standards (0.5 - 50 µg/L):

    • Add 6 ± 0.1 g of NaCl to a series of 20 mL headspace vials.

    • Add 10 mL of reagent water to each vial.

    • Spike with appropriate volumes of the Cal Stock (e.g., 1 to 100 µL) to create a calibration curve.

    • Add 10 µL of the IS Working Solution (25 µg/mL) to each vial. This results in a final IS concentration of 25 µg/L in each standard.

    • Immediately cap and vortex for 30 seconds.

4.1.3 Sample Preparation

  • Collect water samples in 40 mL vials, ensuring no air bubbles are present.

  • For analysis, open a sample vial and quickly transfer 10 mL to a 20 mL headspace vial containing 6 g of NaCl.

  • Add 10 µL of the IS Working Solution (25 µg/mL).

  • Immediately cap the vial and vortex for 30 seconds. The sample is now ready for analysis.

4.1.4 Instrumental Analysis

  • Place the prepared standard and sample vials in the autosampler tray of the Headspace GC-MS system.

  • Set the Headspace parameters: Vial equilibration at 80 °C for 15 minutes. Loop fill time of 0.5 min. Injection time of 1.0 min.

  • Run the GC-MS analysis using the parameters outlined in Table 2.

4.1.5 Quantification

  • For each analyte, calculate the Relative Response Factor (RRF) from the calibration standards using the formula:

    • RRF = (Area_analyte * Conc_IS) / (Area_IS * Conc_analyte)

  • Calculate the average RRF for each analyte across the calibration range. The %RSD of the RRFs should be <20%.

  • Calculate the concentration of each analyte in the samples using the formula:

    • Conc_analyte (µg/L) = (Area_analyte * Conc_IS) / (Area_IS * Avg_RRF)

Visualizations

G Diagram 1: General Workflow for Internal Standard Analysis cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection Spike Spike with This compound (IS) Sample->Spike GCMS GC-MS Analysis Spike->GCMS Standards Prepare Calibration Standards with IS Standards->GCMS Integration Peak Integration GCMS->Integration CalCurve Generate Calibration Curve (Ratio vs. Conc.) Integration->CalCurve Calc Calculate Analyte Concentration CalCurve->Calc Report Final Report Calc->Report

Diagram 1: General workflow for quantitative analysis using an internal standard.

G Diagram 2: Logic for Selecting this compound as an IS IS_Criteria Ideal Internal Standard Criteria Criteria1 Chemically Inert IS_Criteria->Criteria1 Criteria2 Resolves from Analytes IS_Criteria->Criteria2 Criteria3 Not in Sample IS_Criteria->Criteria3 Criteria4 High Purity IS_Criteria->Criteria4 Criteria5 Similar Behavior IS_Criteria->Criteria5 This compound This compound Properties Prop1 Aromatic Hydrocarbon (Stable) This compound->Prop1 Prop2 Boiling Point: 159°C (Elutes after BTEX) This compound->Prop2 Prop3 Not a common environmental analyte This compound->Prop3 Prop4 Available as ≥99% analytical standard This compound->Prop4 Prop5 Alkylbenzene structure, similar to BTEX This compound->Prop5 Criteria1->Prop1 matches Criteria2->Prop2 matches Criteria3->Prop3 matches Criteria4->Prop4 matches Criteria5->Prop5 matches Conclusion Suitable for VOC/BTEX Analysis Prop1->Conclusion Prop2->Conclusion Prop3->Conclusion Prop4->Conclusion Prop5->Conclusion

Diagram 2: Matching this compound's properties to ideal internal standard criteria.

References

Application Notes and Protocols for the Catalytic Dehydrogenation of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic dehydrogenation of propylbenzene is a significant chemical transformation that yields valuable products such as α-methylstyrene and styrene. These products serve as crucial monomers in the synthesis of various polymers and fine chemicals, making this reaction highly relevant in the petrochemical and pharmaceutical industries. This document provides detailed application notes and experimental protocols for conducting the catalytic dehydrogenation of this compound, with a focus on iron-oxide-based catalysts. The information is compiled to assist researchers in setting up and executing these reactions, as well as in understanding the underlying principles. While direct and extensive literature on this compound dehydrogenation is limited, a substantial amount of research on the analogous dehydrogenation of ethylbenzene to styrene provides a strong foundation for the protocols and data presented herein.[1]

Key Chemical Products

The primary products of the catalytic dehydrogenation of this compound are α-methylstyrene and, to a lesser extent, styrene, through the removal of hydrogen.

Primary Reaction:

This compound ⇌ α-Methylstyrene + H₂

Side Reaction:

This compound ⇌ Styrene + CH₄

Data Presentation: Catalyst Performance and Reaction Conditions

The following tables summarize representative quantitative data for the catalytic dehydrogenation of alkylbenzenes. It is important to note that much of the detailed data available is for the dehydrogenation of ethylbenzene and cumene (isothis compound), which serve as excellent models for the dehydrogenation of this compound.

Table 1: Performance of Various Catalysts in Alkylbenzene Dehydrogenation

Catalyst CompositionReactantTemperature (°C)Conversion (%)Selectivity to Dehydrogenated Product (%)Reference
Fe₂O₃-Cr₂O₃-K₂CO₃Cumene60045.595.2 (to α-methylstyrene)Adapted from[2]
V₂O₅/Activated CarbonCumene450~30High (to α-methylstyrene)Adapted from[2]
K-promoted Iron OxideEthylbenzene600-65050-7088-95 (to Styrene)[1]
Mo/Zr Mixed OxideEthylbenzene58019.5397.5 (to Styrene)[3]
10%K/CeO₂Ethylbenzene50090.897.5 (to Styrene)[4]

Table 2: Effect of Reaction Temperature on Ethylbenzene Dehydrogenation over a K-promoted Iron Oxide Catalyst

Temperature (°C)Ethylbenzene Conversion (%)Styrene Selectivity (%)Styrene Yield (%)
580459643.2
600609456.4
620709264.4
640759067.5

Note: This data is representative of typical trends observed in ethylbenzene dehydrogenation and can be used as a starting point for optimizing this compound dehydrogenation.

Experimental Protocols

This section outlines detailed protocols for catalyst preparation, experimental setup, and product analysis for the catalytic dehydrogenation of this compound.

Protocol 1: Preparation of Potassium-Promoted Iron Oxide Catalyst

This protocol is adapted from methods used for preparing catalysts for ethylbenzene dehydrogenation.[5][6]

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium carbonate (K₂CO₃)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) (optional promoter)

  • Ammonium hydroxide solution (NH₄OH), 25%

  • Deionized water

Procedure:

  • Precipitation:

    • Dissolve a stoichiometric amount of iron(III) nitrate and chromium(III) nitrate (e.g., to achieve a Fe:Cr molar ratio of 9:1) in deionized water.

    • Heat the solution to 70-80°C with stirring.

    • Slowly add ammonium hydroxide solution to the heated nitrate solution until the pH reaches approximately 7.5-8.0, inducing the precipitation of iron and chromium hydroxides.

    • Continue stirring the resulting slurry for 1 hour at this temperature.

  • Washing and Filtration:

    • Filter the precipitate and wash it thoroughly with deionized water to remove residual nitrates and ammonium salts. Repeat the washing step several times until the wash water is neutral.

  • Drying and Calcination:

    • Dry the filter cake in an oven at 110°C for 12 hours.

    • Calcine the dried powder in a muffle furnace at 500°C for 4 hours to obtain the mixed iron-chromium oxide support.

  • Impregnation with Potassium Promoter:

    • Prepare a solution of potassium carbonate in deionized water. The amount of potassium carbonate should be calculated to achieve the desired K loading on the catalyst (e.g., 5-15 wt%).

    • Impregnate the calcined iron-chromium oxide powder with the potassium carbonate solution using the incipient wetness impregnation method.

    • Dry the impregnated catalyst at 120°C for 6 hours.

  • Final Calcination:

    • Calcine the potassium-impregnated catalyst in air at 700-800°C for 4 hours.

    • Allow the catalyst to cool down, and then crush and sieve it to the desired particle size (e.g., 20-40 mesh) for use in the reactor.

Protocol 2: Catalytic Dehydrogenation in a Fixed-Bed Reactor

This protocol describes the general procedure for carrying out the vapor-phase dehydrogenation of this compound.

Materials and Equipment:

  • This compound (≥99% purity)

  • Prepared catalyst

  • Quartz wool

  • Fixed-bed reactor (quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases (e.g., Nitrogen, Steam)

  • Syringe pump for liquid feed

  • Condenser and cold trap for product collection

  • Gas chromatograph (GC) or Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Packing:

    • Place a plug of quartz wool in the middle of the reactor tube.

    • Carefully load a known amount of the prepared catalyst into the reactor tube, ensuring a packed bed.

    • Place another plug of quartz wool on top of the catalyst bed to secure it in place.

  • System Setup and Leak Check:

    • Install the packed reactor into the tube furnace.

    • Connect the gas and liquid feed lines to the reactor inlet and the product collection system to the outlet.

    • Perform a leak check of the entire system by pressurizing with an inert gas (e.g., Nitrogen) and monitoring for any pressure drop.

  • Catalyst Activation (In-situ):

    • Heat the reactor to the desired reaction temperature (e.g., 600°C) under a flow of inert gas (e.g., Nitrogen at 30-50 mL/min).

    • Once the temperature is stable, introduce steam (if used as a diluent) at the desired flow rate for a period of time (e.g., 1 hour) to activate the catalyst. The use of steam helps to maintain the active Fe³⁺ state of the iron oxide catalyst and minimizes coke formation.[4]

  • Reaction:

    • Start the flow of this compound into the reactor using a syringe pump at a predetermined liquid hourly space velocity (LHSV).

    • The this compound will vaporize upon entering the hot reactor.

    • Continue the flow of the diluent gas (steam or nitrogen) along with the this compound feed.

    • Maintain the desired reaction temperature and pressure throughout the experiment.

  • Product Collection:

    • Pass the reactor effluent through a condenser cooled with circulating cold water or a chiller to liquefy the condensable products (unreacted this compound, α-methylstyrene, styrene, etc.).

    • Collect the liquid products in a cold trap maintained at a low temperature (e.g., using an ice-salt bath or a dry ice-acetone bath).

    • The non-condensable gaseous products (e.g., hydrogen, methane) can be collected in a gas bag or vented after analysis.

Protocol 3: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating aromatic hydrocarbons (e.g., DB-5ms, HP-5).

  • Autosampler or manual injection port.

  • Data acquisition and processing software.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp rate: 10°C/min to 220°C.

    • Final hold: 5 minutes at 220°C.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of this compound, α-methylstyrene, styrene, and any other expected byproducts in a suitable solvent (e.g., dichloromethane or hexane).

  • Calibration: Inject the standard solutions into the GC to generate a calibration curve for each compound.

  • Sample Analysis: Inject the collected liquid product sample into the GC under the same conditions as the standards.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each component in the product mixture using the calibration curves.

    • Calculate the conversion of this compound and the selectivity for each product using the following formulas:

      • Conversion (%) = [(Moles of this compound reacted) / (Moles of this compound fed)] x 100

      • Selectivity to Product i (%) = [(Moles of Product i formed) / (Total moles of products formed)] x 100

      • Yield of Product i (%) = Conversion (%) x Selectivity to Product i (%) / 100

Mandatory Visualizations

This compound Dehydrogenation Pathway

Dehydrogenation_Pathway This compound This compound AlphaMethylstyrene α-Methylstyrene This compound->AlphaMethylstyrene - H₂ Styrene Styrene This compound->Styrene - CH₄ H2 H₂ CH4 CH₄

Caption: Reaction pathways in this compound dehydrogenation.

Experimental Workflow for Catalytic Dehydrogenation

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup and Execution cluster_analysis Product Analysis precip Precipitation of Metal Hydroxides wash Washing and Filtration precip->wash dry_calc1 Drying and Calcination wash->dry_calc1 impreg Impregnation with Promoter dry_calc1->impreg dry_calc2 Final Drying and Calcination impreg->dry_calc2 pack Reactor Packing dry_calc2->pack setup System Assembly and Leak Check pack->setup activate Catalyst Activation setup->activate react Dehydrogenation Reaction activate->react collect Product Collection react->collect gc_analysis Gas Chromatography (GC/GC-MS) Analysis collect->gc_analysis quant Quantification and Data Analysis gc_analysis->quant

Caption: Workflow for catalytic dehydrogenation experiments.

Logical Relationship of Catalyst Activity

Catalyst_Activity Catalyst Potassium-Promoted Iron Oxide Catalyst ActivePhase Active Phases (KFeO₂, K₂Fe₂₂O₃₄) Catalyst->ActivePhase forms Fe3State Fe³⁺ Oxidation State ActivePhase->Fe3State contains HighActivity High Catalytic Activity and Selectivity Fe3State->HighActivity leads to Potassium Potassium Promoter Potassium->ActivePhase stabilizes Potassium->Fe3State maintains Steam Steam (H₂O) Steam->Fe3State maintains

Caption: Role of catalyst components in dehydrogenation.

References

Application Notes and Protocols: Use of Propylbenzene in Studies of Aromatic Hydrocarbon Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylbenzene (C₆H₅CH₂CH₂CH₃) is a valuable model compound in chemical research for studying the reactivity of aromatic hydrocarbons. Its structure, featuring a simple alkyl group on a benzene ring, provides an excellent platform to investigate fundamental reaction mechanisms such as electrophilic aromatic substitution and side-chain oxidation. Understanding the reactivity of this compound offers insights into the behavior of more complex alkylated aromatic compounds found in pharmaceuticals, industrial chemicals, and fuels.

Electrophilic Aromatic Substitution: Nitration

Application Note: The propyl group is an activating, ortho, para-directing substituent in electrophilic aromatic substitution (EAS) reactions. Like other alkyl groups, it donates electron density to the benzene ring through an inductive effect (+I), making the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[1] This electron-donating nature stabilizes the carbocation intermediate (arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para positions. Consequently, the nitration of this compound primarily yields a mixture of ortho- and para-nitrothis compound, with the para isomer often slightly favored due to reduced steric hindrance from the propyl group.[2]

Data Presentation: Isomer Distribution in the Nitration of n-Propylbenzene

The nitration of n-propylbenzene with a mixture of nitric and sulfuric acid yields the following approximate isomer distribution, illustrating the strong directing effect of the propyl group.

IsomerPercentage Yield (%)
ortho-Nitrothis compound44
meta-Nitrothis compound8
para-Nitrothis compound48
Data sourced from O. L. Brady and R. N. Cunningham, J. Chem. Soc., 1934, 121, as cited by BenchChem.[2][3]
Experimental Protocol: Nitration of n-Propylbenzene

This protocol describes a standard laboratory procedure for the nitration of n-propylbenzene and subsequent analysis of the product isomers.

Materials:

  • n-Propylbenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice-water bath

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a flask placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cautiously add 10 mL of concentrated nitric acid dropwise to the sulfuric acid while stirring, ensuring the temperature is maintained below 20°C.[2]

  • Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath. Slowly add the prepared nitrating mixture dropwise to the this compound with vigorous stirring. The reaction temperature must be maintained below 10°C.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.[2]

  • Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator to obtain the crude product mixture of nitrothis compound isomers.

  • Analysis: The relative percentages of the ortho, meta, and para isomers can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the areas of the corresponding peaks.[2]

Visualizations

G Mechanism of this compound Nitration cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O This compound This compound NO2_plus->this compound SigmaComplex Arenium Ion (Sigma Complex) (Resonance Stabilized) This compound->SigmaComplex + NO₂⁺ Product Nitrothis compound SigmaComplex->Product + H₂O SigmaComplex->Product H3O_plus H₃O⁺

Caption: Mechanism of this compound Nitration.

G Experimental Workflow for this compound Nitration prep 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) < 20°C react 2. Add Mixture to this compound < 10°C prep->react stir 3. Stir in Ice Bath (30 mins) react->stir quench 4. Quench on Ice & Separate Layers stir->quench wash 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) quench->wash dry 6. Dry & Evaporate Solvent wash->dry product Crude Product (Isomer Mixture) dry->product analyze 7. Analyze Isomer Ratio (GC-MS or NMR) product->analyze

Caption: Experimental Workflow for this compound Nitration.

Side-Chain Reactivity: Oxidation and Halogenation

Application Note: The carbon atom attached directly to the benzene ring is known as the benzylic position. This position is uniquely reactive because radical, cationic, and anionic intermediates are stabilized by resonance with the aromatic ring. This stabilization allows for selective reactions at the benzylic carbon. Strong oxidizing agents like potassium permanganate (KMnO₄) will cleave the alkyl chain at the benzylic position to yield benzoic acid, provided a benzylic hydrogen is present.[4][5] Additionally, benzylic C-H bonds can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS), to selectively install a halogen at the benzylic position.[6]

Experimental Protocols

Protocol 2.1: Oxidation of n-Propylbenzene to Benzoic Acid

Materials:

  • n-Propylbenzene

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Sulfite (Na₂SO₃)

Procedure:

  • In a round-bottom flask, combine n-propylbenzene with an aqueous solution of Na₂CO₃.

  • Heat the mixture to reflux and add a solution of KMnO₄ portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it is consumed.

  • Continue refluxing until the purple color persists, indicating the reaction is complete.

  • Cool the mixture and destroy excess KMnO₄ by adding a small amount of sodium sulfite until the purple color vanishes and a brown precipitate of MnO₂ forms.

  • Filter the mixture to remove the MnO₂.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl until no more precipitate forms.

  • Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and dry.

Protocol 2.2: Benzylic Bromination of n-Propylbenzene

Materials:

  • n-Propylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (radical initiator)

  • Carbon Tetrachloride (CCl₄)

Procedure:

  • In a flask equipped with a reflux condenser, dissolve n-propylbenzene and a catalytic amount of benzoyl peroxide in CCl₄.

  • Add NBS to the mixture.

  • Heat the mixture to reflux. The reaction can be monitored by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense and will float).

  • Once the reaction is complete, cool the mixture and filter off the succinimide.

  • Wash the filtrate with water and dry the organic layer.

  • Remove the CCl₄ solvent to yield (1-bromopropyl)benzene.

Visualization

Caption: Resonance delocalizes the radical, stabilizing the intermediate.

Biotransformation and Metabolism

Application Note: In biological systems, this compound undergoes metabolic transformations primarily through two pathways. The dominant pathway involves oxidation of the alkyl side-chain, similar to chemical oxidation, eventually yielding benzoic acid, which can be further processed. A secondary pathway involves hydroxylation of the aromatic ring by cytochrome P450 enzymes to form various propylphenol isomers.[7] Studying these pathways is crucial for understanding the toxicology and pharmacokinetics of alkylated aromatic compounds.

Data Presentation: Acute Toxicity of n-Propylbenzene

No public data available for this section.

Visualization

G Metabolic Pathways of this compound cluster_0 Side-Chain Oxidation cluster_1 Ring Hydroxylation (CYP450) This compound n-Propylbenzene p1 Phenylpropionic Acid This compound->p1 Initial Oxidation p4 3-n-Propylcatechol This compound->p4 Dioxygenase p2 Benzoic Acid p1->p2 β-oxidation p3 Further Conjugation (e.g., Hippuric Acid) p2->p3 p5 Ring Fission Products p4->p5

Caption: Metabolic Pathways of this compound.[1]

Application in Combustion Science: Surrogate Fuels

Application Note: Complex fuels like jet fuel are mixtures of hundreds of hydrocarbons. To facilitate computational modeling and controlled combustion experiments, researchers formulate simpler "surrogate" mixtures with a few well-characterized components that emulate the properties of the real fuel. This compound is often included in these surrogates to represent the alkylated aromatic fraction of jet fuels.[8][9] Its properties are important for matching targets like the derived cetane number (DCN), hydrogen-to-carbon (H/C) ratio, and sooting tendency.[10]

Data Presentation: this compound in Jet Fuel Surrogates
Surrogate Name / Target FuelComponents & Molar Ratio (%)Key Properties Matched
Four-Component Surrogate for Jet-A [8][10]n-dodecane (40.41) / iso-octane (29.48) / 1,3,5-trimethylbenzene (7.28) / n-propylbenzene (22.83)Molecular Weight, Threshold Sooting Index
Kerosene Surrogate Component [11]n-decane / n-propylcyclohexane / n-propylbenzene / deceneSpecies Concentrations in Jet-Stirred Reactor
CtL Fuel Surrogate n-decane (5.7 wt%) / iso-octane (11.5 wt%) / 3-methylheptane (24.8 wt%) / n-propylcyclohexane (16.1 wt%) / Decalin (28.3 wt%) / n-propylbenzene (4 wt%) / Tetralin (9.6 wt%)Representation of naphthene and aromatic families

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Synthesis of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in the Friedel-Crafts synthesis of propylbenzene.

Frequently Asked Questions (FAQs)

Q1: I attempted a Friedel-Crafts alkylation of benzene with 1-chloropropane to synthesize n-propylbenzene, but the major product I isolated was isothis compound. Why did this happen?

A1: This is a classic side reaction in Friedel-Crafts alkylation and is due to carbocation rearrangement. The reaction proceeds through a carbocation intermediate. The initially formed primary n-propyl carbocation is unstable and rapidly rearranges via a hydride shift to the more stable secondary isopropyl carbocation. This more stable carbocation then alkylates the benzene ring, leading to isothis compound as the major product.[1][2][3][4]

Q2: How can I prevent this carbocation rearrangement to obtain n-propylbenzene?

A2: The most effective method to synthesize n-propylbenzene and avoid carbocation rearrangement is a two-step process:

  • Friedel-Crafts Acylation: React benzene with propanoyl chloride (or propionic anhydride) and a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[5][6]

  • Reduction: Reduce the ketone group of propiophenone to a methylene group. This can be achieved using either the Clemmensen reduction (zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).[5][6]

Q3: I am observing the formation of di- and tri-propylbenzene derivatives in my reaction mixture. What is causing this and how can I minimize it?

A3: This side reaction is called polyalkylation. It occurs because the product of the initial alkylation, n-propylbenzene, has an electron-donating alkyl group which makes the benzene ring more reactive than the starting material, benzene.[7][8][9][10] This increased reactivity favors further alkylation. To minimize polyalkylation, you should use a large excess of benzene relative to the alkylating agent.[7][9][10] This increases the probability that the alkylating agent will react with a molecule of benzene rather than the already substituted this compound.

Q4: What are the key differences between the Clemmensen and Wolff-Kishner reductions for converting propiophenone to n-propylbenzene?

A4: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium, while the Wolff-Kishner reduction is carried out under strongly basic conditions.[6][11][12] The choice between the two methods depends on the presence of other functional groups in your molecule that might be sensitive to acid or base.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Major product is isothis compound instead of n-propylbenzene. Carbocation rearrangement of the n-propyl group to the more stable isopropyl group.Use the Friedel-Crafts acylation-reduction two-step procedure.[5][6]
Formation of significant amounts of polyalkylated products (di- and tri-propylbenzene). The initial product, n-propylbenzene, is more reactive than benzene, leading to further alkylation.[7][8][9][10]Use a large excess of benzene in the reaction mixture.[7][9][10]
No reaction or very low yield. The benzene ring is deactivated by a substituent already present, or the Lewis acid catalyst is complexing with a functional group on the aromatic ring.Friedel-Crafts reactions are generally not effective on strongly deactivated rings. If possible, perform the alkylation or acylation before introducing deactivating groups.
Difficulty in separating the desired product from side products. Formation of isomeric and polyalkylated products with similar boiling points.Employing the Friedel-Crafts acylation followed by reduction provides a much cleaner product, simplifying purification.

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

  • Materials: Anhydrous aluminum chloride (AlCl₃), anhydrous benzene, propanoyl chloride, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), ice.

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

    • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous benzene (used in excess as the solvent).

    • Cool the mixture in an ice bath.

    • Slowly add propanoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the benzene by distillation.

    • The resulting propiophenone can be purified by vacuum distillation.[1]

Step 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene

  • Materials: Propiophenone, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc powder with a small amount of mercuric chloride in water with a few drops of HCl.

    • In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated HCl, toluene, and propiophenone.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.[7]

    • After completion, cool the mixture, and separate the organic layer.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain n-propylbenzene.[7]

Protocol 2: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene
  • Materials: Propiophenone, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add propiophenone, hydrazine hydrate, and diethylene glycol.

    • Heat the mixture to reflux for 1 hour to form the hydrazone.

    • After cooling slightly, add potassium hydroxide pellets.

    • Heat the mixture to a higher temperature (around 190-200 °C) to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This is often achieved by removing the condenser to distill off water and excess hydrazine.[13][14]

    • After the reaction is complete, cool the mixture, add water, and extract the product with a suitable solvent like ether.

    • Wash the organic extract, dry it over an anhydrous salt, and purify by distillation.

Visualizations

Carbocation_Rearrangement cluster_0 Friedel-Crafts Alkylation Benzene Benzene Isothis compound (Major Product) Isothis compound (Major Product) Benzene->Isothis compound (Major Product) + Isopropyl Carbocation n-Propylbenzene (Minor Product) n-Propylbenzene (Minor Product) Benzene->n-Propylbenzene (Minor Product) + n-Propyl Carbocation 1-Chloropropane 1-Chloropropane n-Propyl Carbocation (Primary, Unstable) n-Propyl Carbocation (Primary, Unstable) 1-Chloropropane->n-Propyl Carbocation (Primary, Unstable) + AlCl3 AlCl3 AlCl3 Hydride Shift Hydride Shift n-Propyl Carbocation (Primary, Unstable)->Hydride Shift Isopropyl Carbocation (Secondary, More Stable) Isopropyl Carbocation (Secondary, More Stable) Hydride Shift->Isopropyl Carbocation (Secondary, More Stable)

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Acylation_Reduction_Pathway cluster_1 Recommended Synthesis of n-Propylbenzene Benzene Benzene Friedel-Crafts Acylation Friedel-Crafts Acylation Benzene->Friedel-Crafts Acylation Propanoyl Chloride Propanoyl Chloride Propanoyl Chloride->Friedel-Crafts Acylation Propiophenone Propiophenone Friedel-Crafts Acylation->Propiophenone  Acylium ion (no rearrangement) Reduction Reduction Propiophenone->Reduction  Clemmensen or Wolff-Kishner n-Propylbenzene (Desired Product) n-Propylbenzene (Desired Product) Reduction->n-Propylbenzene (Desired Product)

Caption: Acylation-reduction pathway to avoid side reactions.

Troubleshooting_Logic cluster_2 Troubleshooting Flowchart Start Start Reaction Issue Reaction Issue Start->Reaction Issue Isomeric Product? Isomeric Product? Reaction Issue->Isomeric Product? Identify issue Polyalkylation? Polyalkylation? Isomeric Product?->Polyalkylation? No Use Acylation-Reduction Use Acylation-Reduction Isomeric Product?->Use Acylation-Reduction Yes Use Excess Benzene Use Excess Benzene Polyalkylation?->Use Excess Benzene Yes End End Polyalkylation?->End No Use Acylation-Reduction->End Use Excess Benzene->End

Caption: Troubleshooting logic for common side reactions.

References

Technical Support Center: Isomer Separation of Propylbenzene and Isopropylbenzene by GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the gas chromatographic (GC) separation of propylbenzene and isothis compound isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for separating this compound and isothis compound?

A1: The choice of stationary phase is critical for the separation of closely related isomers like this compound and isothis compound. Non-polar stationary phases are generally the first choice for separating non-polar compounds based on their boiling points. However, for isomers with very similar boiling points, a moderately polar or polar stationary phase can provide better selectivity based on subtle differences in polarity and shape.

  • Non-polar phases: Phases like 100% dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5MS, Rtx-5) are good starting points. Separation on these columns will primarily be based on the boiling points of the isomers.

  • Moderately polar to polar phases: Stationary phases with a higher phenyl content or those containing cyanopropyl groups (e.g., DB-17, Rxi-17) can offer different selectivity for aromatic compounds.[1] Polyethylene glycol (PEG) phases (e.g., Carbowax 20M) are polar and interact with analytes through dipole-dipole interactions and hydrogen bonding, which can also be effective for separating aromatic isomers.[2][3]

Q2: What are the typical GC parameters for this separation?

A2: Optimal GC parameters depend on the specific column and instrument. However, a good starting point for method development is outlined in the table below.

Q3: Why am I seeing poor resolution or co-elution of the two isomers?

A3: Poor resolution is a common issue when separating isomers with similar physicochemical properties.[4][5] Several factors can contribute to this:

  • Inappropriate stationary phase: The column may not have the right selectivity for the isomers.

  • Suboptimal oven temperature program: A fast temperature ramp can decrease separation.

  • Incorrect carrier gas flow rate: The flow rate may not be optimal for column efficiency.

  • Column overloading: Injecting too much sample can lead to broad, overlapping peaks.[4]

Q4: What can I do to improve the resolution between this compound and isothis compound?

A4: To improve resolution, you can adjust several parameters:

  • Optimize the temperature program: Use a slower temperature ramp rate (e.g., 2-5 °C/min) to increase the interaction time of the analytes with the stationary phase.

  • Adjust the carrier gas flow rate: Determine the optimal linear velocity for your carrier gas (Helium or Hydrogen) to maximize column efficiency.

  • Use a longer column: A longer column provides more theoretical plates, which can enhance separation, but will also increase analysis time.

  • Use a column with a smaller internal diameter (ID): Columns with smaller IDs (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution.[6][7]

  • Reduce the injection volume or sample concentration: This can prevent column overload.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the GC separation of this compound and isothis compound.

Problem Possible Causes Solutions
Poor Resolution / Peak Overlap Inadequate column selectivity.[4] Incorrect temperature program.[4] Column overload.[8]Select a column with a different polarity (e.g., moderately polar if a non-polar one is being used). Optimize the temperature ramp rate (slower ramp). Reduce the amount of sample injected.[9]
Peak Tailing Active sites in the column or inlet liner.[8] Column contamination. Sample degradation.Use a deactivated inlet liner. Condition the column. Check sample stability.
Peak Fronting Column overload.[10] Incorrect injection technique.Dilute the sample or reduce injection volume. Ensure a fast and consistent injection.
Ghost Peaks Contamination in the syringe, inlet, or carrier gas.[11] Septum bleed.Clean the syringe and inlet. Use high-purity carrier gas with traps. Replace the septum.
Baseline Drift Column bleed.[4] Detector contamination. Leaks in the system.Condition the column. Clean the detector. Perform a leak check.[12]
Irreproducible Retention Times Fluctuations in oven temperature or carrier gas flow rate.[8][11] Leaks in the system.Ensure the GC oven is properly calibrated and stable. Use a constant flow or pressure mode for the carrier gas. Check for leaks at all fittings.[13]

Data Presentation

Table 1: Recommended GC Parameters for this compound and Isothis compound Separation

Parameter Recommended Value Notes
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessA good general-purpose column dimension.[7]
Stationary Phase 5% Phenyl-95% DimethylpolysiloxaneA good starting point for aromatic isomer separation.
Carrier Gas Helium or HydrogenSet to the optimal linear velocity for the chosen gas.
Inlet Temperature 250 °C
Detector Temperature 280 °C (for FID)
Oven Program Initial: 50 °C, hold for 2 min Ramp: 5 °C/min to 150 °C Hold: 2 minA slower ramp rate generally improves separation.
Injection Mode Split (50:1 ratio)Adjust based on sample concentration to avoid column overload.[9]
Injection Volume 1 µL

Experimental Protocols

Detailed Methodology for GC Separation of this compound and Isothis compound

  • Instrument Preparation:

    • Ensure the Gas Chromatograph (GC) is equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-95% dimethylpolysiloxane stationary phase).

    • Set the instrument parameters as outlined in Table 1.

    • Condition the column at a temperature slightly above the final oven temperature for at least 30 minutes before the first injection.[9]

  • Sample Preparation:

    • Prepare a standard mixture of this compound and isothis compound in a volatile solvent such as hexane or dichloromethane at a concentration of approximately 100 ppm each.

    • Prepare unknown samples by diluting them in the same solvent to fall within the linear range of the detector.

  • Injection:

    • Use a 10 µL GC syringe to draw 1 µL of the sample.

    • Inject the sample into the GC inlet. For manual injections, ensure the injection is rapid and smooth to maintain a narrow injection band.[14]

  • Data Acquisition and Analysis:

    • Start the data acquisition at the time of injection.

    • After the run is complete, integrate the peaks corresponding to isothis compound and this compound.

    • Identify the peaks based on their retention times compared to the standard mixture. Typically, isothis compound will elute slightly earlier than this compound on a non-polar column due to its lower boiling point.

    • Quantify the analytes using a calibration curve if necessary.

Mandatory Visualization

troubleshooting_workflow start Problem Encountered check_resolution Poor Peak Resolution? start->check_resolution check_shape Abnormal Peak Shape? check_resolution->check_shape No optimize_temp Optimize Temperature Program (Slower Ramp) check_resolution->optimize_temp Yes check_retention Inconsistent Retention Times? check_shape->check_retention No tailing Tailing? check_shape->tailing Yes check_baseline Baseline Issues? check_retention->check_baseline No check_leaks Perform Leak Check check_retention->check_leaks Yes end_node Problem Resolved check_baseline->end_node No condition_column Condition Column check_baseline->condition_column Yes check_flow Adjust Carrier Gas Flow Rate optimize_temp->check_flow change_column Consider Different Stationary Phase check_flow->change_column change_column->end_node fronting Fronting? tailing->fronting No deactivate_liner Use Deactivated Liner / Condition Column tailing->deactivate_liner Yes fronting->check_retention No reduce_conc Reduce Sample Concentration fronting->reduce_conc Yes deactivate_liner->end_node reduce_conc->end_node stabilize_gc Ensure Stable Temperature and Flow check_leaks->stabilize_gc stabilize_gc->end_node clean_detector Clean Detector condition_column->clean_detector clean_detector->end_node

Caption: Troubleshooting workflow for common GC separation issues.

gc_parameter_relationships cluster_params Adjustable GC Parameters cluster_effects Effects on Chromatography temp_ramp Temperature Ramp Rate resolution Resolution temp_ramp->resolution Decrease -> Increase analysis_time Analysis Time temp_ramp->analysis_time Decrease -> Increase flow_rate Carrier Gas Flow Rate efficiency Column Efficiency (N) flow_rate->efficiency Optimize for Max column_length Column Length column_length->resolution Increase -> Increase column_length->analysis_time Increase -> Increase column_id Column Internal Diameter column_id->efficiency Decrease -> Increase film_thickness Stationary Phase Film Thickness retention Retention Factor (k) film_thickness->retention Increase -> Increase efficiency->resolution Increase -> Increase retention->resolution Increase -> Increase (to a point)

Caption: Relationship between GC parameters and their impact on separation.

References

Technical Support Center: Purification of Propylbenzene by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of propylbenzene from a reaction mixture by distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of n-propylbenzene? A1: The boiling point of n-propylbenzene is approximately 159.2°C at atmospheric pressure.[1][2][3]

Q2: What type of distillation is recommended for purifying this compound? A2: Fractional distillation is the recommended method for purifying this compound, especially when the reaction mixture contains impurities with boiling points close to that of this compound.[4][5] Simple distillation may be sufficient if the impurities are non-volatile or have boiling points that differ by more than 70°C.[5][6]

Q3: What are the common starting materials and catalysts in this compound synthesis that might be present in the reaction mixture? A3: Common synthesis routes, such as the Friedel-Crafts alkylation, may involve benzene, 1-chloropropane (or other propyl halides), and a Lewis acid catalyst like aluminum chloride (AlCl₃).[7] Therefore, unreacted starting materials and catalyst residues may be present.

Q4: How can I determine which fraction contains the purified this compound? A4: The fraction collected when the temperature at the distillation head stabilizes at the boiling point of this compound (around 159°C at atmospheric pressure) will contain the purified product. It is advisable to collect fractions before and after this temperature range and analyze their purity, for example, by gas chromatography (GC).

Q5: What are the primary safety concerns when distilling this compound? A5: this compound is a flammable liquid.[8] The distillation should be performed in a well-ventilated fume hood, away from ignition sources.[9][10] Safety glasses and appropriate chemical-resistant gloves should be worn.[10] Care should be taken to avoid inhalation of vapors, which can cause respiratory irritation.[8][11]

Data Presentation

The table below summarizes the physical properties of this compound and common related compounds that may be present in a reaction mixture.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
n-Propylbenzene C₉H₁₂120.19159.2
BenzeneC₆H₆78.1180.1[12][13][14][15]
1-ChloropropaneC₃H₇Cl78.5446.6[16][17][18]
Aluminum Chloride (anhydrous)AlCl₃133.34180 (sublimes)[19]

Experimental Protocol: Fractional Distillation of this compound

This protocol details the purification of this compound from a crude reaction mixture resulting from a Friedel-Crafts alkylation of benzene with 1-chloropropane.

1. Materials and Equipment:

  • Crude this compound reaction mixture

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (sized appropriately for the volume of the mixture)

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Separatory funnel

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Vacuum source (if performing vacuum distillation)

2. Safety Precautions:

  • Conduct the entire procedure in a certified fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure there are no open flames or spark sources nearby as benzene, 1-chloropropane, and this compound are flammable.

  • Handle aluminum chloride with care as it reacts vigorously with water.

3. Reaction Quenching and Workup:

  • Carefully and slowly pour the cooled reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride catalyst.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 5% HCl solution to remove any remaining aluminum salts.

    • Water.

    • Saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Brine to facilitate layer separation.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter or decant the dried organic layer into a clean, dry round-bottom flask suitable for distillation.

4. Distillation Procedure:

  • Add a few boiling chips or a magnetic stir bar to the distillation flask containing the crude, dried this compound.

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Turn on the cooling water to the condenser.

  • Begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The first fraction to distill will be the lowest boiling point component, likely unreacted benzene (Boiling Point: ~80°C). Collect this in a separate receiving flask.

  • After the benzene has distilled, the temperature may drop slightly before rising again.

  • As the temperature approaches 159°C, change the receiving flask to collect the this compound fraction.

  • Maintain a slow and steady distillation rate by carefully controlling the heating. The temperature should remain stable at approximately 159°C during the collection of the pure this compound.

  • Once the majority of the this compound has been collected, the temperature may begin to rise again, or the distillation rate may slow significantly. At this point, stop the distillation by removing the heat source. Do not distill to dryness.

  • Allow the apparatus to cool completely before disassembling.

5. Characterization:

  • Analyze the purity of the collected fractions using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Q: Why is the distillation rate too slow or non-existent? A:

  • Cause: Insufficient heating.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly seated in the mantle.

  • Cause: A leak in the system.

    • Solution: Check all glass joints to ensure they are securely connected and sealed. Re-grease joints if necessary (for ground glass joints not exposed to the product).[20]

  • Cause: Excessive heat loss from the apparatus.

    • Solution: Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain an adiabatic process.[5][21]

Q: Why is the temperature fluctuating at the distillation head? A:

  • Cause: Uneven boiling (bumping).

    • Solution: Ensure fresh boiling chips or a magnetic stirrer is being used. Stop the distillation, allow the flask to cool, and add new boiling chips if needed.

  • Cause: The distillation rate is too fast.

    • Solution: Reduce the heating to slow down the distillation rate. A slow, steady collection of 1-2 drops per second is ideal for good separation.[20]

  • Cause: Transitioning between fractions.

    • Solution: This is normal. Allow the temperature to stabilize before collecting the desired fraction in a clean receiving flask.

Q: Why is my collected this compound fraction impure? A:

  • Cause: Distillation was performed too quickly.

    • Solution: Poor separation occurs when the rate is too fast, preventing the necessary series of vaporizations and condensations in the fractionating column.[20] Repeat the distillation at a slower rate.

  • Cause: Inefficient fractionating column.

    • Solution: For components with very close boiling points, a longer or more efficient (e.g., packed) fractionating column may be required to achieve more "theoretical plates".[5]

  • Cause: An azeotrope may have formed.

    • Solution: While less common for this specific mixture, azeotropes can alter boiling behavior.[6] Characterize the impurity to determine its identity and consult literature for separation strategies.

Q: The liquid in the distillation flask is "bumping" violently. What should I do? A:

  • Cause: Lack of nucleation sites for smooth boiling.

    • Solution: Immediately reduce or remove the heat source. Allow the flask to cool before adding fresh boiling chips or a magnetic stir bar. Never add boiling chips to a hot liquid.

Q: Nothing is distilling, but the amount of liquid in the flask is decreasing. Why? A:

  • Cause: There is a significant leak in the system.

    • Solution: Vapors are escaping from a loose joint before reaching the condenser.[20] Turn off the heat source, allow the apparatus to cool, and carefully inspect and secure all connections.

Mandatory Visualization

DistillationWorkflow cluster_prep Preparation & Workup cluster_distill Fractional Distillation cluster_analysis Analysis start Crude Reaction Mixture quench Quench with Ice start->quench wash Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) quench->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry filter Filter/Decant dry->filter dist_flask Transfer to Distillation Flask + Boiling Chips filter->dist_flask heat Heat Mixture dist_flask->heat fraction1 Collect First Fraction (Low-boiling impurities, e.g., Benzene @ ~80°C) heat->fraction1 Temp stabilizes fraction2 Collect Product Fraction (this compound @ ~159°C) heat->fraction2 Temp rises & stabilizes residue High-boiling Residue (Stop Distillation) heat->residue Temp rises further or distillation stops analysis Purity Analysis (GC, NMR) fraction2->analysis end_product Purified this compound analysis->end_product

Caption: Workflow for the purification of this compound by fractional distillation.

References

Optimizing reaction conditions for the synthesis of n-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of n-propylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts alkylation of benzene with a propyl halide is yielding primarily isopropylbenzene instead of the desired n-propylbenzene. Why is this happening and how can I fix it?

A1: This is a common and expected outcome of direct Friedel-Crafts alkylation with primary alkyl halides longer than two carbons. The underlying issue is the rearrangement of the carbocation intermediate.

  • The Problem: Carbocation Rearrangement During the reaction, the Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a primary propyl carbocation from the propyl halide. This primary carbocation is unstable and rapidly rearranges via a hydride shift to a more stable secondary isopropyl carbocation.[1][2][3][4][5] This rearranged carbocation then alkylates the benzene ring, leading to isothis compound as the major product.[1][2][4]

  • The Solution: Friedel-Crafts Acylation followed by Reduction To avoid this rearrangement, a two-step approach is the most reliable method:[6][7][8]

    • Friedel-Crafts Acylation: React benzene with propanoyl chloride (or propionic anhydride) and a Lewis acid catalyst to form propiophenone. The acylium ion intermediate in this reaction is resonance-stabilized and does not rearrange.[9]

    • Reduction: Reduce the ketone group of propiophenone to a methylene group. Common methods for this reduction include:

      • Wolff-Kishner Reduction: Uses hydrazine hydrate (NH₂NH₂) and a strong base like potassium hydroxide (KOH).[6][10]

      • Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[6]

Q2: I'm experiencing a low yield in my Friedel-Crafts acylation step. What are the potential causes and how can I optimize the reaction?

A2: Low yields in Friedel-Crafts acylation can stem from several factors related to reagents, reaction conditions, and work-up procedures.

  • Potential Causes & Troubleshooting Steps:

    • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by it. Ensure all glassware is thoroughly dried and reagents are anhydrous.

    • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the resulting ketone product.

    • Reaction Temperature: The reaction temperature needs to be carefully controlled. While some heating may be necessary to drive the reaction to completion, excessive temperatures can lead to side reactions and degradation of the product.[10]

    • Purity of Reagents: Ensure the purity of benzene, propanoyl chloride, and the Lewis acid catalyst. Impurities can interfere with the reaction.

    • Inefficient Quenching and Extraction: The work-up procedure is critical for isolating the product. Ensure proper quenching of the reaction mixture (e.g., with ice and HCl) and efficient extraction with a suitable organic solvent.[11][12]

Q3: My Wolff-Kishner reduction of propiophenone is incomplete. How can I improve the conversion to n-propylbenzene?

A3: Incomplete reduction in a Wolff-Kishner reaction is often related to temperature, reaction time, or the effective removal of water.

  • Optimization Strategies:

    • Temperature and Reflux: The reaction typically requires high temperatures to proceed to completion. Using a high-boiling solvent like diethylene glycol allows for the necessary high reflux temperatures.[13]

    • Water Removal: After the initial formation of the hydrazone, water must be removed from the reaction mixture to allow the temperature to rise sufficiently for the reduction to occur. This is often achieved by distilling off the water.[13]

    • Sufficient Base: Ensure a sufficient molar excess of the base (e.g., KOH) is used to facilitate the deprotonation steps in the mechanism.[10]

    • Reaction Time: The reaction may require several hours at reflux to go to completion.[10][13]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize optimized reaction conditions for the synthesis of n-propylbenzene via Friedel-Crafts acylation and subsequent reduction, based on literature data.

Table 1: Friedel-Crafts Acylation of Benzene to Propiophenone

ParameterOptimized ConditionExpected YieldReference
Reactant Ratio (Propanoyl Chloride:AlCl₃:Benzene)1 : 1.1 : 8.590.1%[10]
Temperature50°C for 2h, then 80°C for 4h90.1%[10]
Reaction Time6 hours90.1%[10]

Table 2: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene

ParameterOptimized ConditionExpected YieldReference
Reactant Ratio (Propiophenone:Hydrazine Hydrate:KOH)1 : 4 : 295.6%[10]
Temperature120°C for 2h, then 160°C for 4h95.6%[10]
SolventDiethylene GlycolHigh[13]
Reaction Time6 hours95.6%[10]

Experimental Protocols

Protocol 1: Synthesis of Propiophenone via Friedel-Crafts Acylation

  • Setup: Assemble a dry round-bottom flask equipped with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃) and benzene.

  • Addition: Slowly add propanoyl chloride dropwise from the dropping funnel to the stirred benzene/AlCl₃ mixture. Control the addition rate to maintain the desired reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture according to the optimized temperature profile (e.g., 50°C for 2 hours, then 80°C for 4 hours).[10]

  • Quenching: Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid with stirring.[11][12]

  • Work-up: Separate the organic layer. Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Remove the solvent by rotary evaporation. The crude propiophenone can be purified by vacuum distillation.

Protocol 2: Synthesis of n-Propylbenzene via Wolff-Kishner Reduction

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine propiophenone, potassium hydroxide (KOH), hydrazine hydrate, and diethylene glycol.[13]

  • Initial Reflux: Heat the mixture to reflux for 1-2 hours.[13]

  • Water Removal: Remove the reflux condenser and replace it with a distillation head. Continue heating to distill off water and excess hydrazine, allowing the reaction temperature to rise.[13]

  • Final Reflux: Once the temperature has reached approximately 200°C, reattach the reflux condenser and continue to reflux for an additional 3-4 hours.[13]

  • Work-up: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ether or benzene).[13]

  • Purification: Wash the organic extract, dry it over an anhydrous drying agent, and remove the solvent. The n-propylbenzene can be purified by fractional distillation.[11][12][13]

Visualizations

Friedel_Crafts_Alkylation_Rearrangement cluster_start Starting Materials cluster_intermediates Carbocation Intermediates cluster_products Products Benzene Benzene nthis compound n-Propylbenzene (Minor Product) Benzene->nthis compound Alkylation (minor path) isothis compound Isothis compound (Major Product) Benzene->isothis compound Alkylation (major path) PropylHalide n-Propyl Halide + AlCl₃ PrimaryCarbocation Primary Propyl Carbocation (Unstable) PropylHalide->PrimaryCarbocation Formation SecondaryCarbocation Secondary Isopropyl Carbocation (More Stable) PrimaryCarbocation->SecondaryCarbocation Hydride Shift (Rearrangement) PrimaryCarbocation->nthis compound SecondaryCarbocation->isothis compound

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

nPropylbenzene_Synthesis_Workflow start Start: Benzene & Propanoyl Chloride acylation Step 1: Friedel-Crafts Acylation (AlCl₃ catalyst) start->acylation propiophenone Intermediate: Propiophenone acylation->propiophenone reduction Step 2: Reduction (e.g., Wolff-Kishner) propiophenone->reduction purification Purification (Distillation) reduction->purification n_this compound Final Product: n-Propylbenzene purification->n_this compound

Caption: Recommended workflow for n-propylbenzene synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Check for Moisture? (Anhydrous Conditions) start->check_moisture check_reagents Verify Reagent Purity & Stoichiometry? check_moisture->check_reagents No dry_glassware Action: Thoroughly dry glassware and use anhydrous reagents. check_moisture->dry_glassware Yes check_temp Review Reaction Temperature Profile? check_reagents->check_temp No adjust_reagents Action: Use pure reagents and ensure correct molar ratios. check_reagents->adjust_reagents Yes optimize_temp Action: Optimize heating and maintain consistent temperature. check_temp->optimize_temp Yes

Caption: Troubleshooting logic for low reaction yield.

References

Preventing polyalkylation in the synthesis of propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of propylbenzene, with a specific focus on preventing polyalkylation and other side reactions during Friedel-Crafts alkylation.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why does it occur during the synthesis of this compound?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are attached to the aromatic ring instead of the desired single group.[1][2] This happens because the first propyl group added to the benzene ring is an electron-donating group. This "activates" the ring, making the newly formed this compound more nucleophilic and reactive than the original benzene starting material.[2][3][4] Consequently, it readily undergoes further alkylation, leading to the formation of undesired di- and tri-propylbenzene products.[5]

Q2: I performed a Friedel-Crafts alkylation of benzene with 1-chloropropane and my main product is isothis compound, not n-propylbenzene. What happened?

A2: This is a classic issue caused by carbocation rearrangement.[6][7] The Friedel-Crafts alkylation reaction proceeds through a carbocation intermediate.[8][9] When 1-chloropropane reacts with the Lewis acid catalyst (e.g., AlCl₃), it forms a primary (1°) carbocation. This primary carbocation is unstable and will rapidly rearrange into a more stable secondary (2°) carbocation via a 1,2-hydride shift.[8][10] The benzene ring then attacks this more stable secondary carbocation, resulting in isothis compound as the major product.[6][10]

Q3: How can I minimize the formation of polyalkylation products?

A3: There are several strategies to suppress polyalkylation:

  • Use a Large Excess of Benzene: The most common method is to use a large excess of the aromatic substrate (benzene) relative to the alkylating agent (propyl halide).[1][2][11][12][13] This increases the statistical probability that the electrophile will react with a molecule of benzene rather than the already-alkylated and more reactive this compound product.[2]

  • Control Reaction Conditions: Lowering the reaction temperature and using a less reactive Lewis acid catalyst can decrease the rate of the second alkylation reaction, favoring the mono-substituted product.[2]

Q4: What is the most reliable method to synthesize pure n-propylbenzene while avoiding both polyalkylation and rearrangement?

A4: The most effective and reliable method is a two-step process involving Friedel-Crafts acylation followed by a reduction.[6][14][15]

  • Friedel-Crafts Acylation: First, react benzene with propanoyl chloride (or propanoic anhydride) and a Lewis acid catalyst like AlCl₃. This forms an acylium ion, which is resonance-stabilized and does not undergo rearrangement.[6] The product is a ketone, propiophenone.

  • Reduction: The acyl group is strongly deactivating, which prevents any further substitution (polyacylation) on the benzene ring.[1][2][3] The resulting propiophenone is then reduced to n-propylbenzene. Common methods for this reduction include the Clemmensen reduction (using zinc-mercury amalgam in acidic conditions) or the Wolff-Kishner reduction (using hydrazine in basic conditions).[6][14]

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Solution(s)
Low yield of desired mono-alkylated product; significant amounts of di- and tri-propylbenzenes detected. Polyalkylation: The this compound product is more reactive than the benzene starting material and is undergoing further alkylation.[1][2][4]1. Increase Benzene Ratio: Use a large molar excess of benzene relative to the propyl halide.[2][12][13] 2. Lower Temperature: Run the reaction at a lower temperature to reduce the rate of subsequent alkylations.[2] 3. Switch to Acylation-Reduction: For the highest purity, use the Friedel-Crafts acylation followed by reduction pathway.[6][14]
Major product identified as isothis compound instead of the target n-propylbenzene. Carbocation Rearrangement: The unstable primary propyl carbocation is rearranging to a more stable secondary carbocation before reacting with the benzene ring.[6][7][8]1. Use the Acylation-Reduction Method: This is the most robust solution. The acylium ion intermediate in Friedel-Crafts acylation does not rearrange.[6][14] Subsequent reduction of the ketone will yield the desired straight-chain n-propylbenzene.
Reaction fails or gives very low yield, especially with a substituted benzene ring. Deactivated Ring: Friedel-Crafts reactions do not work on aromatic rings that have strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -COR).[1][6] Amine Interference: Aromatic amines (e.g., aniline) will form a complex with the Lewis acid catalyst, deactivating the ring.[1][4]1. Modify Synthetic Route: If possible, perform the Friedel-Crafts reaction before introducing a deactivating group. 2. Protecting Groups: For substrates with amine groups, consider using a protecting group strategy, although this adds complexity.

Data Presentation

The following table compares the typical outcomes of direct Friedel-Crafts alkylation versus the two-step acylation-reduction pathway for synthesizing n-propylbenzene.

MethodReagentsKey IntermediateProduct(s)Typical YieldKey Advantages / Disadvantages
Direct Alkylation Benzene, 1-chloropropane, AlCl₃Primary Propyl Carbocation (rearranges)Isothis compound (major), n-propylbenzene (minor), Polyalkylated productsHighly variable; significant side products.[6]Disadvantages: Rearrangement and polyalkylation are major issues.[1][7][8]
Acylation-Reduction 1. Benzene, propanoyl chloride, AlCl₃ 2. Reducing agent (e.g., Zn(Hg), HCl)Acylium Ion (stable)n-PropylbenzeneHigh (>85% over two steps).[6]Advantages: Avoids rearrangement and polyalkylation, leading to a much purer final product.[6][14]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

This protocol describes the synthesis of propiophenone, the intermediate for producing n-propylbenzene.

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a tube leading to a beaker with mineral oil or a basic solution) to absorb the HCl gas produced.

  • Reagents: Add anhydrous aluminum chloride (13.3 g, 0.1 mol) to the flask. Place a mixture of dry benzene (75 mL) and propanoyl chloride (9.25 g, 0.1 mol) into the dropping funnel.[6]

  • Reaction: Cool the reaction flask in an ice bath. Begin stirring the AlCl₃ suspension. Add the benzene-propanoyl chloride mixture dropwise from the funnel over approximately 30 minutes, keeping the temperature low.[6]

  • Stirring: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional hour.[6]

  • Work-up: Carefully and slowly pour the reaction mixture onto a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl to decompose the aluminum chloride complex.[6][14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% NaOH solution and then 50 mL of water.[6]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the benzene solvent by distillation. The resulting crude propiophenone can be purified by vacuum distillation.[6]

Protocol 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene

This protocol details the reduction of the ketone intermediate to the final alkylated product under acidic conditions.

  • Catalyst Preparation: Prepare zinc amalgam (Zn-Hg) by carefully mixing granulated zinc with a solution of mercury(II) chloride in water. After stirring, decant the aqueous solution.[14]

  • Reaction Setup: In a 250 mL round-bottom flask with a reflux condenser, add the freshly prepared amalgamated zinc, propiophenone (13.4 g, 0.1 mol), 50 mL of water, and 75 mL of concentrated HCl.[6]

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for 4-6 hours. To ensure the reaction goes to completion, add an additional 25 mL of concentrated HCl through the condenser every hour.[6]

  • Work-up: After the reaction is complete, cool the flask to room temperature and decant the aqueous layer from the zinc amalgam.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layer and the ether extracts. Wash the combined organic phase with 50 mL of 5% sodium bicarbonate solution and then 50 mL of water.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the diethyl ether by distillation to yield the final n-propylbenzene product.[6]

Visualizations

Polyalkylation_Problem start Goal: Synthesize n-Propylbenzene method Method: Friedel-Crafts Alkylation (Benzene + 1-Chloropropane + AlCl3) start->method problem1 Problem 1: Polyalkylation Occurs method->problem1 Product is activating problem2 Problem 2: Carbocation Rearrangement method->problem2 1° carbocation is unstable solution1 Solution: Use Large Excess of Benzene problem1->solution1 product_mix Result: Mixture of Isothis compound, n-Propylbenzene, and Polyalkylated Products problem1->product_mix solution2 Solution: Use Acylation-Reduction Pathway problem2->solution2 problem2->product_mix solution1->method Mitigates but doesn't solve rearrangement product_clean Result: High Yield of n-Propylbenzene solution2->product_clean Polyalkylation_Mechanism benzene Benzene (Starting Material) This compound This compound (Mono-alkylated Product) *More Reactive than Benzene* benzene->this compound First Alkylation (Desired) propyl_cation Propyl Electrophile (R+) propyl_cation->benzene propyl_cation->this compound dithis compound Di-propylbenzene (Poly-alkylated Product) *Undesired* This compound->dithis compound Second Alkylation (Undesired Side Reaction)

References

Removal of unreacted starting materials from propylbenzene product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from their propylbenzene product.

Troubleshooting Guide

Q1: My distilled this compound still shows impurities when analyzed by GC. What are the likely causes and solutions?

A1: Impurities in distilled this compound can arise from several factors. The primary reasons include an inefficient distillation setup, co-distillation with impurities having close boiling points, or thermal decomposition of the product.

Troubleshooting Steps:

  • Verify Distillation Column Efficiency: For effective separation, a fractional distillation column with a sufficient number of theoretical plates is crucial. If you are using a simple distillation setup, consider upgrading to a packed column (e.g., with Raschig rings or Vigreux indentations).

  • Check for Azeotropes: While this compound does not form common azeotropes with typical starting materials like benzene or propyl halides, complex reaction mixtures might contain components that do. Consult literature for potential azeotropes in your specific system.

  • Optimize Distillation Parameters:

    • Heating Rate: Avoid rapid heating, which can lead to bumping and carryover of less volatile impurities. A slow and steady heating rate ensures a proper vapor-liquid equilibrium is established in the column.

    • Reflux Ratio: If your distillation head allows for it, adjusting the reflux ratio can improve separation. A higher reflux ratio generally leads to better separation but a slower distillation rate.

  • Pre-distillation Wash: Consider washing the crude product with appropriate solutions before distillation. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., sodium bicarbonate or sodium hydroxide solution) can remove acidic byproducts and unreacted acidic catalysts.[1][2][3]

  • Drying: Ensure the product is thoroughly dried before distillation, as water can interfere with the separation and potentially co-distill.

Q2: I am observing a poor separation between the organic and aqueous layers during liquid-liquid extraction. What should I do?

A2: Poor separation, often characterized by the formation of an emulsion, can be a common issue in liquid-liquid extractions.

Troubleshooting Steps:

  • Allow for Sufficient Settling Time: Sometimes, simply letting the separatory funnel stand undisturbed for a longer period can lead to the layers separating.

  • Gentle Agitation: Avoid vigorous shaking of the separatory funnel, which can promote emulsion formation. Instead, gently invert the funnel several times to mix the layers.

  • Break the Emulsion:

    • Addition of Brine: Adding a saturated sodium chloride solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic compounds in it.

    • Filtration: Filtering the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.

  • Solvent Modification: Adding a small amount of a different organic solvent with a lower polarity might help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted starting materials from a this compound reaction mixture?

A1: The most common and effective methods for purifying this compound are:

  • Fractional Distillation: This is the primary method used to separate this compound from unreacted starting materials and byproducts, taking advantage of differences in their boiling points.[1][2][4]

  • Liquid-Liquid Extraction: This technique is useful for removing water-soluble impurities, as well as acidic or basic byproducts, by washing the crude product with appropriate aqueous solutions.[3][5] this compound is insoluble in water.[6][7]

  • Chromatography: While less common for large-scale purification due to cost and solvent consumption, column chromatography can be highly effective for removing impurities with similar boiling points to this compound.[8][9][10][11] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are typically used for analysis of purity.[8][10]

Q2: Why is a basic wash (e.g., with sodium hydroxide solution) often recommended during the workup of this compound synthesis?

A2: A basic wash is frequently employed to neutralize and remove any acidic components from the reaction mixture. This can include:

  • Acidic Catalysts: In Friedel-Crafts alkylation or acylation, Lewis acid catalysts like aluminum chloride are used.[12][13][14] Quenching the reaction with water and a subsequent basic wash helps to remove the catalyst residues.

  • Acidic Byproducts: Depending on the reaction, acidic byproducts may be formed.

  • Unreacted Acidic Reagents: If any acidic starting materials were used in excess, the basic wash will remove them.

The procedure for a basic wash typically involves adding a dilute solution of sodium hydroxide or sodium bicarbonate to the organic layer in a separatory funnel, shaking gently, and then separating the aqueous layer.[1][2]

Q3: How can I effectively remove the solvent used for extraction (e.g., diethyl ether) from my this compound product?

A3: Diethyl ether can be removed by:

  • Simple Distillation: Since diethyl ether has a very low boiling point (34.6 °C) compared to this compound (159.2 °C), it can be easily removed by simple distillation at atmospheric pressure.[2][15]

  • Rotary Evaporation: For smaller quantities, a rotary evaporator is a very efficient tool for removing volatile solvents like diethyl ether under reduced pressure.

Q4: What are the key physical properties to consider when planning the purification of this compound?

A4: The following table summarizes the key physical properties of this compound and common starting materials/impurities that are crucial for planning a successful purification strategy.

CompoundBoiling Point (°C)Density (g/mL)Solubility in Water
This compound 159.2 0.862 Insoluble
Benzene80.10.877Sparingly soluble
Toluene110.60.867Insoluble
1-Chloropropane47.20.892Slightly soluble
Propanoyl chloride801.065Reacts with water
Diethyl ether34.60.713Slightly soluble
Isothis compound (Cumene)1520.862Insoluble

This data is essential for designing distillation and extraction protocols.

Experimental Protocols

Protocol 1: General Purification of this compound via Extraction and Distillation

This protocol describes a general procedure for purifying this compound from a typical crude reaction mixture.

  • Quenching: Carefully quench the reaction mixture by pouring it over crushed ice and water. If a strong acid catalyst was used, add the mixture to a solution of dilute hydrochloric acid.[1][2]

  • Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.

  • Acidic Wash (Optional): Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to remove any basic impurities. Separate and discard the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 10% NaOH) to neutralize and remove any acidic components.[1][2] Check the pH of the aqueous layer to ensure it is basic. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water. Separate and discard the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Solvent Removal: If a low-boiling solvent like diethyl ether was used, remove it by simple distillation or rotary evaporation.[2]

  • Fractional Distillation: Assemble a fractional distillation apparatus. Carefully distill the crude this compound, collecting the fraction that boils at 158-160 °C.[1][2]

Visualizations

experimental_workflow start Crude this compound Product extraction Liquid-Liquid Extraction (Acidic/Basic Washes) start->extraction drying Drying with Anhydrous Salt (e.g., MgSO4) extraction->drying filtration Filtration drying->filtration solvent_removal Solvent Removal (Rotary Evaporation/Simple Distillation) filtration->solvent_removal distillation Fractional Distillation solvent_removal->distillation pure_product Pure this compound distillation->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Impure this compound after Distillation? check_bp Boiling Point Correct? start->check_bp Yes end_impure Further Analysis Needed start->end_impure No check_column Is Fractional Column Efficient? check_bp->check_column Yes check_bp->end_impure No pre_treatment Perform Pre-distillation Wash? check_column->pre_treatment Yes redistill Re-distill with Efficient Column check_column->redistill No pre_treatment->redistill Yes chromatography Consider Preparative Chromatography pre_treatment->chromatography No end_pure Pure Product redistill->end_pure chromatography->end_pure

Caption: Troubleshooting decision tree for impure this compound.

References

Interpreting complex 1H NMR spectra of propylbenzene reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting complex 1H NMR spectra of propylbenzene reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic 1H NMR signals for the propyl group in this compound and its derivatives?

A1: The n-propyl group gives rise to three distinct signals:

  • A triplet around 0.9 ppm, integrating to 3H, corresponding to the terminal methyl (CH3) group.

  • A sextet (or multiplet) around 1.6 ppm, integrating to 2H, for the central methylene (CH2) group.

  • A triplet around 2.6 ppm, integrating to 2H, for the benzylic methylene (CH2) group directly attached to the aromatic ring.[1][2]

The exact chemical shifts can vary depending on the substituents on the aromatic ring.

Q2: My reaction should yield a monosubstituted this compound, but the aromatic region of the 1H NMR spectrum is a complex, overlapping multiplet. Is this normal?

A2: Yes, this is very common. In a monosubstituted benzene ring, the ortho, meta, and para protons have slightly different chemical environments.[3] Their signals often overlap, especially at lower field strengths, resulting in a complex multiplet typically integrating to 5H (or 4H in the case of disubstitution) between 7.0 and 8.5 ppm.[3][4]

Q3: How can I distinguish between ortho-, meta-, and para-isomers of a disubstituted this compound using 1H NMR?

A3: The substitution pattern on the benzene ring creates distinct splitting patterns in the aromatic region, which are key to distinguishing the isomers.[4][5]

  • Ortho-isomer: All four aromatic protons are chemically non-equivalent and adjacent to protons on a substituted carbon. This typically results in four complex multiplets in the aromatic region.[4][5]

  • Meta-isomer: This isomer also generally shows four distinct signals for the four aromatic protons. A key indicator for meta-substitution can be a broad singlet corresponding to the proton positioned between the two substituents, as it lacks an ortho-proton to couple with.[3][5]

  • Para-isomer: Due to a plane of symmetry, there are only two sets of equivalent aromatic protons. This results in a much simpler spectrum, typically showing two symmetrical signals, which often appear as two distinct doublets.[3][4][5]

Q4: The integration of my aromatic region is lower than expected. What could be the cause?

A4: There are several possibilities:

  • Incomplete reaction: Significant amounts of starting material may remain. Check for the characteristic signals of this compound.

  • Product loss during workup: Your product may have been partially lost during extraction or purification steps.

  • Integration error: Ensure the integration region is set correctly and that the baseline is properly corrected. Phasing errors can also affect integration accuracy.

  • Proton exchange: If any of your substituents have exchangeable protons (e.g., -OH, -NH2), these may not be observed or may appear as broad signals. Adding a drop of D2O to the NMR tube will cause these signals to disappear, helping to confirm their presence.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad or distorted peaks 1. Poor shimming of the NMR spectrometer.2. The sample is too concentrated.3. The compound has poor solubility in the chosen solvent.4. Presence of paramagnetic impurities.1. Reshim the spectrometer.2. Dilute the sample.3. Try a different deuterated solvent (e.g., DMSO-d6, Acetone-d6).[6]4. Purify the sample further to remove metal traces.
Overlapping signals in the aromatic region The chemical shifts of the aromatic protons are very similar, which is common for substituted benzenes.[7]1. Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion.2. Try a different solvent. Aromatic solvents like benzene-d6 can induce different chemical shifts compared to chloroform-d.[6]3. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve individual proton signals and their correlations.
Unexpected signals in the spectrum 1. Contamination from residual solvent (e.g., acetone, ethyl acetate) from glassware or purification.2. Presence of unreacted starting materials or reagents.3. Formation of unexpected side products.1. Ensure NMR tubes and other glassware are thoroughly dried. Acetone can take several hours to fully evaporate from a tube even in an oven.[6]2. Compare the spectrum to the known spectra of starting materials.3. Consider possible side reactions and compare the observed signals to predicted spectra of potential byproducts.
Difficulty distinguishing between isomers The 1D 1H NMR spectrum alone may not be sufficient for unambiguous assignment, especially between ortho and meta isomers.1. Carefully analyze the splitting patterns and coupling constants in the aromatic region (see FAQ Q3).2. Run a 13C NMR spectrum. The number of signals in the aromatic region can confirm the level of symmetry (para-isomers will have fewer signals than ortho- or meta-isomers).[8]3. Use 2D NMR techniques like NOESY to identify through-space correlations between the propyl group protons and the aromatic protons, which can help determine their relative positions.

Data Presentation: 1H NMR of this compound Reaction Products

The following table summarizes the approximate 1H NMR chemical shifts (δ) for this compound and its nitration and bromination products. Note that coupling constants (J) are typically in the range of 7-8 Hz for ortho-coupling and 2-3 Hz for meta-coupling.

Compound -CH3 (t) -CH2- (m) Ar-CH2- (t) Aromatic Protons (m)
This compound ~0.95~1.65~2.60~7.15-7.30 (5H)[2][9]
o-Nitrothis compound ~0.9-1.0~1.6-1.7~2.8-2.9~7.2-8.1 (4H, complex pattern)[6][10]
m-Nitrothis compound ~0.9-1.0~1.6-1.7~2.6-2.7~7.3-8.2 (4H, complex pattern, may include a broad singlet)
p-Nitrothis compound ~0.96~1.67~2.68~7.35 (d, 2H), 8.15 (d, 2H)[11][12]
o-Bromothis compound ~0.9-1.0~1.6-1.7~2.6-2.7~7.0-7.6 (4H, complex pattern)
m-Bromothis compound ~0.9-1.0~1.6-1.7~2.6-2.7~7.0-7.5 (4H, complex pattern)
p-Bromothis compound ~0.91~1.59~2.51~7.01 (d, 2H), 7.36 (d, 2H)[13]

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. "t" denotes a triplet, "m" a multiplet, and "d" a doublet.

Experimental Protocols

Standard Protocol for 1H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified reaction product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm. Many commercially available deuterated solvents already contain TMS.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. Poor shimming leads to broad and distorted signals.[6]

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

Visualizations

Workflow for Interpreting Complex 1H NMR Spectra

G Logical Workflow for 1H NMR Spectrum Interpretation cluster_0 Initial Data Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation cluster_3 Troubleshooting & Verification A Acquire Spectrum B Phase and Baseline Correction A->B C Calibrate to TMS (0 ppm) B->C D Count Number of Signals C->D E Determine Chemical Shifts D->E F Integrate Peaks E->F G Analyze Splitting Patterns (n+1 rule) F->G H Identify Propyl Group Signals (triplet, sextet, triplet) G->H I Analyze Aromatic Region (4H or 5H? Splitting?) G->I K Assign Signals to Proposed Structure H->K J Propose Isomeric Structures (ortho, meta, para) I->J J->K L Complex/Overlapping Signals? K->L N Final Structure Confirmation K->N Consistent? M Consider 2D NMR (COSY, NOESY) or Higher Field L->M M->K Re-evaluate

References

Troubleshooting low yields in the preparation of propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of propylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Friedel-Crafts alkylation of benzene with 1-chloropropane yielding isothis compound instead of n-propylbenzene?

This is a classic issue caused by carbocation rearrangement. The Lewis acid catalyst (e.g., AlCl₃) helps form a primary carbocation from 1-chloropropane. This primary carbocation is unstable and rapidly rearranges via a hydride shift to a more stable secondary carbocation.[1] The benzene ring then attacks this secondary carbocation, resulting in isothis compound as the major product.[2][3][4]

G cluster_rearrangement Carbocation Rearrangement Reactants Benzene + 1-Chloropropane + AlCl₃ PrimaryCarbocation Primary Carbocation (Unstable) Reactants->PrimaryCarbocation Forms HydrideShift Hydride Shift PrimaryCarbocation->HydrideShift nthis compound Minor Product: n-Propylbenzene PrimaryCarbocation->nthis compound Benzene attacks (minor pathway) SecondaryCarbocation Secondary Carbocation (More Stable) Isothis compound Major Product: Isothis compound SecondaryCarbocation->Isothis compound Benzene attacks HydrideShift->SecondaryCarbocation

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Q2: How can I synthesize n-propylbenzene and avoid the rearrangement that forms isothis compound?

The most effective method is to use a Friedel-Crafts acylation followed by a reduction.[2][5]

  • Acylation: React benzene with propanoyl chloride and a Lewis acid catalyst (AlCl₃). This forms propiophenone. The acylium ion intermediate is stabilized by resonance and does not rearrange.[6]

  • Reduction: Reduce the ketone group of propiophenone to a methylene group. Common methods include the Clemmensen reduction (zinc-mercury amalgam with HCl) or the Wolff-Kishner reduction (hydrazine with a strong base).[2][7] This two-step process reliably yields n-propylbenzene.[8]

Q3: My Friedel-Crafts reaction is resulting in a mixture of mono-, di-, and tri-propylbenzene. How can I prevent this polyalkylation?

Polyalkylation occurs because the product, this compound, contains an electron-donating alkyl group. This makes the product more reactive than the starting material (benzene), leading to further alkylation.[8][9] To minimize this, use a large excess of the aromatic compound (benzene).[10][11] This increases the probability that the alkylating agent will react with a starting material molecule rather than an already-alkylated product molecule.

Alternatively, switching to Friedel-Crafts acylation solves this problem. The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.[8][9]

Q4: My Grignard synthesis of this compound is giving a low yield with significant byproducts like toluene and diphenylethane. What is the cause?

Low yields and byproducts in a Grignard synthesis of this compound (e.g., from benzylmagnesium chloride and an ethylating agent) are typically due to:

  • Moisture: Grignard reagents are extremely strong bases and will react with any protic source, including trace amounts of water in the glassware or solvent.[12][13] This protonates the benzylmagnesium chloride, forming the byproduct toluene.[14] Ensure all glassware is oven-dried and all reagents and solvents are strictly anhydrous.

  • Side Reactions: Diphenylethane can form from the reaction of benzylmagnesium chloride with unreacted benzyl chloride (a Wurtz-type coupling).[14][15] This can be minimized by ensuring slow, controlled addition of the benzyl chloride during the Grignard reagent formation to prevent localized high concentrations.

Q5: My Friedel-Crafts reaction (alkylation or acylation) is not proceeding at all. What are the common causes of complete reaction failure?

Friedel-Crafts reactions can fail for several reasons related to the substrate and catalyst:

  • Strongly Deactivated Rings: The reaction does not work on aromatic rings that have strongly electron-withdrawing (deactivating) groups, such as a nitro group (-NO₂).[6][7][9]

  • Presence of Amine Groups: Aromatic rings containing -NH₂, -NHR, or -NR₂ groups will not undergo Friedel-Crafts reactions. The lone pair on the nitrogen atom complexes with the Lewis acid catalyst (AlCl₃), forming a strongly deactivating ammonium group on the ring.[9][11][16]

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure it is fresh and has been handled under anhydrous conditions.

Comparative Yields of Synthesis Methods

Synthesis MethodKey ReactantsTypical YieldCommon Issues & Byproducts
Friedel-Crafts Alkylation Benzene, 1-Chloropropane, AlCl₃Poor for n-propylbenzeneCarbocation rearrangement (major product is isothis compound), Polyalkylation.[3][8]
Grignard Reaction Benzyl Chloride, Mg, Diethyl Sulfate70-75%[17][18]Requires strictly anhydrous conditions. Byproducts: Toluene, Diphenylethane.[14]
Friedel-Crafts Acylation + Reduction 1. Benzene, Propanoyl Chloride, AlCl₃ 2. Zn(Hg), HClHigh (>90% for reduction step)[14]Avoids rearrangement and polyalkylation; multi-step process.
Catalytic Alkylation Toluene, Ethylene, NaK catalyst~51% of product mixture[19]Requires high pressure and temperature; complex product mixture.

Detailed Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Grignard Reaction[17][18]

This protocol is adapted from Organic Syntheses.

  • Apparatus Setup: In a dry 3-L flask fitted with a stirrer, dropping funnel, and a condenser protected by a calcium chloride drying tube, place 48.6 g (2 moles) of magnesium turnings.

  • Initiation: Add 200 cc of dry ether, a small crystal of iodine, and ~25 cc of a solution of 253 g (2 moles) of freshly distilled benzyl chloride in 1 L of dry ether. If the reaction doesn't start, gently warm the flask to about 40°C.

  • Grignard Formation: Once the reaction begins (indicated by ether boiling), start stirring and add the remaining benzyl chloride solution over 30 minutes, using an ice bath to control the reaction rate. After addition is complete, reflux the mixture for 15 minutes.

  • Alkylation: To the stirred benzylmagnesium chloride, add 616 g (4 moles) of freshly distilled diethyl sulfate at a rate that maintains gentle reflux, using an ice bath for cooling as needed (addition takes about 1 hour). Continue stirring and gentle boiling for 15 minutes after addition.

  • Workup: Cool the mixture and pour it into a stirred mixture of 1 kg of crushed ice, 1 L of water, and 200 cc of concentrated HCl. Separate the ether layer.

  • Purification: Wash the aqueous layer with ether. Combine the ether extracts and remove the ether by distillation. Reflux the residue with 1 L of 10% sodium hydroxide in 50% alcohol for one hour to decompose any unreacted diethyl sulfate. Add water to separate the n-propylbenzene, separate the hydrocarbon layer, dry it over solid potassium hydroxide, and purify by fractional distillation. The expected yield is 165–180 g (70–75%).

Protocol 2: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

This is a generalized, two-step procedure.

Step A: Friedel-Crafts Acylation to form Propiophenone

  • In a flask equipped with a stirrer and cooled in an ice bath, place 1.1 moles of anhydrous AlCl₃ and 8.5 moles of dry benzene.[14]

  • Slowly add 1.0 mole of propanoyl chloride to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80°C for several hours to ensure completion.[14]

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and sodium bicarbonate solution, dry over an anhydrous salt (e.g., MgSO₄), and purify by distillation to obtain propiophenone. The yield can be over 90%.[14]

Step B: Clemmensen Reduction to form n-Propylbenzene

  • Prepare zinc amalgam by stirring 200g of zinc powder with 10g of mercuric chloride in 100mL of water and 5mL of concentrated HCl for 5 minutes.

  • Decant the water and add the amalgam, 1 mole of propiophenone, 150mL of water, 200mL of concentrated HCl, and 100mL of toluene to a 1-L flask fitted with a reflux condenser.

  • Heat the mixture to a vigorous reflux for 24-48 hours. Add additional portions of concentrated HCl periodically to maintain the acidic concentration.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and sodium bicarbonate solution, dry, and purify by distillation to yield n-propylbenzene.

Logical & Workflow Diagrams

G cluster_workflow Recommended Synthesis Workflow for n-Propylbenzene Benzene Benzene Acylation Friedel-Crafts Acylation (+ Propanoyl Chloride, AlCl₃) Benzene->Acylation Propiophenone Propiophenone (Ketone Intermediate) Acylation->Propiophenone Reduction Clemmensen or Wolff-Kishner Reduction Propiophenone->Reduction nthis compound Final Product: n-Propylbenzene Reduction->nthis compound

Caption: High-yield pathway to n-propylbenzene via acylation/reduction.

G cluster_troubleshooting Troubleshooting Low Yields in Alkylation Start Low Yield in This compound Synthesis CheckMethod Analysis of Crude Product? Start->CheckMethod Isothis compound Isothis compound is the Major Product CheckMethod->Isothis compound Rearrangement Product? Polyalkylation Significant Polyalkylation Products Detected CheckMethod->Polyalkylation Multiple Alkyl Groups? NoReaction Mostly Unreacted Starting Material CheckMethod->NoReaction No Reaction? SolutionRearrangement Cause: Carbocation Rearrangement Solution: Use Acylation/Reduction Method Isothis compound->SolutionRearrangement SolutionPoly Cause: Product is too reactive Solution: Use large excess of benzene or switch to Acylation/Reduction Polyalkylation->SolutionPoly SolutionFailure Check for: 1. Deactivating groups on ring 2. Amine groups on ring 3. Inactive/old catalyst NoReaction->SolutionFailure

Caption: Troubleshooting flowchart for Friedel-Crafts alkylation issues.

References

Technical Support Center: Managing Carbocation Rearrangement in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Friedel-Crafts alkylation. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to carbocation rearrangement during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedel-Crafts alkylation with a primary alkyl halide yielded an unexpected branched isomer. What is the likely cause?

A1: This is a classic case of carbocation rearrangement. The Friedel-Crafts alkylation reaction proceeds via a carbocation intermediate. Primary carbocations are inherently unstable and tend to rearrange to more stable secondary or tertiary carbocations if a suitable pathway exists.[1] This rearrangement often occurs through a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, moves from an adjacent carbon to the positively charged carbon. The aromatic ring then attacks this more stable, rearranged carbocation, leading to the formation of the branched isomer instead of the expected linear product.[1][2][3]

Q2: How can I definitively confirm that carbocation rearrangement has occurred in my reaction product?

A2: The most reliable methods for confirming carbocation rearrangement involve structural analysis of your product mixture. The following techniques are highly recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed information about the connectivity of the atoms in your product. The chemical shifts and splitting patterns will be distinct for a straight-chain alkyl group versus a branched one, allowing for unambiguous identification of the rearranged product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating the different isomers in your product mixture. The mass spectrum of each isomer will provide its molecular weight and a characteristic fragmentation pattern, which can be used to identify the rearranged structure.[1]

Q3: What specific experimental conditions are known to promote carbocation rearrangement?

A3: Conditions that favor the formation and lifespan of a carbocation intermediate will increase the likelihood of rearrangement. Key factors include:

  • Structure of the Alkylating Agent: The use of primary and some secondary alkyl halides is a primary driver for rearrangement, as they form less stable carbocations that are prone to shifting to a more stable configuration.[1][4]

  • Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the hydride or alkyl shift to occur, thus favoring the rearranged product.[1][5] Conversely, lowering the reaction temperature can sometimes disfavor the rearrangement process.[1]

  • Choice of Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ readily promote the formation of carbocations, which can then rearrange.[3][6]

Q4: I need to synthesize a straight-chain alkylbenzene. How can I prevent carbocation rearrangement?

A4: To avoid the formation of rearranged products, several strategies can be employed. The most robust and widely used method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[7][8]

  • Friedel-Crafts Acylation-Reduction: This two-step process circumvents the carbocation rearrangement problem.

    • Acylation: An acyl group (R-C=O) is introduced to the aromatic ring using an acyl halide or anhydride. The key intermediate, the acylium ion, is resonance-stabilized and therefore does not undergo rearrangement.[7][6][9][10]

    • Reduction: The resulting ketone is then reduced to the desired straight-chain alkyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[7][9][11]

Other strategies include:

  • Use of Alkylating Agents Forming Stable Carbocations: Employing tertiary alkyl halides or other precursors that generate stable tertiary or benzylic carbocations will generally not result in rearrangement, as there is no energetic benefit to such a shift.[1][10][12]

  • Milder Reaction Conditions: In some cases, lowering the reaction temperature may reduce the extent of rearrangement.[1]

Data Presentation

Table 1: Influence of Alkylating Agent Structure on Product Distribution

Alkylating AgentExpected ProductMajor Product ObservedRearrangement Type
1-Chloropropanen-PropylbenzeneIsopropylbenzene[7][3]1,2-Hydride Shift
1-Chlorobutanen-Butylbenzenesec-Butylbenzene1,2-Hydride Shift
1-Chloro-2,2-dimethylpropaneNeopentylbenzenetert-Pentylbenzene1,2-Methyl Shift

Table 2: Comparison of Methods for Synthesizing n-Propylbenzene

MethodAlkylating/Acylating AgentKey IntermediateRearrangement Observed
Friedel-Crafts Alkylation1-ChloropropanePrimary CarbocationYes
Friedel-Crafts Acylation-ReductionPropanoyl ChlorideAcylium IonNo[7][13]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation (Illustrative Example)

This is a general guideline and should be optimized for specific substrates and alkylating agents.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), place the aromatic substrate and a suitable solvent (e.g., carbon disulfide, nitrobenzene, or an excess of the aromatic substrate).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃) in portions with stirring.

  • Alkylating Agent Addition: Add the alkyl halide dropwise from the dropping funnel to the stirred mixture at a rate that maintains the desired reaction temperature.

  • Reaction: After the addition is complete, continue stirring at the appropriate temperature for the designated reaction time. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Combine the organic layers and wash successively with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation, recrystallization, or column chromatography.[1]

Protocol 2: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation-Reduction

Step A: Friedel-Crafts Acylation (Propiophenone Synthesis)

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel.

  • Reagents: Place 25 g of anhydrous aluminum chloride and 75 mL of benzene in the flask.

  • Reaction: From the dropping funnel, add a mixture of 25 mL of benzene and 23.2 g of propanoyl chloride dropwise with stirring over 30 minutes. Cool the flask in an ice bath if the reaction becomes too vigorous.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated HCl.[7]

  • Extraction: Separate the organic layer, wash it with 50 mL of 5% NaOH solution, followed by 50 mL of water. Dry the organic layer over anhydrous MgSO₄.[7]

  • Purification: Remove the benzene by distillation. The resulting propiophenone can be purified by vacuum distillation.[7]

Step B: Clemmensen Reduction of Propiophenone

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, place 25 g of zinc amalgam.

  • Reagents: Add 20 g of propiophenone, 50 mL of ethanol, 25 mL of water, and 50 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Add an additional 25 mL of concentrated HCl every hour.[7]

  • Work-up: Cool the reaction mixture to room temperature and decant the aqueous layer.

  • Extraction: Wash the zinc with two 25 mL portions of diethyl ether. Combine the organic layer and the ether washings. Wash with 50 mL of water, then with 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water. Dry the organic layer over anhydrous Na₂SO₄.[7]

  • Purification: Remove the diethyl ether by distillation to obtain n-propylbenzene.[7]

Visualizations

Carbocation_Rearrangement cluster_0 Step 1: Carbocation Formation & Rearrangement cluster_1 Step 2: Electrophilic Attack AlkylHalide Primary Alkyl Halide (e.g., 1-Chloropropane) PrimaryCarbocation Primary Carbocation (Unstable) AlkylHalide->PrimaryCarbocation + AlCl3 LewisAcid Lewis Acid (AlCl3) RearrangedCarbocation Secondary Carbocation (More Stable) PrimaryCarbocation->RearrangedCarbocation 1,2-Hydride Shift RearrangedProduct Rearranged Product (Isothis compound) RearrangedCarbocation->RearrangedProduct Benzene Benzene Ring Benzene->RearrangedProduct Attack Acylation_Reduction_Workflow Start Goal: Synthesize n-Alkylbenzene Acylation Step 1: Friedel-Crafts Acylation (Acyl Halide + AlCl3) Start->Acylation AcyliumIon Intermediate: Acylium Ion (Resonance-Stabilized, No Rearrangement) Acylation->AcyliumIon Ketone Product: Aryl Ketone AcyliumIon->Ketone Reduction Step 2: Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction FinalProduct Final Product: n-Alkylbenzene Reduction->FinalProduct Troubleshooting_Decision_Tree Start Unexpected Isomer in Friedel-Crafts Alkylation? IsRearrangement Is the alkylating agent a primary or secondary halide? Start->IsRearrangement Yes NoRearrangement Consider other side reactions (e.g., polyalkylation, isomerization of product) Start->NoRearrangement No YesRearrangement Likely Carbocation Rearrangement IsRearrangement->YesRearrangement Yes IsRearrangement->NoRearrangement No Solution Solution: Use Friedel-Crafts Acylation followed by Reduction YesRearrangement->Solution Alternative Alternative: Use an alkylating agent that forms a stable carbocation (e.g., t-butyl chloride) YesRearrangement->Alternative

References

Technical Support Center: Synthesis of High-Purity Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity propylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing high-purity n-propylbenzene?

A1: The most reliable methods for producing high-purity n-propylbenzene on a laboratory and pilot-plant scale are:

  • Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of benzene with propionyl chloride to form propiophenone, which is then reduced to n-propylbenzene. This method effectively avoids the formation of isomeric impurities.[1][2]

  • Grignard Reagent Synthesis: This method utilizes the reaction of a benzylmagnesium halide with an ethylating agent, such as diethyl sulfate. It is known for its relatively simple reaction conditions and reduced side reactions compared to direct alkylation.[3][4]

  • Industrial Scale Synthesis from Toluene and Ethylene: For large-scale production, n-propylbenzene can be synthesized from the reaction of toluene and ethylene using an alkali metal catalyst.[3][5]

Q2: Why is direct Friedel-Crafts alkylation of benzene with a propyl halide not recommended for producing n-propylbenzene?

A2: Direct Friedel-Crafts alkylation of benzene with a propyl halide, such as 1-chloropropane, is not recommended because it primarily yields isothis compound (cumene) instead of n-propylbenzene.[6][7] This is due to the rearrangement of the initially formed primary carbocation to a more stable secondary carbocation before electrophilic aromatic substitution occurs.[6][7]

Q3: What are the typical purities and yields I can expect from these synthesis methods?

A3: With optimized conditions, you can expect the following:

  • Friedel-Crafts Acylation/Wolff-Kishner Reduction: Yields for the acylation step to form propiophenone can reach up to 90.1%, and the subsequent reduction to n-propylbenzene can achieve yields as high as 95.6%.[1]

  • Grignard Reagent Synthesis: This method can provide n-propylbenzene in yields of 70-75%.[8]

  • Industrial Synthesis from Toluene and Ethylene: This method can result in a product mixture containing approximately 51.0% n-propylbenzene, which then requires purification.[3]

Q4: How can I analyze the purity of my this compound product?

A4: Gas chromatography-mass spectrometry (GC-MS) is the standard analytical method for determining the purity of this compound and identifying any isomeric impurities or side products.[9][10][11][12]

Troubleshooting Guides

Method 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction

Issue 1: Low yield of propiophenone in the Friedel-Crafts acylation step.

  • Possible Cause: Inactive aluminum chloride (AlCl₃) catalyst due to moisture.

    • Solution: Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. Handle AlCl₃ quickly in a dry atmosphere (e.g., under a nitrogen blanket) to minimize exposure to moisture.

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: Maintain the recommended reaction temperature. For the synthesis of propiophenone, a two-stage temperature profile of 50°C for 2 hours followed by 80°C for 4 hours has been shown to be effective.[1]

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Use a slight excess of AlCl₃ relative to propionyl chloride. A molar ratio of approximately 1.1:1 (AlCl₃:propionyl chloride) is recommended.[1] An excess of benzene is also used.[1]

Issue 2: Incomplete reduction of propiophenone in the Wolff-Kishner reduction step.

  • Possible Cause: Insufficient reaction temperature or time.

    • Solution: Ensure the reaction mixture reaches the required temperature for the reduction to proceed to completion. The Huang-Minlon modification suggests refluxing at a high temperature (around 190-200°C) after the initial formation of the hydrazone.[13] A reaction at 120°C for 2 hours followed by 160°C for 4 hours has been reported to give high yields.[1]

  • Possible Cause: Inadequate amount of base (KOH) or hydrazine hydrate.

    • Solution: Use a significant excess of both hydrazine hydrate and KOH. A molar ratio of propiophenone:hydrazine hydrate:KOH of 1:4:2 is recommended for optimal results.[1]

  • Possible Cause: Presence of water in the later stages of the reaction.

    • Solution: After the initial hydrazone formation, it is beneficial to remove water from the reaction mixture to allow the temperature to rise, which facilitates the reduction.[14]

Method 2: Grignard Reagent Synthesis

Issue 1: Difficulty initiating the Grignard reaction.

  • Possible Cause: Magnesium turnings are coated with an oxide layer.

    • Solution: Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.[8]

  • Possible Cause: Presence of moisture in the solvent or on the glassware.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous ether or THF as the solvent.

  • Possible Cause: Impure benzyl chloride.

    • Solution: Use freshly distilled benzyl chloride.

Issue 2: Low yield of n-propylbenzene.

  • Possible Cause: Competing side reactions, such as Wurtz coupling.

    • Solution: Add the benzyl chloride solution to the magnesium turnings at a rate that maintains a gentle reflux.[8] Avoid localized high concentrations of the halide.

  • Possible Cause: Incomplete reaction with the ethylating agent.

    • Solution: Use a molar excess of the ethylating agent (e.g., diethyl sulfate).[8] Ensure the reaction goes to completion by stirring for a sufficient time after the addition of the ethylating agent.

  • Possible Cause: Hydrolysis of the Grignard reagent.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction.

Quantitative Data Summary

Synthesis MethodReagentsKey Reaction ConditionsTypical YieldTypical Purity
Friedel-Crafts Acylation / Wolff-Kishner Reduction Benzene, Propionyl Chloride, AlCl₃, Hydrazine Hydrate, KOHAcylation: 50°C for 2h, then 80°C for 4h. Reduction: 120°C for 2h, then 160°C for 4h.85-90% (overall)>99%
Grignard Reagent Synthesis Benzyl Chloride, Magnesium, Diethyl SulfateFormation of Grignard reagent in anhydrous ether, followed by reaction with diethyl sulfate.70-75%High, but may contain small amounts of biphenyl.
Industrial Synthesis from Toluene and Ethylene Toluene, Ethylene, NaK catalystCatalyst activation at 200°C, reaction at 137-139°C and 2.07 MPa.~51% (in crude product)Requires fractional distillation for high purity.

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step 1: Friedel-Crafts Acylation to produce Propiophenone

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.

  • To the flask, add anhydrous aluminum chloride (AlCl₃) and excess benzene.

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 50°C for 2 hours, then increase the temperature to 80°C and maintain for 4 hours.[1]

  • Cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation.

  • Purify the resulting propiophenone by vacuum distillation.

Step 2: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene

  • In a round-bottom flask equipped with a reflux condenser, place the propiophenone, a large excess of hydrazine hydrate (85%), and potassium hydroxide (KOH) pellets.[1]

  • Heat the mixture to 120°C for 2 hours.

  • Increase the temperature to 160-200°C and allow water and excess hydrazine to distill off.[1][13]

  • Continue to heat the mixture under reflux for an additional 4 hours.

  • Cool the reaction mixture, add water, and extract the product with a suitable solvent like ether.

  • Wash the organic extract with dilute HCl and then with water.

  • Dry the organic layer over a suitable drying agent, filter, and remove the solvent.

  • Purify the n-propylbenzene by fractional distillation.

Protocol 2: Synthesis of n-Propylbenzene via Grignard Reagent
  • Assemble a flame-dried three-necked flask with a mechanical stirrer, a reflux condenser protected by a drying tube, and a dropping funnel.

  • Place magnesium turnings in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of freshly distilled benzyl chloride in anhydrous ether to the flask to initiate the reaction.[8]

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.[8]

  • After the addition is complete, continue to stir and reflux for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[8]

  • Cool the reaction mixture in an ice bath.

  • Slowly add a molar excess of freshly distilled diethyl sulfate from the dropping funnel.[8] The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, continue stirring for another 15 minutes.[8]

  • Pour the cooled reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[8]

  • Separate the ethereal layer, wash with water, then with a 10% sodium hydroxide solution, and finally with water again.[8]

  • Dry the ether solution over anhydrous potassium hydroxide.[8]

  • Remove the ether by distillation and purify the n-propylbenzene by fractional distillation.[8]

Visualizations

experimental_workflow_friedel_crafts cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Wolff-Kishner Reduction Benzene Benzene Reaction1 Reaction at 50-80°C Benzene->Reaction1 PropionylChloride Propionyl Chloride PropionylChloride->Reaction1 AlCl3 AlCl₃ (catalyst) AlCl3->Reaction1 Workup1 Workup (Hydrolysis, Extraction, Washing) Reaction1->Workup1 Propiophenone Propiophenone (Intermediate) Workup1->Propiophenone Reaction2 Reaction at 120-160°C Propiophenone->Reaction2 Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 KOH KOH (base) KOH->Reaction2 Workup2 Workup (Extraction, Washing) Reaction2->Workup2 This compound High-Purity n-Propylbenzene Workup2->this compound experimental_workflow_grignard cluster_grignard_formation Step 1: Grignard Reagent Formation cluster_alkylation Step 2: Alkylation and Workup BenzylChloride Benzyl Chloride Reaction1 Grignard Formation BenzylChloride->Reaction1 Magnesium Magnesium Magnesium->Reaction1 AnhydrousEther Anhydrous Ether AnhydrousEther->Reaction1 BenzylmagnesiumChloride Benzylmagnesium Chloride Reaction1->BenzylmagnesiumChloride Reaction2 Alkylation BenzylmagnesiumChloride->Reaction2 DiethylSulfate Diethyl Sulfate DiethylSulfate->Reaction2 Workup Workup (Hydrolysis, Extraction, Washing, Distillation) Reaction2->Workup This compound High-Purity n-Propylbenzene Workup->this compound troubleshooting_logic cluster_fc_troubleshooting Friedel-Crafts Troubleshooting cluster_grignard_troubleshooting Grignard Troubleshooting cluster_direct_fc_troubleshooting Direct Alkylation Troubleshooting Start Low Yield or Impure Product Method Which synthesis method was used? Start->Method FC Friedel-Crafts Acylation/Reduction Method->FC Acylation/ Reduction Grignard Grignard Synthesis Method->Grignard Grignard DirectFC Direct Friedel-Crafts Alkylation Method->DirectFC Direct Alkylation FC_Problem Problem in which step? FC->FC_Problem Grignard_Problem Problem observed? Grignard->Grignard_Problem Isomer_Impurity Major product is isothis compound DirectFC->Isomer_Impurity Acylation_Issue Acylation Step FC_Problem->Acylation_Issue Acylation Reduction_Issue Reduction Step FC_Problem->Reduction_Issue Reduction Check_Catalyst Check AlCl₃ activity (moisture?) Acylation_Issue->Check_Catalyst Check_Temp_Time Verify reaction temperature and time Acylation_Issue->Check_Temp_Time Check_Stoichiometry Check reagent stoichiometry Acylation_Issue->Check_Stoichiometry Reduction_Issue->Check_Temp_Time Check_Base_Hydrazine Ensure excess KOH and hydrazine Reduction_Issue->Check_Base_Hydrazine Check_Water_Removal Ensure water removal for high temp Reduction_Issue->Check_Water_Removal No_Reaction Reaction doesn't start Grignard_Problem->No_Reaction Initiation Problem Low_Yield_Grignard Low final yield Grignard_Problem->Low_Yield_Grignard Low Yield Activate_Mg Activate Mg (iodine, heat) No_Reaction->Activate_Mg Anhydrous_Conditions Ensure strictly anhydrous conditions No_Reaction->Anhydrous_Conditions Low_Yield_Grignard->Anhydrous_Conditions Control_Addition Control halide addition rate Low_Yield_Grignard->Control_Addition Excess_Ethylating_Agent Use excess ethylating agent Low_Yield_Grignard->Excess_Ethylating_Agent Rearrangement Carbocation rearrangement occurred Isomer_Impurity->Rearrangement Use_Alternative Use Friedel-Crafts Acylation/Reduction or Grignard method Rearrangement->Use_Alternative

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Propylbenzene and Isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of propylbenzene and isothis compound, focusing on key reaction types relevant to organic synthesis and drug development. The information presented is supported by experimental data to facilitate informed decisions in reaction design and optimization.

Executive Summary

Isothis compound generally exhibits higher reactivity than this compound in reactions involving the benzylic position, such as halogenation and oxidation. This is attributed to the greater stability of the tertiary benzylic radical or carbocation intermediate formed from isothis compound compared to the secondary equivalent from this compound. In electrophilic aromatic substitution, both are activating and ortho-, para-directing, with subtle differences in reaction rates and isomer distributions influenced by steric and electronic factors.

Electrophilic Aromatic Substitution

Both this compound and isothis compound are more reactive than benzene in electrophilic aromatic substitution reactions due to the electron-donating nature of the alkyl groups, which activates the aromatic ring. Both are ortho-, para-directing.

Nitration

The nitration of alkylbenzenes is a standard method for introducing a nitro group onto an aromatic ring. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.

Comparative Data: Isomer Distribution in the Nitration of n-Propylbenzene [1]

IsomerPercentage
o-nitro-n-propylbenzene44%
p-nitro-n-propylbenzene48%
m-nitro-n-propylbenzene8%
Bromination

Aqueous bromination provides a means to compare the reactivity of alkylbenzenes. The overall reactivity for bromination at the para position has been observed to follow the trend: tert-butylbenzene < ethylbenzene ≈ isothis compound.[4]

Comparative Data: Relative Bromination Rates [4][5]

CompoundRelative Reactivity (para-position)
Ethylbenzene≈ Isothis compound
Isothis compound> tert-Butylbenzene

This indicates that electronic and steric effects play a complex role in determining the precise reactivity order.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol is adapted from a general procedure for Friedel-Crafts acylation.[6][7][8]

Materials:

  • n-Propylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in dichloromethane.

  • Cool the suspension in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dissolved in dichloromethane dropwise via the addition funnel.

  • After the addition of acetyl chloride is complete, add n-propylbenzene (1.0 equivalent) dissolved in dichloromethane dropwise.

  • Once the addition of n-propylbenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, primarily 4-propylacetophenone.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products This compound n-Propylbenzene SigmaComplex Sigma Complex (Arenium Ion) This compound->SigmaComplex AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ AcetylChloride->AcyliumIon Reacts with AlCl₃ AlCl3_reagent AlCl₃ (catalyst) AcyliumIon->SigmaComplex Electrophilic Attack Product 4-Propylacetophenone SigmaComplex->Product Deprotonation HCl_AlCl3 HCl + AlCl₃

Caption: Workflow for the Friedel-Crafts Acylation of n-Propylbenzene.

Benzylic Halogenation

Halogenation at the benzylic position occurs via a free radical mechanism and is highly selective. The reactivity is determined by the stability of the benzylic radical formed as an intermediate.

The stability of benzylic radicals follows the order: tertiary > secondary > primary.

  • Isothis compound possesses a tertiary benzylic hydrogen, leading to the formation of a more stable tertiary benzylic radical.

  • This compound has two secondary benzylic hydrogens, resulting in the formation of a less stable secondary benzylic radical.

Consequently, isothis compound is significantly more reactive than this compound in benzylic halogenation reactions.[9]

Experimental Protocol: Benzylic Bromination with N-Bromosuccinimide (NBS)

This is a general procedure for benzylic bromination.[10][11][12]

Materials:

  • Alkylbenzene (this compound or isothis compound)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or a greener solvent like acetonitrile[13]

  • Radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp

Procedure:

  • Dissolve the alkylbenzene (1.0 equivalent) in CCl₄ in a round-bottomed flask.

  • Add NBS (1.0 equivalent) and a catalytic amount of a radical initiator.

  • Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and an aqueous solution of sodium thiosulfate.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain the crude benzylic bromide.

Benzylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (light/heat) Br_radical Br• Initiator->Br_radical Generates NBS NBS NBS->Br_radical Alkylbenzene Alkylbenzene (this compound or Isothis compound) Br_radical->Alkylbenzene Benzylic_Radical Benzylic Radical Alkylbenzene->Benzylic_Radical H abstraction by Br• HBr HBr Product Benzylic Bromide Benzylic_Radical->Product Reacts with Br₂ Br2 Br₂ HBr->Br2 Reacts with NBS to form Product->Br_radical Regenerates

Caption: Generalized mechanism for benzylic bromination.

Oxidation

The benzylic C-H bond is susceptible to oxidation. Similar to halogenation, the reactivity is influenced by the stability of the intermediate species.

Permanganate Oxidation

Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the alkyl side chain of alkylbenzenes to a carboxylic acid, provided there is at least one benzylic hydrogen.[14] Both this compound and isothis compound are oxidized to benzoic acid under these conditions.

A kinetic study of the oxidation of n- and iso-propylbenzene by potassium permanganate revealed that isothis compound reacts faster than n-propylbenzene .[15]

Aerial Oxidation of Isothis compound (Cumene Process)

Isothis compound (cumene) undergoes a commercially important aerial oxidation to form cumene hydroperoxide. This intermediate is then treated with acid to produce phenol and acetone.[16][17] This reaction is specific to substrates that can form a stable tertiary benzylic radical. This compound does not undergo this reaction under the same conditions.

Comparative Data: Oxidation Products

Starting MaterialOxidizing AgentMajor Product(s)
This compoundHot, conc. KMnO₄Benzoic Acid
Isothis compoundHot, conc. KMnO₄Benzoic Acid
Isothis compoundO₂, initiatorCumene Hydroperoxide
This compoundO₂, initiatorNo significant reaction
Experimental Protocol: Aerial Oxidation of Isothis compound

This protocol is based on industrial processes for the synthesis of cumene hydroperoxide.[17][18][19]

Materials:

  • Isothis compound (cumene)

  • Air or Oxygen

  • Radical initiator (optional, as the reaction is autocatalytic)

  • Aqueous sodium carbonate or sodium hydroxide solution (to maintain alkaline pH)

Procedure:

  • Charge a reactor with isothis compound.

  • Heat the isothis compound to the reaction temperature (typically 80-120°C).

  • Bubble air or oxygen through the liquid phase.

  • Maintain a slightly alkaline pH by the controlled addition of an aqueous base.

  • The reaction is typically run to a specific conversion of cumene (e.g., 20-30%) to maintain high selectivity for the hydroperoxide.

  • The product, cumene hydroperoxide, is then typically carried forward for acid-catalyzed cleavage.

Cumene_Process cluster_oxidation Oxidation cluster_cleavage Acid-Catalyzed Cleavage Cumene Isothis compound (Cumene) CumeneHP Cumene Hydroperoxide Cumene->CumeneHP Oxygen O₂ (Air) Oxygen->CumeneHP Acid Acid Catalyst (e.g., H₂SO₄) Phenol Phenol CumeneHP->Phenol Rearrangement Acetone Acetone CumeneHP->Acetone & Cleavage Acid->CumeneHP

Caption: The Cumene Process for Phenol and Acetone Synthesis.

Conclusion

The reactivity of this compound and isothis compound is dictated by the nature of their alkyl side chains. Isothis compound's tertiary benzylic position renders it more reactive in reactions proceeding through benzylic radical or carbocation intermediates, such as benzylic halogenation and specific oxidation reactions like the cumene process. In electrophilic aromatic substitution, both are activated ortho-, para-directors, with isothis compound often showing a greater preference for para substitution due to steric hindrance. These differences are critical for selecting appropriate substrates and reaction conditions in synthetic chemistry.

References

Propylbenzene vs. Toluene as a Solvent: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product yield, and purity. Toluene, a widely used aromatic solvent, has long been a staple in both laboratory and industrial settings. However, with an increasing focus on process optimization and green chemistry, the evaluation of alternative solvents is paramount. This guide provides a detailed comparative study of propylbenzene and toluene, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties and potential performance as solvents.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of a solvent is the foundation for its effective application. The following table summarizes the key properties of this compound and toluene, highlighting their similarities and differences.

PropertyThis compoundTolueneReference(s)
Molecular Formula C₉H₁₂C₇H₈[1]
Molecular Weight ( g/mol ) 120.1992.14[1]
Appearance Colorless liquidColorless liquid[1]
Boiling Point (°C) 159.2110.6[2][3]
Melting Point (°C) -99.5-95[2][3]
Density (g/mL at 20°C) 0.8620.867[2][3]
Viscosity (cP at 20°C) ~0.80.59[2][3]
Flash Point (°C) 394[2][3]
Solubility in Water InsolubleInsoluble[1]
Polarity Non-polarNon-polar[1]

Performance as a Solvent: A Comparative Analysis

While both this compound and toluene are non-polar aromatic hydrocarbons, their differing physical properties, particularly the higher boiling point of this compound, can have significant implications for their performance in chemical reactions.

High-Temperature Reactions: this compound's higher boiling point (159.2 °C) compared to toluene (110.6 °C) makes it a more suitable solvent for reactions that require elevated temperatures to proceed at a reasonable rate.[2][3] This can be particularly advantageous in cross-coupling reactions like the Suzuki-Miyaura coupling, where higher temperatures can improve reaction kinetics and yields, especially with less reactive substrates.

Grignard Reactions: The formation of Grignard reagents and their subsequent reactions are highly sensitive to the solvent used. While ethers are the traditional solvents for Grignard reactions, aromatic hydrocarbons like toluene are often used as co-solvents to increase the reaction temperature. The replacement of ether with toluene has been shown to significantly accelerate reactions with certain substrates.[4] Given its structural similarity and higher boiling point, this compound could offer similar or even enhanced benefits in Grignard reactions requiring higher temperatures, potentially leading to faster reaction times and improved yields.

Friedel-Crafts Reactions: In Friedel-Crafts alkylation and acylation, the choice of solvent can influence the reaction's selectivity and the potential for side reactions. Toluene is a common solvent for these reactions.[5][6] The use of a higher-boiling solvent like this compound could be beneficial in cases where prolonged heating is necessary to drive the reaction to completion. However, the increased reaction temperature could also lead to a higher likelihood of polysubstitution or rearrangement products, which would need to be carefully considered and optimized.

Experimental Protocols for Solvent Evaluation

To empirically determine the optimal solvent for a specific chemical transformation, a systematic evaluation of key performance indicators is necessary. The following are detailed methodologies for essential experiments.

I. Determination of Reaction Kinetics

Objective: To compare the rate of reaction in this compound versus toluene.

Methodology: Spectrophotometric Analysis

  • Preparation: Prepare stock solutions of the reactants and an internal standard in both this compound and toluene.

  • Reaction Setup: In separate temperature-controlled reaction vessels, initiate the reactions by combining the reactant solutions in each solvent.

  • Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots, for example, by rapid cooling or the addition of a quenching agent.

  • Analysis: Analyze the quenched samples using a suitable analytical technique such as UV-Vis spectroscopy (if a reactant or product has a distinct chromophore) or gas chromatography (GC) / high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the concentration of a key reactant or product against time for each solvent. The initial reaction rate can be determined from the initial slope of the concentration-time curve.

II. Evaluation of Product Yield and Purity

Objective: To compare the final product yield and purity when the reaction is conducted in this compound versus toluene.

Methodology: Chromatographic Analysis

  • Reaction Completion: Allow the reactions in both solvents to proceed to completion, as determined by the kinetic analysis or thin-layer chromatography (TLC) monitoring.

  • Work-up: Perform an identical work-up procedure for both reaction mixtures to isolate the crude product.

  • Yield Calculation: Determine the mass of the crude product from each reaction and calculate the percentage yield.

  • Purity Analysis: Analyze the purity of the crude product from each reaction using GC or HPLC. The peak area of the desired product relative to the total peak area of all components provides a quantitative measure of purity.

  • Product Isolation and Characterization: Purify the product from each reaction (e.g., by column chromatography or recrystallization) and confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualization of Experimental Workflow and Logic

To facilitate a clear understanding of the experimental process and the decision-making logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep_reactants Prepare Reactant Solutions run_rxn_propyl Run Reaction in This compound prep_reactants->run_rxn_propyl run_rxn_toluene Run Reaction in Toluene prep_reactants->run_rxn_toluene prep_solvents Prepare Solvents (this compound & Toluene) prep_solvents->run_rxn_propyl prep_solvents->run_rxn_toluene kinetics Kinetic Analysis (e.g., GC, HPLC) run_rxn_propyl->kinetics yield_purity Yield & Purity Analysis run_rxn_propyl->yield_purity run_rxn_toluene->kinetics run_rxn_toluene->yield_purity compare_results Compare Performance Data kinetics->compare_results yield_purity->compare_results

Caption: Experimental workflow for comparing this compound and toluene as solvents.

Solvent_Selection_Logic start Solvent Selection reaction_temp Required Reaction Temperature? start->reaction_temp high_temp High (>110°C) reaction_temp->high_temp Yes low_temp Low to Moderate (≤110°C) reaction_temp->low_temp No This compound Consider this compound high_temp->this compound toluene Consider Toluene low_temp->toluene other_factors Consider Other Factors (e.g., cost, toxicity) This compound->other_factors toluene->other_factors select_propyl Select this compound other_factors->select_propyl Favorable for this compound select_toluene Select Toluene other_factors->select_toluene Favorable for Toluene

Caption: Logical decision tree for solvent selection between this compound and toluene.

Safety and Environmental Considerations

Both this compound and toluene are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Toxicity: Toluene is a well-known hazardous substance that can cause neurological and developmental effects with prolonged exposure.[8] While data on the long-term toxicity of this compound is less extensive, it is also considered to be mildly toxic by ingestion and inhalation.[7] As a general principle, exposure to all organic solvents should be minimized.

Environmental Impact: Both solvents are volatile organic compounds (VOCs) and their release into the environment should be avoided. This compound has been noted as being toxic to aquatic life with long-lasting effects.[9] Proper disposal of solvent waste according to institutional and regulatory guidelines is crucial.

Conclusion

This compound presents itself as a viable, higher-boiling point alternative to toluene for a range of organic synthesis applications. Its primary advantage lies in its ability to facilitate reactions requiring elevated temperatures, potentially leading to improved reaction rates and yields. However, the choice between this compound and toluene should be made on a case-by-case basis, taking into account the specific requirements of the reaction, including temperature, desired reaction time, and potential for side reactions. A thorough experimental evaluation, as outlined in this guide, is the most reliable method for determining the optimal solvent for any given chemical transformation. Researchers are encouraged to consider both the performance and the safety and environmental profiles of these solvents to make informed decisions that align with the principles of efficient and responsible chemical research.

References

GC-MS Analysis for the Validation of Propylbenzene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for the synthesis of propylbenzene, with a focus on validation using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, quantitative data, and a workflow for synthesis and analysis are presented to aid in the selection of the most suitable method for your research and development needs.

Comparison of this compound Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as desired yield, purity, scalability, and available resources. Below is a summary of common methods with their reported performance data.

Synthesis MethodStarting MaterialsReagentsReported YieldReported PurityKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation & Wolff-Kishner Reduction Benzene, Propionyl chlorideAlCl₃, Hydrazine hydrate, KOH~86% (overall)HighAvoids carbocation rearrangement and polyalkylation, leading to a purer product.[1][2]Two-step process, use of corrosive and hazardous reagents.[3][4]
Grignard Reagent Synthesis Benzyl chloride, Diethyl sulfateMagnesium, Ether70-75%[5]Not explicitly reportedSingle-step reaction, simpler procedure, fewer pollutants compared to Friedel-Crafts methods.[6][7]Requires anhydrous conditions, Grignard reagents are moisture-sensitive.[5][8]
Catalytic Alkylation of Toluene Toluene, EthyleneNaK alloy or other alkali metal catalysts51% (in product stream)99.82%[9]Catalytic process, potentially more economical for large-scale production.[10][11]Requires high temperature and pressure, complex product mixture requiring purification.[10][11][12]
Direct Friedel-Crafts Alkylation Benzene, Propyl chlorideAlCl₃Low (minor product)LowSingle-step reaction.Prone to carbocation rearrangement to form isothis compound as the major product and polyalkylation.

Experimental Protocols

Detailed methodologies for the key synthesis and validation experiments are provided below.

Method 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step method first involves the acylation of benzene to form propiophenone, which is then reduced to this compound.

Step 1: Friedel-Crafts Acylation of Benzene

  • To a stirred mixture of anhydrous aluminum chloride (1.1 mol) in dry benzene (8.5 mol), add propionyl chloride (1 mol) dropwise at a temperature of 50°C.

  • After the addition is complete, raise the temperature to 80°C and continue stirring for 4 hours.[13]

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, then with a sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the benzene by distillation. The resulting crude product is propiophenone. A yield of approximately 90.1% can be expected under optimal conditions.[13]

Step 2: Wolff-Kishner Reduction of Propiophenone

  • In a round-bottom flask equipped with a reflux condenser, combine propiophenone (1 mol), hydrazine hydrate (4 mol), and potassium hydroxide (2 mol) in diethylene glycol.[13]

  • Heat the mixture to 120°C and reflux for 2 hours.[13]

  • Remove the condenser and allow the water and excess hydrazine to distill off until the temperature of the reaction mixture reaches 200°C.[14]

  • Replace the condenser and reflux for an additional 4 hours.[13]

  • Cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., ether).

  • Wash the organic extract with water, dry over a suitable drying agent, and purify by distillation to obtain n-propylbenzene. A yield of 95.6% for this reduction step has been reported.[13]

Method 2: Grignard Reagent Synthesis

This method involves the reaction of a benzylmagnesium halide with an ethylating agent.

  • In a dry flask under an inert atmosphere, prepare the Grignard reagent by reacting magnesium turnings (0.22 mol) with benzyl chloride (0.2 mol) in anhydrous ether.[6] A crystal of iodine can be used to initiate the reaction.[6]

  • Once the Grignard reagent formation is complete, add diethyl sulfate (0.15 mol) dropwise while maintaining a gentle reflux.[7]

  • After the addition is complete, continue to reflux for 30 minutes.[7]

  • Quench the reaction by slowly adding it to a mixture of ice and hydrochloric acid.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the product by distillation to yield n-propylbenzene. Reported yields for this method are in the range of 70-75%.[5]

Method 3: Catalytic Alkylation of Toluene

This industrial method involves the reaction of toluene with ethylene in the presence of a catalyst.

  • In a high-pressure reactor, combine dry toluene, a catalyst such as a sodium-potassium (NaK) alloy, and a dispersant like tall oil.[10][11] The water content of the toluene should be between 100-350 ppm.[11]

  • Activate the catalyst by heating the mixture to approximately 200°C for 2.5 hours.[10]

  • Cool the mixture to around 137-139°C and introduce ethylene gas to a pressure of 2.07 MPa.[10]

  • Maintain the reaction with strong agitation for 2.5 hours.[10]

  • After the reaction, cool the mixture and quench with water.

  • Separate the organic phase, which contains n-propylbenzene, unreacted toluene, and byproducts.

  • The n-propylbenzene is then isolated and purified by fractional distillation.

GC-MS Validation Protocol

GC-MS is a powerful technique for confirming the identity and purity of the synthesized this compound.

1. Sample Preparation

  • Dilute a small aliquot of the purified reaction product in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Parameters

The following are typical parameters for the analysis of this compound. Optimization may be required for your specific instrument.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplit (e.g., 50:1 split ratio)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp to 150°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Range40-300 amu
Scan Speed2 scans/sec

3. Data Analysis and Interpretation

  • Retention Time: The retention time of the major peak in the chromatogram should match that of a this compound analytical standard run under the same conditions.[15]

  • Mass Spectrum: The mass spectrum of the peak of interest should be compared to a library spectrum of this compound. Key fragments to look for include the molecular ion at m/z 120 and the base peak at m/z 91 (tropylium ion). Other characteristic fragments can be observed at m/z 105 and 77.

  • Purity Assessment: The purity of the synthesized this compound can be estimated by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For highly accurate quantification, the use of an internal or external standard is recommended.[16]

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to validation.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Starting_Materials Starting Materials (e.g., Benzene, Toluene) Reaction Chemical Reaction (e.g., Friedel-Crafts, Grignard) Starting_Materials->Reaction Reagents Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Sample_Prep Sample Preparation (Dilution) Purification->Sample_Prep Purified Product GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis (Retention Time, Mass Spectrum) GCMS_Analysis->Data_Analysis Purity_Confirmation Purity & Identity Confirmation Data_Analysis->Purity_Confirmation

Caption: Workflow for this compound Synthesis and Validation.

References

Comparative Toxicity of Propylbenzene and Other Alkylbenzenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Propylbenzene, Ethylbenzene, Cumene, and Toluene

This guide provides a comparative toxicological overview of this compound and other common alkylbenzenes, including ethylbenzene, cumene, and toluene. It is intended for researchers, scientists, and drug development professionals who work with these substances. The information is presented to facilitate an objective comparison of their toxic potential, supported by experimental data.

Acute Toxicity

The acute toxicity of these alkylbenzenes is generally considered to be low to moderate. The median lethal dose (LD50) is a common metric for acute toxicity, representing the dose required to be fatal to 50% of a tested population. Oral LD50 values for these compounds in rats and mice are summarized below.

CompoundChemical StructureOral LD50 (Rat)Oral LD50 (Mouse)
This compound C9H126040 mg/kg[1][2][3]5200 mg/kg[1]
Ethylbenzene C8H103500 - 5460 mg/kg[4][5][6]-
Cumene (Isothis compound) C9H121400 - 2910 mg/kg[7][8][9]12750 mg/kg[9]
Toluene C7H82600 - 7500 mg/kg[10]-

Note: LD50 values can vary between studies due to differences in experimental conditions.

Cytotoxicity and Genotoxicity

The potential for these compounds to cause damage to cells (cytotoxicity) and genetic material (genotoxicity) is a critical consideration.

Cytotoxicity: Studies on linear alkylbenzenes (LABs) have shown that cytotoxicity can be observed at high concentrations in vitro. For example, in Chinese Hamster Ovary (CHO) cells, significant cytotoxicity for some LAB mixtures was observed at concentrations at and above 250 µg/ml without metabolic activation and 1000 µg/ml with metabolic activation.[11]

Genotoxicity: A battery of short-term tests on linear alkylbenzene mixtures, including the Ames bacterial mutagenesis assay, the CHO/HGPRT mammalian cell forward gene mutation assay, and the in vivo rat bone marrow chromosome assay, have indicated a lack of genotoxic activity. However, some studies using the comet assay have suggested that benzene, toluene, ethylbenzene, and xylene (BTEX) can induce DNA damage in human lymphocytes.[12] Ethylbenzene has been classified as a possible human carcinogen (IARC Group 2B), though a comprehensive review of genotoxicity data suggests it does not operate through a genotoxic mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of common experimental protocols used to assess the toxicity of alkylbenzenes.

Ames Test (Bacterial Reverse Mutation Assay) This assay is used to detect the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Bacteria S. typhimurium strains (e.g., TA98, TA100) Mix Mix Bacteria, Test Compound, and S9 (optional) in soft agar Bacteria->Mix TestCompound Alkylbenzene TestCompound->Mix S9 Liver S9 fraction (for metabolic activation) S9->Mix Plate Pour mixture onto minimal glucose agar plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Compare Compare to control Count->Compare

Caption: Workflow for the Ames Test.

CHO/HGPRT Gene Mutation Assay This assay assesses the ability of a chemical to induce forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in Chinese Hamster Ovary (CHO) cells.

CHO_HGPRT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_expression Mutation Expression cluster_selection Selection & Analysis CHOCells CHO Cells Treat Treat cells with Test Compound +/- S9 CHOCells->Treat TestCompound Alkylbenzene TestCompound->Treat S9 Liver S9 fraction (optional) S9->Treat Culture Culture cells for a period to allow for mutation expression Treat->Culture Select Plate cells in selective medium (e.g., with 6-thioguanine) Culture->Select Count Count mutant colonies Select->Count Calculate Calculate mutation frequency Count->Calculate

Caption: Workflow for the CHO/HGPRT Assay.

Metabolic Pathways

The toxicity of alkylbenzenes is closely linked to their metabolism. The primary metabolic pathway for many alkylbenzenes involves oxidation of the alkyl side chain. For instance, n-propylbenzene is known to undergo both side-chain oxidation and ring hydroxylation, with the former being the preferred pathway.[2] Ethylbenzene is metabolized to 1-phenylethanol, acetophenone, and other compounds.[4]

Alkylbenzene_Metabolism cluster_this compound This compound Metabolism cluster_ethylbenzene Ethylbenzene Metabolism This compound n-Propylbenzene SideChainOxidation Side-Chain Oxidation This compound->SideChainOxidation Major Pathway RingHydroxylation Ring Hydroxylation This compound->RingHydroxylation Minor Pathway Metabolites1 Various Metabolites SideChainOxidation->Metabolites1 RingHydroxylation->Metabolites1 Ethylbenzene Ethylbenzene Phenylethanol 1-Phenylethanol Ethylbenzene->Phenylethanol Acetophenone Acetophenone Phenylethanol->Acetophenone OtherMetabolites Other Metabolites (e.g., Mandelic Acid) Acetophenone->OtherMetabolites

Caption: Simplified Metabolic Pathways.

Conclusion

References

A Spectroscopic Showdown: Differentiating Propylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of propylbenzene and its isomers for researchers, scientists, and drug development professionals.

In the realm of organic chemistry and drug development, the precise identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical and pharmacological properties. This guide provides a detailed spectroscopic comparison of this compound and its common C9H12 isomers, offering a valuable resource for distinguishing these closely related aromatic hydrocarbons. By leveraging the power of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify and characterize these compounds.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for this compound and its isomers, providing a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundAromatic Protons (δ, ppm)Benzylic/Alkyl Protons (δ, ppm)
This compound ~7.1-7.3 (m, 5H)2.57 (t, 2H), 1.64 (sextet, 2H), 0.94 (t, 3H)
Isothis compound (Cumene) ~7.1-7.3 (m, 5H)2.89 (septet, 1H), 1.24 (d, 6H)
1-Ethyl-2-methylbenzene ~7.0-7.2 (m, 4H)2.63 (q, 2H), 2.31 (s, 3H), 1.22 (t, 3H)
1-Ethyl-3-methylbenzene ~6.9-7.2 (m, 4H)2.62 (q, 2H), 2.33 (s, 3H), 1.23 (t, 3H)
1-Ethyl-4-methylbenzene ~7.1 (d, 2H), 7.0 (d, 2H)2.61 (q, 2H), 2.32 (s, 3H), 1.22 (t, 3H)[1]
1,2,3-Trimethylbenzene 6.98 (s, 3H)2.27 (s, 6H), 2.16 (s, 3H)[2]
1,2,4-Trimethylbenzene ~6.9-7.0 (m, 3H)2.28 (s, 3H), 2.23 (s, 3H), 2.20 (s, 3H)
1,3,5-Trimethylbenzene (Mesitylene) 6.78 (s, 3H)2.26 (s, 9H)[3]

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundAromatic Carbons (δ, ppm)Alkyl Carbons (δ, ppm)
This compound 142.7, 128.4, 128.3, 125.838.1, 24.8, 13.9
Isothis compound (Cumene) 148.9, 128.4, 126.5, 125.934.2, 24.1
1-Ethyl-2-methylbenzene 142.3, 135.9, 129.9, 128.0, 126.0, 125.825.8, 19.3, 15.6
1-Ethyl-3-methylbenzene 137.9, 137.8, 129.3, 128.3, 126.6, 125.528.9, 21.4, 15.6
1-Ethyl-4-methylbenzene 142.0, 135.0, 128.9, 127.828.5, 21.0, 15.8
1,2,3-Trimethylbenzene 136.5, 131.7, 126.820.5, 15.9
1,2,4-Trimethylbenzene 136.4, 135.1, 131.6, 129.8, 126.821.0, 19.7, 19.2[4][5]
1,3,5-Trimethylbenzene (Mesitylene) 137.6, 127.221.3

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundAromatic C-H StretchAliphatic C-H StretchBenzene Ring C=C StretchOut-of-Plane Bending
This compound 3080-30302975-2845~1600, 1500770-690 (monosubstituted)
Isothis compound (Cumene) 3100-30002962, 2872~1605, 1495~770-730, 690 (monosubstituted)
1-Ethyl-2-methylbenzene 3100-30002965, 2875~1605, 1495~770-735 (ortho)
1-Ethyl-3-methylbenzene 3100-30002965, 2875~1610, 1490~780-740 (meta)
1-Ethyl-4-methylbenzene 3100-30002965, 2875~1615, 1515~840-810 (para)
1,2,3-Trimethylbenzene 3100-30002960, 2870~1605, 1495~780-760 (1,2,3-trisubstituted)
1,2,4-Trimethylbenzene 3100-30002960, 2870~1615, 1505~880-860, 820-800 (1,2,4-trisubstituted)
1,3,5-Trimethylbenzene (Mesitylene) 3100-30002920, 2860~1610, 1490~880-830 (1,3,5-trisubstituted)

Note: Frequencies are approximate.

Table 4: Mass Spectrometry Data (Key m/z Fragments)
CompoundMolecular Ion (M⁺)Base Peak (m/z)Other Key Fragments (m/z)
This compound 1209192, 77
Isothis compound (Cumene) 12010577, 91
1-Ethyl-2-methylbenzene 12010591, 77
1-Ethyl-3-methylbenzene 12010591, 77
1-Ethyl-4-methylbenzene 12010591, 77
1,2,3-Trimethylbenzene 12010591, 77
1,2,4-Trimethylbenzene 12010591, 77
1,3,5-Trimethylbenzene (Mesitylene) 12010591, 77

Note: Fragmentation patterns can be influenced by the ionization method and energy.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[6] The addition of a small amount of tetramethylsilane (TMS) is recommended as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup : The NMR spectrometer is typically operated at a magnetic field strength corresponding to a proton resonance frequency of 300-600 MHz. For ¹³C NMR, a proton-decoupled pulse sequence is standard to simplify the spectrum.

  • Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically within a few minutes. For the less sensitive ¹³C nucleus, a greater number of scans and a longer acquisition time are required.[6]

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For liquid samples, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]

  • Instrument Setup : The FT-IR spectrometer is set to scan the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first.

  • Data Acquisition : The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.[8]

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like this compound and its isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[9][10] The sample is injected into a gas chromatograph, where the components are separated before entering the mass spectrometer.

  • Ionization : Electron Ionization (EI) is a common technique where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of this compound and its isomers.

Spectroscopic_Analysis_Workflow Workflow for Isomer Differentiation cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis cluster_Identification Isomer Identification MS Mass Spectrometry MS_Analysis Analyze Fragmentation Pattern (m/z 120, 105, 91) MS->MS_Analysis IR IR Spectroscopy IR_Analysis Identify Substitution Pattern (Out-of-Plane Bending) IR->IR_Analysis NMR NMR Spectroscopy NMR_Analysis Determine Symmetry & Alkyl Structure (Chemical Shift & Splitting) NMR->NMR_Analysis This compound This compound Isothis compound Isothis compound Ethylmethylbenzenes Ethylmethylbenzenes (ortho, meta, para) Trimethylbenzenes Trimethylbenzenes (1,2,3-, 1,2,4-, 1,3,5-) IR_Analysis->Ethylmethylbenzenes IR_Analysis->Trimethylbenzenes NMR_Analysis->this compound NMR_Analysis->Isothis compound NMR_Analysis->Ethylmethylbenzenes NMR_Analysis->Trimethylbenzenes Sample Unknown C9H12 Isomer Sample->MS Sample->IR Sample->NMR

Caption: A logical workflow for the differentiation of C9H12 isomers using MS, IR, and NMR spectroscopy.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous identification of this compound and its isomers. While mass spectrometry can confirm the molecular weight and provide initial clues about the alkyl substituent, and IR spectroscopy is particularly useful for determining the substitution pattern on the benzene ring, it is NMR spectroscopy, with its detailed information on the chemical environment and connectivity of protons and carbons, that often provides the most definitive structural elucidation. By carefully analyzing and comparing the data from these techniques, researchers can confidently distinguish between these closely related isomers, a critical step in many areas of chemical and pharmaceutical research.

References

A Comparative Guide to Validating Propylbenzene Purity: GC vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is a cornerstone of reliable and reproducible results. Propylbenzene, a common solvent and synthetic intermediate, is no exception. While various analytical techniques can be employed to assess its purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) stand out as the most prevalent and effective methods. This guide provides a detailed comparison of these two instrumental techniques, supported by experimental protocols and data, to aid in the selection of the most appropriate method for your analytical needs.

Method Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography

A direct comparison of key analytical parameters is summarized in the table below:

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Sample State Volatile or semi-volatile, thermally stable.Soluble in the mobile phase.
Primary Application Purity assessment of volatile organic compounds, residual solvent analysis.Purity determination, impurity profiling, quantification of a wide range of compounds.
Common Detector Flame Ionization Detector (FID)Ultraviolet (UV) Detector
Limit of Detection Generally lower for volatile impurities.Dependent on the chromophore of the analyte and impurities.
Precision HighHigh
Analysis Time Typically faster for volatile compounds.Can be longer depending on the separation.
Instrumentation Cost Generally lower than HPLC.Generally higher than GC.

Experimental Protocols

To provide a practical understanding of how these techniques are applied, detailed experimental protocols for the analysis of this compound purity using both GC-FID and HPLC-UV are presented below.

Gas Chromatography (GC-FID) Protocol

This protocol outlines a standard method for the determination of this compound purity using a gas chromatograph equipped with a flame ionization detector.

1. Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (Carrier Gas)

  • Hydrogen and Air (for FID)

  • This compound Sample

  • High Purity Solvent (e.g., Hexane or Dichloromethane) for sample dilution

  • Volumetric flasks and syringes

2. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas Flow Rate (Helium): 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen high-purity solvent. Mix thoroughly.

4. Analysis Procedure:

  • Inject the prepared sample into the GC system.

  • Record the chromatogram and integrate the peaks.

  • The purity of this compound is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reverse-phase HPLC method for assessing the purity of this compound.[2]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV Detector

  • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • This compound Sample

  • Volumetric flasks and syringes

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase. Mix thoroughly.

4. Analysis Procedure:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity of this compound as the area of the main peak relative to the total area of all peaks.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between these analytical techniques, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation in Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (%) Integration->Calculation

Caption: Workflow for this compound Purity Analysis by GC.

Method_Comparison cluster_main Purity Validation of this compound cluster_gc_props GC Characteristics cluster_hplc_props HPLC Characteristics GC Gas Chromatography (GC) Volatility Based on Volatility GC->Volatility GasPhase Gaseous Mobile Phase GC->GasPhase FID Flame Ionization Detector GC->FID HPLC High-Performance Liquid Chromatography (HPLC) Polarity Based on Polarity HPLC->Polarity LiquidPhase Liquid Mobile Phase HPLC->LiquidPhase UV UV Detector HPLC->UV

Caption: Comparison of GC and HPLC Principles.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for validating the purity of this compound. The choice between GC and HPLC will depend on the specific requirements of the analysis, including the nature of potential impurities, available instrumentation, and desired analysis time. For routine purity assessment of volatile this compound, GC-FID is often the more direct and cost-effective method. However, HPLC provides a versatile alternative, particularly when non-volatile impurities are a concern or when a single instrument is used for a wider variety of analyses. By understanding the principles and practical considerations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their work.

References

A comparative study of different catalysts for propylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of n-propylbenzene, a key intermediate in the production of various organic compounds, including pharmaceuticals and fine chemicals, is a subject of significant research interest. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for propylbenzene synthesis, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific applications.

Performance Comparison of Catalytic Systems

The selection of a catalyst for this compound synthesis is a trade-off between conversion, selectivity, and operational stability. The following table summarizes the performance of various catalytic systems based on reported experimental data.

Catalyst SystemReactantsTemperature (°C)Pressure (MPa)Benzene/Toluene Conversion (%)n-Propylbenzene Selectivity (%)Key Findings & Remarks
Bifunctional "Oxide-Zeolite" (OX-ZEO) + ZSM-5 [1][2]Benzene, CO2, H2400316.885 (combined for ethylbenzene and this compound)Utilizes CO2 as a carbon source. The bifunctional catalyst couples CO2 hydrogenation to olefins with benzene alkylation. SAPO-34 was identified as the primary site for this compound formation. The catalyst showed high stability over 100 hours.[1][2]
Sodium (Na) on Potassium Carbonate (K2CO3) [3]Toluene, Ethylene185-190 (activation), 137-139 (reaction)2.0720.68 - 34.2657.02 - 57.76This method involves the alkylation of the toluene side chain. The process allows for the reuse of the catalyst and unreacted toluene.[3]
Ionic Liquid (n-butylpyridinium chloride and AlCl3) [4]Benzene, Propylene500.1100 (propylene conversion)97.56 (for cumene)While the primary product is cumene (isothis compound), this demonstrates the high activity of ionic liquids in Friedel-Crafts alkylation. The catalyst can be recycled with minor changes in activity and selectivity.[4]
Hβ-Zeolite [5][6]Benzene, Propylene/Long-chain olefins~200-47.88 (benzene conversion with propylene)High selectivity for 2-phenyl isomers with long-chain olefinsAn efficient catalyst for Friedel-Crafts alkylation, but can be prone to deactivation by coke formation.[5][6]
NaK Alloy [7]Toluene, Ethylene137-1392.07-51.0 (in product mixture)A catalytic synthesis method involving the reaction of toluene and ethylene in the presence of a NaK alloy catalyst.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols for key catalytic systems.

Bifunctional "Oxide-Zeolite" (OX-ZEO) + ZSM-5 System

This one-step process converts benzene and carbon dioxide into ethylbenzene and this compound.[1][2]

  • Catalyst Preparation:

    • The "Oxide-Zeolite" (OX-ZEO) catalyst is a bifunctional system. The oxide component (e.g., ZnGaOx) facilitates the hydrogenation of CO2 to olefins, and the zeolite component (e.g., ZSM-5) catalyzes the subsequent alkylation of benzene with the in-situ generated olefins.[1]

    • Hierarchical ZSM-5 and SAPO-34 zeolites can be used to improve catalyst lifespan by mitigating coke formation.[1][2]

  • Reaction Procedure:

    • The reaction is typically carried out in a fixed-bed reactor.

    • A gaseous mixture of H2, CO2, and benzene is fed into the reactor.

    • Reaction conditions are maintained at approximately 400 °C and 3 MPa.[1][2]

    • The product stream is analyzed using gas chromatography to determine conversion and selectivity.

Sodium (Na) on Potassium Carbonate (K2CO3) Support

This method focuses on the side-chain alkylation of toluene with ethylene to produce n-propylbenzene.[3]

  • Catalyst Activation and Reaction:

    • Dry toluene and dry potassium carbonate are added to a high-pressure stirred reactor.

    • Sodium metal catalyst and oleic acid (as a dispersing agent) are introduced.

    • The reactor is flushed with nitrogen, and the mixture is heated to 185-190 °C for 15 minutes to activate the catalyst.

    • The temperature is then lowered to 137-139 °C, and ethylene is introduced to initiate the reaction.[7]

    • After the reaction, the organic and aqueous phases are separated for product isolation and catalyst recovery.[3]

Visualizing Reaction Pathways and Workflows

Diagrams are essential for understanding the complex relationships in catalytic processes.

Caption: General experimental workflow for catalytic synthesis of this compound.

catalyst_comparison_logic cluster_catalyst_types Catalyst Types cluster_performance_metrics Performance Metrics zeolites Zeolites (ZSM-5, Hβ) conversion Conversion zeolites->conversion selectivity Selectivity zeolites->selectivity stability Stability zeolites->stability conditions Reaction Conditions zeolites->conditions alkali_metals Alkali Metals (Na, NaK) alkali_metals->conversion alkali_metals->selectivity alkali_metals->stability alkali_metals->conditions ionic_liquids Ionic Liquids ionic_liquids->conversion ionic_liquids->selectivity ionic_liquids->stability ionic_liquids->conditions bifunctional Bifunctional (OX-ZEO) bifunctional->conversion bifunctional->selectivity bifunctional->stability bifunctional->conditions

Caption: Logical relationship between catalyst types and performance metrics.

Concluding Remarks

The synthesis of n-propylbenzene can be achieved through various catalytic routes, each with its own set of advantages and challenges.

  • Zeolite-based catalysts , particularly bifunctional systems, offer a promising pathway for utilizing CO2 as a feedstock, contributing to green chemistry principles.[1][2] However, deactivation due to coking can be a concern.[5]

  • Alkali metal catalysts are effective for the side-chain alkylation of toluene, providing a direct route to n-propylbenzene.[3][7]

  • Ionic liquids show high activity at mild conditions but their application for selective n-propylbenzene synthesis requires further investigation, as they often favor the formation of the branched isomer, cumene.[4]

The choice of the optimal catalyst will depend on the specific requirements of the process, including the desired purity of n-propylbenzene, economic considerations, and environmental impact. This guide provides a foundation for researchers to navigate the available options and design more efficient and sustainable synthetic routes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Propylbenzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of propylbenzene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research and drug development. This document outlines the performance characteristics of each method, detailed experimental protocols, and a workflow for cross-validation to ensure data integrity and comparability between different analytical approaches.

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the quantification of this compound. These values are derived from a synthesis of data for this compound and structurally similar aromatic hydrocarbons and should be considered as representative performance targets for a validated method.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.995> 0.995
Linear Range 0.1 - 200 µg/mL1 - 500 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) 0.01 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL0.5 - 20 ng/mL

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the quantification of volatile compounds like this compound, offering high sensitivity and selectivity.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • This compound reference standard (≥99% purity).

  • Methanol or Dichloromethane (GC grade, for sample and standard dilution).

  • Internal Standard (e.g., Toluene-d8 or other suitable deuterated aromatic hydrocarbon).

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio) or Splitless for trace analysis.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 amu or Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 91, 120).

4. Sample Preparation:

  • Accurately prepare a stock solution of this compound reference standard in the chosen solvent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Add a fixed concentration of the internal standard to all calibration standards and samples.

  • Dissolve the sample containing this compound in the appropriate solvent to a concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC) Protocol

This method provides a robust alternative for this compound quantification, particularly in complex matrices where volatility may not be the primary separation factor.[1]

1. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • This compound reference standard (≥99% purity).

  • Methanol (for sample and standard preparation).

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately prepare a stock solution of this compound reference standard in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations within the desired linear range.

  • Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two distinct analytical methods, such as GC-MS and HPLC, for the quantification of this compound.

start Start: Define Cross-Validation Protocol prep_samples Prepare a Set of Identical Samples (e.g., Spiked Matrix, Incurred Samples) start->prep_samples method_a Method A: GC-MS Analysis prep_samples->method_a method_b Method B: HPLC Analysis prep_samples->method_b validate_a Perform Full Method Validation for GC-MS (Linearity, Accuracy, Precision, LOD, LOQ) method_a->validate_a analyze_a Analyze Samples using Validated GC-MS Method validate_a->analyze_a data_a Obtain Quantitative Results (Concentration A) analyze_a->data_a compare Compare Results from Both Methods data_a->compare validate_b Perform Full Method Validation for HPLC (Linearity, Accuracy, Precision, LOD, LOQ) method_b->validate_b analyze_b Analyze Samples using Validated HPLC Method validate_b->analyze_b data_b Obtain Quantitative Results (Concentration B) analyze_b->data_b data_b->compare stats Statistical Analysis (e.g., Bland-Altman Plot, Paired t-test) compare->stats conclusion Conclusion: Methods are Correlated and Interchangeable (if results are within acceptance criteria) stats->conclusion Comparable discrepancy Investigate Discrepancies (if results are not comparable) stats->discrepancy Not Comparable

Caption: Analytical method cross-validation workflow.

References

Propylbenzene vs. Xylene: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of solvents and chemical intermediates in research and pharmaceutical development necessitates a thorough evaluation of their environmental footprint. This guide provides a detailed comparison of the environmental impact of two common aromatic hydrocarbons: propylbenzene and xylene. By examining key environmental indicators, supported by experimental data and standardized testing protocols, this document aims to inform safer and more sustainable chemical choices.

Quantitative Environmental Impact Assessment

The following table summarizes the key environmental impact parameters for this compound and xylene, offering a direct comparison of their toxicity, biodegradability, and bioaccumulation potential.

Environmental ParameterThis compoundXylene (Mixed Isomers)Test Guideline
Aquatic Toxicity
Acute LC50 (Fish, 96h)1.55 mg/L (Oncorhynchus mykiss)2.6 - 13.4 mg/L (Various fish species)OECD 203
Acute EC50 (Daphnia, 48h)2 mg/L (Daphnia magna)1.0 - 8.5 mg/L (Daphnia magna)OECD 202
Mammalian Toxicity
Acute Oral LD50 (Rat)6040 mg/kg4300 mg/kgOECD 401/420
Biodegradability
Ready BiodegradabilityReadily biodegradable (60-70% in 28 days)Readily biodegradable (60-100% in 28 days)OECD 301
Bioaccumulation
Bioconcentration Factor (BCF)13814 - 25.9OECD 305
Environmental Fate
Atmospheric Half-life~2 days8 - 14 hours-

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different chemical substances.

OECD 301: Ready Biodegradability

This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aquatic environment. Several methods exist within this guideline, such as the CO2 Evolution Test or the Closed Bottle Test.[1][2][3][4]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[1] The extent of biodegradation is determined by measuring parameters like the amount of carbon dioxide produced or the consumption of oxygen.[2]

  • Procedure:

    • Preparation of a mineral medium containing the test substance at a known concentration.

    • Inoculation with a mixed population of microorganisms.

    • Incubation in sealed vessels for 28 days at a constant temperature.

    • Parallel control experiments are run with a reference substance (to check the viability of the inoculum) and without the test substance (to measure endogenous activity).

    • The chosen parameter (e.g., CO2 evolution) is measured at regular intervals.

  • Interpretation: A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical maximum biodegradation within a 10-day window during the 28-day test period.[3] For the CO2 evolution test, the pass level is 60% of the theoretical CO2 production.[4]

OECD 305: Bioaccumulation in Fish

This guideline assesses the potential for a chemical to accumulate in fish from the surrounding water.

  • Principle: Fish are exposed to the test substance in water under controlled laboratory conditions. The concentration of the substance in the fish tissue is measured over time to determine the bioconcentration factor (BCF).[5][6][7][8][9]

  • Procedure:

    • Uptake Phase: A group of fish of a single species is exposed to the test substance at a constant concentration in the water for a defined period (e.g., 28 days).[5][8]

    • Depuration Phase: The fish are then transferred to a clean, substance-free environment for a further period.[5][8]

    • Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Interpretation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. A higher BCF indicates a greater potential for bioaccumulation.[7]

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.[10][11][12][13][14]

  • Principle: Fish are exposed to a range of concentrations of the test substance for a 96-hour period.[10][11]

  • Procedure:

    • Groups of fish (e.g., Rainbow Trout or Zebrafish) are exposed to at least five different concentrations of the test substance arranged in a geometric series.[10]

    • A control group is maintained in water without the test substance.

    • Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.[11]

  • Interpretation: The LC50 (Lethal Concentration 50%) is calculated, which is the concentration estimated to cause mortality in 50% of the test fish within the 96-hour exposure period.[13]

Environmental Fate and Impact Pathway

The following diagram illustrates the potential environmental pathways and impacts of this compound and xylene upon their release into the environment.

Environmental_Impact_Comparison cluster_source Release Sources cluster_environment Environmental Compartments cluster_fate Environmental Fate Processes cluster_impact Environmental Impact Source Industrial Processes, Solvent Use, Spills Air Atmosphere Source->Air Evaporation Water Water Source->Water Direct Release Soil Soil & Sediment Source->Soil Spills Photooxidation Atmospheric Photo-oxidation Air->Photooxidation This compound: ~2 days Xylene: 8-14 hours Volatilization Volatilization Water->Volatilization Biodegradation_Water Biodegradation (Aquatic) Water->Biodegradation_Water Sorption Sorption to Soil/Sediment Water->Sorption Aquatic_Toxicity Aquatic Toxicity Water->Aquatic_Toxicity Bioaccumulation Bioaccumulation Water->Bioaccumulation Soil->Volatilization Biodegradation_Soil Biodegradation (Soil) Soil->Biodegradation_Soil Leaching Leaching to Groundwater Soil->Leaching Soil->Sorption Mammalian_Toxicity Mammalian Toxicity Soil->Mammalian_Toxicity Ingestion/Dermal Volatilization->Air Bioaccumulation->Mammalian_Toxicity Food Chain Transfer

Caption: Environmental fate and impact pathways of this compound and xylene.

Conclusion

Both this compound and xylene are classified as readily biodegradable, indicating they are unlikely to persist in the environment for extended periods under aerobic conditions. However, there are notable differences in their environmental profiles.

Xylene exhibits a shorter atmospheric half-life, suggesting it is more rapidly degraded in the air. In terms of aquatic toxicity, the available data suggest that this compound may be slightly more toxic to some aquatic organisms than xylene, as indicated by its lower LC50 and EC50 values. Conversely, the acute oral toxicity in rats is lower for this compound (higher LD50) compared to xylene.

A significant differentiator is the bioaccumulation potential. This compound has a considerably higher bioconcentration factor (BCF) than xylene, suggesting a greater tendency to accumulate in the tissues of aquatic organisms. This higher bioaccumulation potential of this compound could lead to a greater risk of biomagnification through the food chain.

For researchers and professionals in drug development, the choice between these two solvents should consider the specific application and potential release scenarios. While both are readily biodegradable, the higher bioaccumulation potential of this compound warrants careful consideration, particularly in applications where release to aquatic environments is a possibility. In contrast, the higher volatility and shorter atmospheric half-life of xylene might be advantageous in certain controlled environments, although its slightly higher acute mammalian toxicity should also be taken into account. This guide provides a foundation for making an informed, environmentally conscious decision.

References

Reactivity in Electrophilic Aromatic Substitution: A Comparative Analysis of Propylbenzene and Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of propylbenzene and ethylbenzene in electrophilic aromatic substitution (EAS) reactions. Understanding the subtle differences in reaction rates and isomer distributions between these two common alkylbenzenes is crucial for optimizing synthetic routes and predicting product outcomes in medicinal chemistry and materials science. This document summarizes key experimental data, provides detailed experimental protocols for relevant reactions, and illustrates the underlying chemical principles.

Introduction: Electronic and Steric Effects in Alkylbenzenes

Alkyl groups are activating substituents on a benzene ring, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. They are also ortho, para-directors, meaning incoming electrophiles preferentially substitute at the positions adjacent and opposite to the alkyl group. This behavior is governed by a combination of electronic and steric effects.

  • Electronic Effects: Alkyl groups donate electron density to the benzene ring through two primary mechanisms:

    • Inductive Effect (+I): The sp3-hybridized carbon of the alkyl group is less electronegative than the sp2-hybridized carbons of the benzene ring, leading to a net donation of electron density through the sigma bond framework. This effect is generally considered to increase with the size of the alkyl group.

    • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds on the carbon atom adjacent to the aromatic ring (the α-carbon) into the π-system of the ring. This effect is dependent on the number of α-hydrogens.

  • Steric Effects: The size of the alkyl group can hinder the approach of the electrophile to the ortho positions, potentially favoring substitution at the less sterically crowded para position. This effect becomes more pronounced with larger alkyl groups and bulkier electrophiles.

Quantitative Data Comparison

The reactivity and regioselectivity of electrophilic aromatic substitution are best understood through quantitative experimental data. The following tables summarize the available data for the nitration and sulfonation of ethylbenzene and this compound.

Nitration

The nitration of alkylbenzenes provides a classic example of the interplay between electronic and steric effects.

CompoundRelative Rate (vs. Benzene=1)Ortho (%)Meta (%)Para (%)Reference
Ethylbenzene~2545451[1][2]
n-PropylbenzeneSlower than Ethylbenzene43.35.251.5[3]

Note: A direct relative rate for n-propylbenzene was not found, but the general trend in alkylbenzenes suggests a slightly slower rate than ethylbenzene due to a less favorable hyperconjugation effect.

Sulfonation

Kinetic studies on the sulfonation of alkylbenzenes provide direct evidence for the relative reactivity.

CompoundRelative Rate (vs. Toluene=1) in 77.63% H₂SO₄ at 25°CReference
Ethylbenzene0.77[4]
Isothis compound0.53[4]

Note: Data for n-propylbenzene was not available in this direct comparison. However, the trend from ethylbenzene to the bulkier isothis compound suggests that n-propylbenzene would have a reactivity intermediate between the two, and slightly lower than ethylbenzene.

Analysis of Reactivity and Regioselectivity

Ethylbenzene is generally considered to be slightly more reactive than This compound in electrophilic aromatic substitution. This can be attributed to the dominant role of hyperconjugation in activating the benzene ring. The ethyl group has three α-hydrogens that can participate in hyperconjugation, while the n-propyl group has only two. Although the propyl group has a slightly greater inductive effect, hyperconjugation is often the more significant factor in stabilizing the carbocation intermediate formed during the rate-determining step of the reaction.

In terms of regioselectivity , both ethylbenzene and this compound are ortho, para-directors. For nitration, the para isomer is slightly favored over the ortho isomer for both substrates, which is a common observation for alkylbenzenes and is attributed to the steric hindrance at the ortho position. The slightly larger propyl group might be expected to lead to a greater preference for the para position compared to the ethyl group, though the available data shows a very similar ortho/para ratio.

Experimental Protocols

The following are representative experimental protocols for common electrophilic aromatic substitution reactions.

Nitration of n-Propylbenzene

Materials:

  • n-Propylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

  • To a separate flask containing n-propylbenzene dissolved in dichloromethane and cooled in an ice bath, add the nitrating mixture dropwise with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product mixture of nitrothis compound isomers.

  • The isomer distribution can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.

Friedel-Crafts Acylation of Ethylbenzene

Materials:

  • Ethylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane

  • Hydrochloric Acid (concentrated)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the suspension with stirring.

  • After the addition of acetyl chloride, add ethylbenzene dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition of ethylbenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • The product, primarily 4-ethylacetophenone, can be purified by distillation under reduced pressure or by column chromatography.

Visualizing Reaction Mechanisms and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the factors influencing reactivity.

Electrophilic_Substitution_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A Alkylbenzene (Ethylbenzene or this compound) C Arenium Ion (Sigma Complex) A->C Attack by π-electrons (Rate-determining step) B Electrophile (E+) B->C D Substituted Alkylbenzene C->D Deprotonation (Restoration of Aromaticity)

Caption: General mechanism of electrophilic aromatic substitution.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Reactivity in EAS Hyperconjugation Hyperconjugation (α-C-H bonds) Hyperconjugation->Reactivity Increases Inductive Inductive Effect (+I) Inductive->Reactivity Increases Steric_Hindrance Steric Hindrance (at ortho position) Steric_Hindrance->Reactivity Decreases (for ortho-substitution) Ethylbenzene Ethylbenzene (3 α-H) Ethylbenzene->Hyperconjugation More significant This compound n-Propylbenzene (2 α-H) This compound->Hyperconjugation Less significant This compound->Inductive Slightly stronger This compound->Steric_Hindrance Slightly greater

Caption: Factors influencing the reactivity of alkylbenzenes.

Conclusion

References

Safety Operating Guide

Propylbenzene: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of propylbenzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

This compound is a flammable liquid that poses an aspiration hazard and is toxic to aquatic life.[1] Proper handling is crucial to mitigate risks.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, and handle with chemically resistant gloves (e.g., Fluorinated rubber, Nitrile rubber).[1][2] A lab coat and, if necessary, a full protective suit should be worn.[1]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to control airborne concentrations.[2][3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Use spark-proof tools and explosion-proof electrical equipment.[3] Ground and bond containers when transferring material to prevent static discharge.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3] Keep away from incompatible substances, particularly strong oxidizing agents and nitric acid.[3][4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, crucial for risk assessment and handling.

PropertyValue
Molecular Weight 120.19 g/mol [1][3]
Appearance Clear, colorless liquid[3][5]
Flash Point 30 °C (86 °F)[3][5]
Boiling Point 159 °C[1]
Melting Point -99 °C[1]
Autoignition Temperature 450 °C (842 °F)[3]
Explosion Limits 0.8% - 6.0% by volume[3]
NFPA 704 Rating Health: 2, Flammability: 3, Instability: 0[3][5]
Oral LD50 (Rat) 6040 mg/kg[2][3]
Inhalation LC50 (Rat) 65000 ppm / 2 hours[2][3]

Experimental Protocol: Spill Response

In the event of a this compound spill, immediate and correct action is required to prevent injury and environmental contamination.

Methodology:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[3][4]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[3][4]

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[3][4][6] Do not let the product enter drains or sewers.[1][2][6]

  • Collection: Use a spark-proof tool to carefully collect the absorbed material and place it into a suitable, sealable container for hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container as "Hazardous Waste: this compound" and follow the disposal workflow outlined below.

Operational Plan: this compound Disposal

This compound must be managed as a hazardous waste.[4][7] Disposal through sewer systems or as regular municipal waste is strictly prohibited.[7][8] The following step-by-step procedure ensures compliant disposal.

Step 1: Waste Classification and Segregation

  • This compound is classified as a hazardous waste due to its ignitability.[9]

  • It must be segregated from incompatible materials, especially strong oxidizers.[3][4][10] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[2]

Step 2: Waste Accumulation

  • Collect this compound waste in a designated, chemically compatible container that is in good condition with a secure, leak-proof screw cap.[9][10][11]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[8][9]

  • Keep the container closed at all times, except when adding waste.[7][9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated SAA at or near the point of generation.[9][10]

  • The SAA must be in a well-ventilated area, away from heat and ignition sources.[8]

  • Ensure weekly inspections of the SAA for any signs of leakage from containers.[10]

Step 4: Arranging for Disposal

  • Contact your institution's EHS or equivalent hazardous waste management office to schedule a pickup.[9]

  • Provide them with accurate information about the waste composition.

Step 5: Empty Container Disposal

  • A container that held this compound is also considered hazardous as it retains residue.[3]

  • To dispose of an empty container as non-hazardous trash, it must be triple-rinsed with a solvent capable of removing the this compound. The rinsate must be collected and disposed of as hazardous waste.[7]

  • After rinsing, deface or remove all chemical labels before placing the container in the regular trash.[7]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves) start->ppe classify Classify as Ignitable Hazardous Waste container Select Compatible, Labeled Container classify->container ppe->classify collect Collect Waste in Container container->collect close_container Keep Container Securely Closed collect->close_container saa Store in Designated SAA close_container->saa segregate Segregate from Incompatibles (e.g., Oxidizers) saa->segregate inspect Inspect SAA Weekly segregate->inspect contact_ehs Contact EHS for Pickup inspect->contact_ehs end End: Professional Disposal contact_ehs->end spill Spill Occurs spill_response Follow Spill Protocol: 1. Evacuate 2. Remove Ignition Sources 3. Absorb with Inert Material 4. Collect in Sealed Container spill->spill_response spill_response->container

References

Essential Safety and Logistical Information for Handling Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemicals such as Propylbenzene. This document provides crucial guidance on the selection and use of personal protective equipment (PPE), along with operational and disposal plans to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive PPE strategy is essential to protect against potential hazards, which include irritation to the skin, eyes, and respiratory system. The following table summarizes the recommended PPE for various tasks involving this chemical.

Body Part PPE Type Standard Specific Recommendations & Quantitative Data
Eyes/Face Safety Goggles/Face ShieldANSI Z87.1Always wear chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesASTM F739This compound is an aromatic hydrocarbon. For prolonged contact or immersion, gloves made of Viton® or Butyl rubber are recommended due to their high resistance to this chemical class. Nitrile gloves are not recommended for prolonged use as they offer poor resistance to aromatic hydrocarbons. Always inspect gloves for degradation or punctures before use.
Glove MaterialBreakthrough Time (hours)Degradation
Viton®>8Excellent
Butyl Rubber>8Excellent
Nitrile<1Poor
Body Laboratory Coat/Chemical-Resistant ApronA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Air-Purifying RespiratorNIOSH ApprovedFor work outside of a certified chemical fume hood, or where ventilation is inadequate, a NIOSH-approved half-mask or full-facepiece respirator with organic vapor (OV) cartridges is required. OV cartridges are designated with a black stripe. Ensure a proper fit test has been conducted before use.

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely using this compound in a typical laboratory experiment, such as a chemical reaction.

Objective: To safely transfer and use this compound as a solvent in a chemical reaction.

Materials:

  • This compound

  • Appropriate glassware for the reaction

  • Chemical fume hood

  • Personal Protective Equipment (as specified in the table above)

  • Spill kit for organic solvents

  • Waste container for halogenated organic waste

Procedure:

  • Preparation and PPE Donning:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Clear the work area of any unnecessary equipment or chemicals.

    • Don the appropriate PPE: a laboratory coat, chemical splash goggles, and Viton® or Butyl rubber gloves. If a respirator is required based on your risk assessment, ensure it is properly fitted and don it at this time.

  • Chemical Handling and Transfer:

    • Conduct all work involving this compound inside the chemical fume hood.

    • Carefully open the this compound container, pointing the opening away from your face.

    • Measure the required volume of this compound using a graduated cylinder or a syringe.

    • Slowly add the this compound to the reaction vessel.

    • Securely close the this compound container and return it to its designated storage location.

  • Running the Reaction:

    • Assemble the reaction apparatus within the fume hood.

    • Monitor the reaction for any signs of unexpected changes.

  • Work-Up and Product Isolation:

    • Upon completion of the reaction, quench the reaction mixture safely according to your specific experimental procedure.

    • Perform any extractions or purifications within the fume hood.

  • Decontamination and Waste Disposal:

    • Clean all glassware that has come into contact with this compound with an appropriate solvent (e.g., acetone), followed by soap and water.

    • Dispose of all this compound-contaminated waste, including disposable gloves and any reaction byproducts, in a clearly labeled hazardous waste container for halogenated organic solvents.

  • PPE Doffing and Hygiene:

    • Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Operational Procedure start Start: Handling this compound task_assessment Assess Task-Specific Risks: - Quantity of this compound - Potential for splashing - Adequacy of ventilation start->task_assessment eye_protection Eye/Face Protection: Chemical Splash Goggles (Face shield if splash risk) task_assessment->eye_protection hand_protection Hand Protection: Viton® or Butyl Rubber Gloves task_assessment->hand_protection body_protection Body Protection: Laboratory Coat (Chemical apron if splash risk) task_assessment->body_protection respiratory_protection Respiratory Protection: NIOSH-approved respirator with Organic Vapor (OV) cartridges task_assessment->respiratory_protection If ventilation is inadequate don_ppe Don PPE Correctly eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe handle_chemical Handle this compound in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste hygiene Wash Hands Thoroughly dispose_waste->hygiene

This compound PPE Selection Workflow

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container for halogenated organic solvents.

  • Solid Waste: Any solid materials contaminated with this compound, such as used gloves, paper towels, and disposable labware, must be placed in a sealed, labeled hazardous waste bag or container.

  • Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to these safety protocols and logistical plans, researchers can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.